Product packaging for 5-Bromo-2-nitropyridin-3-amine(Cat. No.:CAS No. 433226-05-2)

5-Bromo-2-nitropyridin-3-amine

Cat. No.: B1444313
CAS No.: 433226-05-2
M. Wt: 218.01 g/mol
InChI Key: GOXZJSIRAHNQQG-UHFFFAOYSA-N
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Description

5-Bromo-2-nitropyridin-3-amine is a useful research compound. Its molecular formula is C5H4BrN3O2 and its molecular weight is 218.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrN3O2 B1444313 5-Bromo-2-nitropyridin-3-amine CAS No. 433226-05-2

Properties

IUPAC Name

5-bromo-2-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXZJSIRAHNQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730554
Record name 5-Bromo-2-nitropyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433226-05-2
Record name 5-Bromo-2-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic and efficient synthesis pathway for 5-Bromo-2-nitropyridin-3-amine, a valuable substituted pyridine derivative for research and development in pharmaceuticals and agrochemicals. The core of this guide focuses on a robust and regioselective approach, leveraging nucleophilic aromatic substitution (SNAr) on a readily available starting material. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, a step-by-step experimental protocol, and critical analysis of the synthetic strategy.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities. The precise arrangement of functional groups on the pyridine ring is paramount in defining a molecule's interaction with biological targets. This compound, with its unique constellation of a bromine atom, a nitro group, and an amino group, presents a versatile platform for the synthesis of more complex heterocyclic systems. The strategic positioning of these functionalities allows for a range of subsequent chemical transformations, making it a highly sought-after building block in the development of novel therapeutic agents and specialized chemicals.

Strategic Synthesis Pathway: A Rationale-Driven Approach

The synthesis of polysubstituted pyridines often presents a significant challenge due to the complex interplay of electronic and steric effects that govern the regioselectivity of functionalization reactions. A direct, multi-step functionalization of a simple pyridine core to achieve the specific 3-amino, 5-bromo, 2-nitro substitution pattern is fraught with difficulties, primarily the lack of regiocontrol in electrophilic substitution reactions.

Therefore, a more strategic approach is warranted, commencing with a starting material where the desired substitution pattern can be achieved through a highly selective and predictable key transformation. The most logical and efficient pathway to this compound is via a nucleophilic aromatic substitution (SNAr) reaction.

The proposed and validated synthesis commences with the commercially available 2-chloro-5-bromo-3-nitropyridine . This starting material is ideal for several key reasons:

  • Pre-defined Regiochemistry: The bromo and nitro groups are already in the desired 5- and 3-positions, respectively.

  • Activated System for SNAr: The presence of the strongly electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it (the 2- and 4-positions).

  • Labile Leaving Group: The chlorine atom at the 2-position is an excellent leaving group and is situated ortho to the activating nitro group, making it highly susceptible to displacement by a nucleophile.

The key transformation is the amination of 2-chloro-5-bromo-3-nitropyridine using ammonia as the nucleophile to introduce the amino group at the 3-position, yielding the target molecule. This reaction is expected to proceed with high regioselectivity and efficiency due to the strong electronic activation provided by the nitro group.[1][2]

Visualizing the Synthetic Pathway

Synthesis_Pathway start 2-chloro-5-bromo-3-nitropyridine product This compound start->product NH3 (aq.) Heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-chloro-5-bromo-3-nitropyridine.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier
2-chloro-5-bromo-3-nitropyridine67443-38-3C₅H₂BrClN₂O₂237.44Major chemical suppliers
Ammonium Hydroxide (28-30% solution)1336-21-6NH₄OH35.04Standard lab supplier
Ethanol64-17-5C₂H₅OH46.07Standard lab supplier
Deionized Water7732-18-5H₂O18.02-
Celite®61790-53-2SiO₂60.08Standard lab supplier
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Standard lab supplier
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Standard lab supplier
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Standard lab supplier
Hexanes110-54-3C₆H₁₄86.18Standard lab supplier
Safety Precautions
  • 2-chloro-5-bromo-3-nitropyridine is a toxic and irritating compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Ammonium hydroxide is corrosive and has a pungent odor. Handle in a fume hood and wear appropriate PPE.

  • The reaction should be conducted in a sealed pressure vessel due to the use of aqueous ammonia at elevated temperatures. Ensure the pressure vessel is in good condition and rated for the reaction conditions.

  • Always perform a risk assessment before carrying out the experiment.

Reaction Procedure
  • Reaction Setup: In a 100 mL pressure vessel equipped with a magnetic stir bar, add 2-chloro-5-bromo-3-nitropyridine (5.0 g, 21.06 mmol).

  • Addition of Reagents: To the pressure vessel, add ethanol (20 mL) followed by concentrated ammonium hydroxide solution (28-30%, 30 mL).

  • Reaction Conditions: Seal the pressure vessel tightly and place it in an oil bath pre-heated to 80 °C. Stir the reaction mixture vigorously at this temperature for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The product, this compound, is expected to have a lower Rf value than the starting material.

  • Work-up:

    • After the reaction is complete, cool the pressure vessel to room temperature. Caution: Do not open the vessel while it is still hot and under pressure.

    • Carefully open the vessel in a well-ventilated fume hood.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol and excess ammonia.

    • To the resulting aqueous slurry, add deionized water (50 mL) and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is recommended.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis setup 1. Combine 2-chloro-5-bromo-3-nitropyridine, ethanol, and aq. NH3 in a pressure vessel. react 2. Heat at 80 °C for 12-16 hours with stirring. setup->react monitor 3. Monitor reaction progress by TLC. react->monitor cool 4. Cool reaction to room temperature. monitor->cool concentrate 5. Concentrate to remove volatiles. cool->concentrate extract 6. Extract with Dichloromethane. concentrate->extract dry 7. Dry organic layer and concentrate. extract->dry purify 8. Purify by column chromatography. dry->purify characterize 9. Characterize by NMR and MS. purify->characterize

References

An In-depth Technical Guide to 5-Bromo-2-nitropyridin-3-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-nitropyridin-3-amine (CAS No. 433226-05-2), a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, reactivity, synthesis protocols, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals. While specific experimental data for this particular isomer is limited in publicly accessible literature, we will draw logical parallels from its well-documented isomers, such as 2-amino-5-bromo-3-nitropyridine and 2-amino-3-bromo-5-nitropyridine, to provide a holistic understanding of this class of compounds.

Core Chemical Identity and Physicochemical Properties

This compound is a solid organic compound featuring a pyridine ring substituted with three key functional groups: a bromine atom at the 5-position, a nitro group at the 2-position, and an amine group at the 3-position.[1] This specific arrangement of electron-donating (amine) and electron-withdrawing (nitro, bromo) groups on the electron-deficient pyridine core imparts a unique reactivity profile, making it a valuable building block for more complex molecules.[2]

The table below summarizes the key physicochemical properties for this compound. It is important to note that while some data is available from commercial suppliers, extensive experimental characterization data like melting and boiling points are not widely published for this specific isomer. For context, the properties of the closely related and more studied isomer, 2-Amino-5-bromo-3-nitropyridine, are included where relevant.

PropertyThis compound2-Amino-5-bromo-3-nitropyridine (Isomer for Context)
CAS Number 433226-05-2[1][3][4]6945-68-2[5][6]
Molecular Formula C₅H₄BrN₃O₂[1][6]C₅H₄BrN₃O₂[5][6]
Molecular Weight 218.01 g/mol [1]218.01 g/mol [5]
IUPAC Name This compound5-bromo-3-nitropyridin-2-amine[6]
Appearance SolidYellow to light-brown powder[2][5]
Melting Point Not available205-208 °C[2][5]
Boiling Point Not available~302.9 °C (Predicted)[2]
Purity ≥95-97% (as per commercial suppliers)[1][4]≥98-99% (as per commercial suppliers)[5][6]
Storage Conditions Room temperature, in a dark place under an inert atmosphere.[3]Cool, ventilated place.[2]

Synthesis and Mechanistic Insights

The synthesis of aminobromonitropyridines typically involves the electrophilic nitration of a corresponding aminobromopyridine precursor.[5] The regioselectivity of the nitration is a critical aspect of the synthesis, dictated by the directing effects of the existing substituents on the pyridine ring.

The amino group is a strong activating group and an ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The pyridine nitrogen itself is strongly deactivating. In the case of 2-amino-5-bromopyridine, the nitration is directed to the 3-position, which is ortho to the activating amino group, leading to the formation of 2-amino-5-bromo-3-nitropyridine.[5][7] A similar strategy would be expected for the synthesis of this compound, likely starting from 3-amino-5-bromopyridine.

A generalized workflow for the synthesis of this compound.
Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine (An Isomer Model)

This protocol, adapted from established procedures for a closely related isomer, serves as a validated reference for the nitration of an aminobromopyridine.[5][7] The key to success is the careful control of the reaction temperature to ensure regioselectivity and prevent runaway reactions.

Materials:

  • 2-Amino-5-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

  • Fuming Nitric Acid (HNO₃, 95%)

  • Ice

  • 40% Sodium Hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 500 mL of concentrated sulfuric acid in an ice bath.

  • Substrate Addition: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the cooled sulfuric acid, ensuring the temperature remains below 10°C.

  • Nitration: Once the substrate is fully dissolved, begin the dropwise addition of 26 mL of 95% nitric acid. The temperature must be strictly maintained at 0°C during the addition.

  • Stirring Regimen: After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C and stir for one more hour.[7]

  • Work-up: Cool the reaction mixture and carefully pour it onto a large volume of crushed ice (approx. 5 L).

  • Neutralization & Precipitation: Neutralize the acidic solution with 40% sodium hydroxide solution until the pH is basic. This will precipitate the product.

  • Isolation: Collect the yellow precipitate by filtration. Wash the solid thoroughly with water until the washings are sulfate-free.

  • Drying: Dry the product to obtain 2-amino-5-bromo-3-nitropyridine. The reported yield for this process is high, often around 78%.[7]

Reactivity and Applications in Drug Development

The chemical behavior of this compound is governed by the interplay of its three functional groups. This "push-pull" electronic arrangement makes it a versatile intermediate for synthesizing more complex heterocyclic systems.[2]

  • The Amino Group (-NH₂): As a nucleophile, it can undergo acylation, alkylation, and diazotization reactions. It also strongly activates the pyridine ring towards electrophilic substitution.

  • The Nitro Group (-NO₂): This powerful electron-withdrawing group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). The nitro group itself is readily reduced to an amino group, opening pathways to diamino-pyridines, which are crucial precursors for fused heterocyclic systems like imidazopyridines or quinoxalines.[2][7]

  • The Bromo Atom (-Br): The bromine atom is a good leaving group in SNAr reactions and is particularly valuable for its participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups at the 5-position.

Key Applications as a Synthetic Intermediate:

While specific applications for this compound are not extensively documented, its isomers are pivotal in the synthesis of important pharmaceutical intermediates.[2][8]

  • Precursor to Diaminopyridines: The reduction of the nitro group in compounds like 2-amino-5-bromo-3-nitropyridine yields 2,3-diamino-5-bromopyridine.[7] These vicinal diamines are classic precursors for cyclization reactions to form various fused heterocycles, which are common scaffolds in biologically active molecules.

  • Synthesis of Azaquinoxalinediones: This class of compounds, which has potential therapeutic applications, can be synthesized using aminobromonitropyridines as key starting materials.[2][5][8]

Potential reaction pathways for this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its related compounds.

  • Hazard Identification: This compound is classified as a warning-level hazard. Specific GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][9] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][10]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[8][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain its stability and purity.[3]

Conclusion

This compound represents a strategically functionalized building block with significant potential in organic synthesis and drug discovery. While detailed characterization of this specific isomer is sparse, a thorough understanding of its structure and the well-documented chemistry of its isomers provides a solid foundation for its application. Its unique electronic properties make it an ideal precursor for a variety of complex heterocyclic structures through reactions such as nitro group reduction, cyclization, and palladium-catalyzed cross-coupling. As research continues, the utility of this and related aminobromonitropyridines in the development of novel therapeutics and functional materials is expected to grow.

References

An In-Depth Technical Guide to 5-Bromo-2-nitropyridin-3-amine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for the design of novel therapeutics. Within this class, halo- and nitro-substituted pyridines are particularly valuable as versatile intermediates. 5-Bromo-2-nitropyridin-3-amine, identified by its CAS number 433226-05-2 , is a key exemplar of such a building block.[1] This guide provides a comprehensive technical overview of its synthesis, properties, and critical applications, offering field-proven insights for its strategic deployment in research and development pipelines.

Core Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe utilization in synthesis. This compound is a solid, typically appearing as a dark yellow powder, with a molecular formula of C₅H₄BrN₃O₂ and a molecular weight of approximately 218.01 g/mol .[1][2]

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 433226-05-2[1]
Molecular Formula C₅H₄BrN₃O₂[1]
Molecular Weight 218.01 g/mol [1]
Appearance Dark yellow powderCareer Henan Chemical Co.
Purity Typically ≥96-99%[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.
IUPAC Name 5-bromo-2-nitro-3-pyridinamine
InChI Key GOXZJSIRAHNQQG-UHFFFAOYSA-N
Safety and Handling Synopsis

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through a multi-step sequence starting from 3-amino-5-bromopyridine. This involves protection of the amino group, followed by a regioselective nitration, and subsequent deprotection to yield the final product. A common and effective laboratory-scale synthesis involves the hydrolysis of an N-protected precursor.[2]

G cluster_0 General Synthesis Scheme A Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate B This compound (CAS: 433226-05-2) A->B  KOH, H₂O  THF, 90°C (Hydrolysis)

Caption: General synthesis route via hydrolysis of the carbamate precursor.

Detailed Experimental Protocol: Hydrolysis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate[3]

This protocol describes a high-yield deprotection step to furnish the title compound.

Materials:

  • Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate (1.5 g, 5.2 mmol)

  • Potassium hydroxide (KOH) (582 mg, 10.4 mmol)

  • Tetrahydrofuran (THF) (10 mL)

  • Deionized water (5.0 mL)

Procedure:

  • To a solution of ethyl (5-bromo-2-nitropyridin-3-yl)carbamate in 10 mL of THF, add a solution of potassium hydroxide in 5.0 mL of water.

  • Heat the reaction mixture to 90°C and stir overnight. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon reaction completion, cool the mixture and add deionized water to induce precipitation of the product.

  • Collect the precipitate by filtration.

  • Wash the collected solid with deionized water.

  • Dry the product under reduced pressure to yield this compound (Expected yield: ~1.1 g, 95%).

Causality and Insights: The use of a strong base like KOH is essential for the hydrolysis of the ethyl carbamate protecting group. THF serves as a suitable solvent to dissolve the starting material, while the addition of water facilitates the dissolution of KOH and the final precipitation of the product. Heating the reaction accelerates the rate of hydrolysis. This deprotection strategy is a common and efficient method in organic synthesis for unmasking amine functionalities.

Applications in Drug Discovery and Agrochemical Synthesis

The strategic placement of the amino, bromo, and nitro groups on the pyridine ring makes this compound a highly versatile intermediate for the synthesis of complex, biologically active molecules. Its utility is documented in patent literature, highlighting its role as a key building block in the development of novel therapeutics and agrochemicals.[2]

The reactive sites on the molecule allow for a variety of subsequent chemical transformations:

  • The Bromo Group: Serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or amino substituents.

  • The Nitro Group: Can be readily reduced to an amino group, which can then be further functionalized, for instance, through acylation or by serving as a nucleophile.

  • The Amino Group: Can be acylated, alkylated, or used as a directing group in subsequent reactions.

G cluster_1 Synthetic Utility Workflow cluster_2 Functional Group Transformations start This compound (CAS: 433226-05-2) A Suzuki Coupling (C-C Bond Formation) start->A B Buchwald-Hartwig Amination (C-N Bond Formation) start->B C Nitro Group Reduction (-NO₂ → -NH₂) start->C end Complex Bioactive Molecules (e.g., Kinase Inhibitors, Herbicides) A->end B->end C->end

Caption: Key reaction pathways for elaborating the core scaffold.

Case Study: Intermediate in the Synthesis of Kinase Inhibitors

Patent US2014/128391 discloses the use of this compound as an intermediate in the synthesis of compounds with potential therapeutic applications.[2] While the full synthetic scheme is extensive, the initial steps often involve leveraging the bromo-substituent for a cross-coupling reaction. For instance, a hypothetical subsequent step could be a Suzuki coupling to introduce a new aryl or heteroaryl moiety, a common strategy in the synthesis of kinase inhibitors.

Hypothetical Reaction Scheme:

This transformation would replace the bromine atom with a new functional group, significantly increasing the molecular complexity and allowing for the exploration of structure-activity relationships (SAR) by varying the nature of the arylboronic acid. This highlights the compound's role as a foundational piece in building a library of potential drug candidates.

Conclusion

This compound (CAS 433226-05-2) is a high-value intermediate for professionals in drug discovery and agrochemical research. Its well-defined physicochemical properties, established synthetic route, and strategically positioned functional groups make it an enabling tool for the construction of complex molecular architectures. A comprehensive understanding of its reactivity and handling requirements allows researchers to effectively incorporate this versatile building block into their synthetic campaigns, accelerating the development of novel, impactful chemical entities.

References

An In-depth Technical Guide to 5-Bromo-2-nitropyridin-3-amine: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, substituted pyridines are of paramount importance due to their presence in numerous bioactive molecules. 5-Bromo-2-nitropyridin-3-amine is a key substituted pyridine derivative whose unique arrangement of functional groups—an amine, a bromo group, and a nitro group—renders it a highly versatile and reactive building block. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and critical applications for researchers, chemists, and professionals in drug development.

Section 1: Molecular Structure and Physicochemical Properties

The utility of this compound as a synthetic intermediate is a direct consequence of its molecular architecture. The pyridine ring is substituted with three key functional groups that dictate its reactivity:

  • Amino Group (-NH₂) at position 3: An electron-donating group that activates the pyridine ring and serves as a key nucleophilic center or a site for further derivatization.

  • Nitro Group (-NO₂) at position 2: A powerful electron-withdrawing group that significantly influences the electronic properties of the ring, making it electron-deficient. This group also sterically influences the adjacent amino group.

  • Bromo Group (-Br) at position 5: An electron-withdrawing halogen that provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments.

The interplay between the electron-donating amine and the two electron-withdrawing groups creates a unique electronic environment that governs the molecule's reactivity and its utility in building more complex structures.

Core Structural and Chemical Identifiers

A summary of the fundamental properties of this compound is provided below for easy reference.

PropertyValueSource(s)
IUPAC Name 5-bromo-2-nitro-3-pyridinamine
CAS Number 433226-05-2
Molecular Formula C₅H₄BrN₃O₂[1]
Molecular Weight 218.01 g/mol [2][3][4]
Appearance Very dark yellow to orange-brown solid powder[1][5]
Purity Typically ≥96%
Visualization of Molecular Structure

The 2D structure of this compound highlights the spatial relationship between its functional groups on the pyridine core.

Caption: 2D molecular structure of this compound.

Section 2: Synthesis and Reactivity Profile

General Synthesis Pathway

This compound is typically synthesized from more readily available pyridine precursors. A common and effective method is the nitration of 2-amino-5-bromopyridine. This electrophilic aromatic substitution reaction must be performed under carefully controlled conditions to ensure the correct regioselectivity and to manage the exothermic nature of the reaction.

Experimental Protocol: Nitration of 2-Amino-5-bromopyridine

This protocol is a representative synthesis adapted from established chemical literature.[6][7]

Materials:

  • 2-Amino-5-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • 40% Sodium Hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5°C using an ice bath.

  • Substrate Addition: Slowly add 2-amino-5-bromopyridine to the cold sulfuric acid while stirring. Maintain the temperature below 10°C to prevent runaway reactions.

  • Nitration: Once the substrate is fully dissolved, add fuming nitric acid dropwise via the dropping funnel. The temperature must be strictly maintained between 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for a designated period (e.g., 2 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This will cause the product to precipitate out of the acidic solution.

  • Neutralization & Isolation: Neutralize the acidic slurry by slowly adding 40% NaOH solution until the pH is basic. The yellow precipitate of 2-amino-5-bromo-3-nitropyridine is then collected by filtration.[6]

  • Purification: Wash the collected solid with copious amounts of water until the filtrate is neutral and free of sulfate ions. The crude product can be further purified by recrystallization from a suitable solvent like ethyl methyl ketone to yield the final, high-purity compound.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

G cluster_0 Synthesis Workflow start Start: 2-Amino-5-bromopyridine dissolve Dissolve in conc. H₂SO₄ (0-5 °C) start->dissolve nitrate Add fuming HNO₃ dropwise (Maintain 0-5 °C) dissolve->nitrate stir Stir & Monitor (via TLC) nitrate->stir quench Pour onto Ice (Precipitation) stir->quench neutralize Neutralize with NaOH (Filtration) quench->neutralize purify Wash & Recrystallize neutralize->purify end_product Final Product: This compound purify->end_product

Caption: Key stages in the synthesis of this compound.

Section 3: Applications in Drug Discovery and Development

The strategic placement of three distinct functional groups makes this compound a valuable scaffold in medicinal chemistry. It serves as a crucial starting material for constructing more complex heterocyclic systems with therapeutic potential.

  • Intermediate for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. The functional groups on this molecule allow for systematic modification to optimize binding affinity and selectivity for specific kinase targets.[8]

  • Synthesis of Fused Heterocycles: It is a key precursor for synthesizing fused ring systems like azaquinoxalinediones, which are investigated for various biological activities.[7][9][10]

  • Precursor to Diaminopyridines: The nitro group can be readily reduced to an amine, converting the molecule into a diaminopyridine derivative. These derivatives are foundational for creating dyes, agrochemicals, and other classes of pharmaceuticals.[6][7][9] For example, the reduction of the nitro group in 2-amino-5-bromo-3-nitropyridine yields 2,3-diamino-5-bromopyridine, a valuable intermediate in its own right.[6]

The bromine atom is particularly important as it provides a site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl or alkyl groups to build molecular complexity.[11]

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety.

Hazard Profile:

  • Irritation: Causes skin irritation and serious eye irritation.[12][13][14] May also cause respiratory irritation.[12][14][15]

  • Toxicity: Harmful if swallowed or inhaled.[1]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including impervious gloves, safety glasses or goggles conforming to OSHA or EN166 standards, and a lab coat.[13][14][15] A dust mask (e.g., N95) should be used when handling the powder.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[13][15]

  • Handling: Avoid contact with skin, eyes, and clothing.[13][15] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[13][15]

  • Spills: Spills should be managed by trained personnel. Sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[13][15]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15]

  • Keep in a dark place under an inert atmosphere at room temperature.[1][5]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[15]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for chemical innovation. Its molecular structure, characterized by a carefully balanced arrangement of activating and deactivating groups, provides multiple avenues for synthetic transformation. For researchers in drug discovery and fine chemical synthesis, a thorough understanding of this molecule's properties, reactivity, and handling requirements is fundamental to leveraging its full potential in the development of novel, high-value molecules that can address pressing challenges in medicine and technology.

References

A Guide to the Spectroscopic Characterization of Bromonitropyridinamines: Focus on 5-Bromo-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The substituted nitropyridine scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile intermediate for a wide range of functional molecules. Accurate structural confirmation of these building blocks is paramount for ensuring the integrity of subsequent synthetic steps and the validity of research outcomes. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the characterization of these molecules.

While the topic of interest is 5-Bromo-2-nitropyridin-3-amine (CAS 433226-05-2), comprehensive, publicly available spectroscopic data for this specific isomer is scarce. However, a closely related and more extensively documented isomer, 5-Bromo-3-nitropyridin-2-amine (CAS 6945-68-2), offers a valuable and instructive case study.[][2][3][4][5] This guide will therefore focus on the characterization of this latter compound, providing field-proven insights and methodologies directly applicable to the broader class of bromonitropyridinamines.

Molecular Structure and Predicted Spectral Features

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to predict the expected signals. The structure of 5-Bromo-3-nitropyridin-2-amine contains several key features that will manifest distinctly in its spectra.

  • Formula: C₅H₄BrN₃O₂[6]

  • Molecular Weight: 218.01 g/mol [2]

  • Key Functional Groups: A primary amine (-NH₂), a nitro group (-NO₂), and a bromo (-Br) substituent on a pyridine ring.

  • Proton Environments: Two distinct aromatic protons (at positions C4 and C6) and two equivalent amine protons.

  • Carbon Environments: Five distinct carbon atoms in the aromatic ring.

The strong electron-withdrawing nature of the nitro group and the halogen will significantly influence the chemical shifts of the nearby protons and carbons, generally shifting them to higher frequencies (downfield) in NMR spectra.

Caption: Structure of 5-Bromo-3-nitropyridin-2-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7][8] For 5-Bromo-3-nitropyridin-2-amine, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Analysis

The proton NMR spectrum provides a direct map of the hydrogen environments in the molecule. For this compound, three distinct signals are expected.

  • Amine Protons (-NH₂): These two protons are chemically equivalent and typically appear as a single, often broad, signal due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift can be variable.

  • Aromatic Protons (H4 & H6): The protons at positions 4 and 6 are in different chemical environments and will appear as two separate signals. They are adjacent to each other on the ring and will exhibit spin-spin coupling, appearing as doublets (d).

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-NH₂Variable, often broadSinglet (br s)
H4DownfieldDoublet (d)
H6DownfieldDoublet (d)
Table 1: Predicted ¹H NMR Spectral Data. Note: Specific chemical shift values are solvent-dependent. A spectrum is available in DMSO-d6 on SpectraBase.[9]
¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. As the five carbons of the pyridine ring are all chemically distinct, five signals are expected in the aromatic region (typically 100-160 ppm). The chemical shifts are influenced by the attached substituents. For instance, carbons bonded to nitrogen (C2, C6) or the nitro group (C3) will be significantly deshielded and appear further downfield.

CarbonPredicted Chemical Shift Range (δ, ppm)
C2150 - 160
C3125 - 140
C4120 - 130
C5105 - 115
C6140 - 150
Table 2: Predicted ¹³C NMR Chemical Shift Ranges.
Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR acquisition follows a standardized procedure.[10]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Although modern spectrometers can reference the residual solvent peak, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[8]

  • Instrument Setup: Place the tube in the spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).

  • Acquisition: Perform standard ¹H acquisition (e.g., 16 scans) and ¹³C acquisition (e.g., 1024 scans or more, depending on sample concentration). Use techniques like DEPT to aid in assigning carbon types.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[11]

The key vibrational modes for 5-Bromo-3-nitropyridin-2-amine are:

  • N-H Stretching: The primary amine group will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region.

  • N-O Stretching: The nitro group exhibits two strong, characteristic bands: an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

  • C=C/C=N Stretching: Aromatic ring stretching vibrations appear in the 1400-1600 cm⁻¹ region.

  • C-H Bending: Out-of-plane bending of the aromatic C-H bonds gives rise to signals in the 700-900 cm⁻¹ region.

Wavenumber (cm⁻¹)AssignmentIntensity
3300 - 3500N-H Stretch (Amine)Medium
1530 - 1560Asymmetric N-O Stretch (Nitro)Strong
1400 - 1600C=C, C=N Ring StretchMedium-Strong
1340 - 1370Symmetric N-O Stretch (Nitro)Strong
Table 3: Characteristic IR Absorption Bands. Data is available from the NIST Chemistry WebBook.[6][12]
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR

ATR-FTIR has become the standard for its ease of use and minimal sample preparation.[13][14][15][16][17]

  • Background Scan: With the ATR crystal clean, record a background spectrum to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid powder sample directly onto the diamond or germanium ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) on a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of a molecule.

For 5-Bromo-3-nitropyridin-2-amine, the most telling feature is the isotopic pattern of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 mass units (m/z).

  • Molecular Ion ([M]⁺•): The calculated exact mass is ~216.95 u. The mass spectrum will show a peak at m/z ≈ 217 (for the ⁷⁹Br isotopologue) and another at m/z ≈ 219 (for the ⁸¹Br isotopologue). This M/M+2 pattern is a definitive signature for a monobrominated compound.

  • Fragmentation: Electron Ionization (EI) is a high-energy technique that can cause the molecular ion to fragment. Common fragmentation pathways for this molecule could include the loss of the nitro group (-NO₂) or other small neutral molecules.

m/z ValueInterpretationSource
217, 219Molecular Ion Pair [M]⁺•, [M+2]⁺•NIST[18]
92Major FragmentNIST[18]
Table 4: Key Mass Spectrometry Data (Electron Ionization).
Experimental Protocol for GC-MS (EI)

Gas Chromatography-Mass Spectrometry is a common method for analyzing volatile and semi-volatile compounds like substituted pyridines.[19][20][21][22]

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). A temperature gradient program is used to separate the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), creates a positively charged molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Integrated Spectroscopic Workflow

Confirming a chemical structure is not a linear process but an integrated system where data from each technique validates the others. The workflow ensures that the proposed structure is consistent with all experimental evidence.

Spectroscopic_Workflow cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Interpretation Data Interpretation cluster_Validation Final Validation Prep Purified Compound (5-Bromo-3-nitropyridin-2-amine) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (ATR-FTIR) Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS NMR_Data H/C Framework (Connectivity, Environment) NMR->NMR_Data IR_Data Functional Groups (-NH₂, -NO₂) IR->IR_Data MS_Data Molecular Formula & Weight (C₅H₄BrN₃O₂) MS->MS_Data Validation Data Cross-Validation NMR_Data->Validation IR_Data->Validation MS_Data->Validation Structure Structure Confirmed Validation->Structure Consistent?

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The structural elucidation of 5-Bromo-3-nitropyridin-2-amine is a clear demonstration of the synergy between NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substitution pattern. IR spectroscopy provides unequivocal evidence for the presence of the key amine and nitro functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the characteristic M/M+2 isotopic pattern serving as a definitive signature for the bromine atom. Together, these self-validating systems provide the comprehensive and trustworthy data required by researchers and drug development professionals.

References

Introduction: The Critical Role of Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-nitropyridin-3-amine

This compound is a substituted pyridine derivative that holds potential as a building block in the synthesis of novel pharmaceutical compounds. Its chemical structure, featuring a pyridine ring substituted with bromo, nitro, and amino groups, suggests a compound with nuanced physicochemical properties that are pivotal for its application in medicinal chemistry. The amino and nitro groups, being electron-donating and electron-withdrawing respectively, create a distinct electronic environment within the molecule, influencing its reactivity and intermolecular interactions.[1][2]

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary cause of failure.[3][4] A compound's solubility dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[5] Therefore, a comprehensive understanding of the solubility profile of a compound like this compound is not merely an academic exercise but a cornerstone of rational drug design and development.[6]

This technical guide provides a deep dive into the solubility profile of this compound. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in various solvents and conditions. We will explore its physicochemical properties, the theoretical underpinnings of its solubility, and provide step-by-step methodologies for both kinetic and thermodynamic solubility assays.

Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility.

PropertyValueSource
Molecular Formula C₅H₄BrN₃O₂
Molecular Weight 218.01 g/mol [7][8][9]
IUPAC Name 5-bromo-2-nitro-3-pyridinamine
Physical Form Solid
CAS Number 433226-05-2

Based on its structure, we can infer certain characteristics that will influence its solubility:

  • Polarity: The presence of the nitro (-NO2) and amino (-NH2) groups, along with the nitrogen atom in the pyridine ring, introduces significant polarity to the molecule. These groups are capable of forming hydrogen bonds, which is a key factor in solubility in polar solvents.[10]

  • Aromaticity: The pyridine ring is aromatic, which can lead to π-π stacking interactions.[11]

  • "Like Dissolves Like": The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar solvents compared to non-polar solvents.[12] For a structurally similar compound, 2-Amino-3-bromo-5-nitropyridine, it is noted to have limited solubility in water but is more soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[7]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the liquid at a specific temperature to form a saturated solution. This process is governed by the equilibrium between the solid state and the dissolved state.

Factors Influencing Solubility
  • Solvent Properties: The choice of solvent is paramount. Polar protic solvents (e.g., water, ethanol) can act as both hydrogen bond donors and acceptors. Polar aprotic solvents (e.g., DMSO, DMF) can accept hydrogen bonds. The ability of this compound to interact with the solvent molecules through these mechanisms will dictate its solubility.

  • Temperature: The effect of temperature on solubility is dependent on the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature. However, this is not a universal rule and must be determined experimentally.[12]

  • pH (for Aqueous Solubility): The amino group on the pyridine ring is basic and can be protonated at acidic pH. The protonated form will have a positive charge, which generally increases its interaction with polar water molecules, thereby increasing aqueous solubility. The pKa of the compound would be a critical parameter to determine the pH-solubility profile.

  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation of the ions or molecules (solvation energy). A high lattice energy can lead to low solubility.

Experimental Determination of Solubility

In drug discovery, two types of solubility measurements are commonly performed: kinetic and thermodynamic solubility.[13][14]

  • Kinetic Solubility: This is a high-throughput screening method often used in the early stages of drug discovery.[15] It measures the concentration of a compound at which it precipitates from a solution when added from a concentrated DMSO stock.[14] This method is fast but may not represent the true equilibrium solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution.[6] It is determined by allowing the solid compound to equilibrate with the solvent over a longer period, typically 24 hours or more.[16] The shake-flask method is the gold standard for determining thermodynamic solubility.[17]

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_key prep_compound Source High-Purity This compound prep_solvents Prepare a Range of High-Purity Solvents add_excess Add Excess Solid to Solvent prep_solvents->add_excess equilibrate Equilibrate at Controlled Temperature (e.g., 24h for Thermodynamic) add_excess->equilibrate phase_sep Phase Separation (Filtration or Centrifugation) equilibrate->phase_sep quantify Quantify Concentration in Supernatant (e.g., HPLC-UV, LC-MS) phase_sep->quantify calculate Calculate Solubility (mg/mL or µM) quantify->calculate k1 1. Preparation k2 2. Experiment k3 3. Analysis

Caption: General workflow for determining the solubility of a solid compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard industry practices and is designed to determine the equilibrium solubility.[16][17][18]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature to form a saturated solution.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, DMSO, dichloromethane)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a glass vial. An excess is crucial to ensure a saturated solution is formed.[16] A good starting point is to add approximately 2-5 mg of the compound.

    • Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient time to reach equilibrium. For thermodynamic solubility, a minimum of 24 hours is recommended.[6][16] Some protocols may extend this to 48 or 72 hours to ensure equilibrium is reached.[13]

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[4]

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample solution by HPLC-UV or LC-MS.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in units such as mg/mL or µM.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This protocol is based on the common practice of using DMSO stock solutions in early drug discovery.[15][19]

Objective: To determine the concentration at which this compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates (UV-transparent for UV detection method)

  • Multichannel pipette

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[15]

  • Plate Setup:

    • In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

    • In a separate 96-well plate, add the aqueous buffer.

  • Addition and Mixing:

    • Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of the DMSO solutions of the compound to the corresponding wells of the plate containing the aqueous buffer (e.g., 198 µL). This results in a final DMSO concentration of 1%.

    • Immediately mix the contents of the wells using a plate shaker.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a specified period (e.g., 1-2 hours).

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[5]

    • UV-Vis Spectroscopy: For this method, after incubation, the solutions are filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by measuring its UV absorbance.[19]

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Safety and Handling

While a comprehensive toxicity profile for this compound is not available, related compounds such as 5-bromo-2-nitropyridine are known to cause skin and eye irritation and may cause respiratory irritation.[20][21] Therefore, it is prudent to handle this compound with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[21] Avoid contact with skin and eyes.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a critical parameter that will influence its utility in drug discovery and development. This guide has provided a comprehensive overview of the theoretical and practical aspects of determining its solubility profile. While specific quantitative data is sparse, the structural features of the molecule suggest a higher solubility in polar organic solvents. By following the detailed experimental protocols provided, researchers can accurately determine both the kinetic and thermodynamic solubility of this compound in a variety of solvents and conditions. This information will be invaluable for guiding medicinal chemistry efforts, enabling the rational design of formulation strategies, and ultimately contributing to the development of new therapeutic agents.

References

The Strategic Utility of 5-Bromo-2-nitropyridin-3-amine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthetic applications of 5-Bromo-2-nitropyridin-3-amine. While its direct applications in palladium-catalyzed cross-coupling reactions are not extensively documented in peer-reviewed literature, its structural motifs are shared with a class of highly versatile building blocks. This guide will, therefore, dissect the chemical properties and reactivity of the title compound, and through reasoned analogy with closely related isomers and analogues, provide field-proven insights into its potential as a starting material in modern organic synthesis. We will explore its pivotal role in the construction of complex molecular architectures, with a particular focus on methodologies that are central to contemporary drug discovery, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Introduction: Unveiling a Versatile Pyridine Building Block

This compound, with the CAS Number 433226-05-2, is a trifunctionalized pyridine derivative that holds significant potential as a versatile intermediate in organic synthesis.[1] Its structure is characterized by a pyridine core substituted with a bromine atom, a nitro group, and an amino group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable scaffold for the synthesis of a diverse array of more complex heterocyclic compounds.

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, activating it for certain transformations. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The amino group at the 3-position can be a site for further derivatization or can influence the reactivity of the neighboring substituents.

While its isomer, 2-amino-5-bromo-3-nitropyridine, has been more extensively studied as a precursor to various bioactive molecules, the strategic placement of the functional groups in this compound offers a unique set of synthetic possibilities that are ripe for exploration.[2][3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for the successful and safe execution of any synthetic campaign.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 433226-05-2--INVALID-LINK--
Molecular Formula C₅H₄BrN₃O₂--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Purity ≥96%--INVALID-LINK--
Storage Keep in dark place, inert atmosphere, room temperature.--INVALID-LINK--

Safety and Handling:

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/ physician).[1]

For more detailed information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The safety profile of the related compound, 5-bromo-2-nitropyridine, also indicates that it is a skin, eye, and respiratory irritant, reinforcing the need for careful handling.[4][5]

Synthetic Utility: A Gateway to Molecular Diversity

The synthetic potential of this compound lies in the strategic exploitation of its three functional groups. The bromine atom is the primary site for derivatization through cross-coupling reactions, while the nitro and amino groups can be subsequently manipulated to build further molecular complexity.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[6] While specific literature detailing the Suzuki coupling of this compound is scarce, extensive research on the closely related isomer, 5-bromo-2-methylpyridin-3-amine, provides a robust framework for protocol development.[7][8]

Causality Behind Experimental Choices:

The key to a successful Suzuki coupling is the selection of an appropriate palladium catalyst, ligand, base, and solvent system. The presence of the free amino group in the substrate can potentially coordinate to the palladium center and inhibit catalysis. Therefore, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote the desired catalytic cycle.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) - Pd Catalyst (e.g., Pd(PPh₃)₄) Start->Reactants 1. Solvent Add Solvent (e.g., 1,4-Dioxane/H₂O) Reactants->Solvent 2. Degas Degas with N₂/Ar Solvent->Degas 3. Heat Heat to 85-95 °C Degas->Heat 4. Monitor Monitor by TLC/LC-MS Heat->Monitor 5. Cool Cool to RT Monitor->Cool 6. Extract Aqueous Work-up & Extraction Cool->Extract 7. Purify Column Chromatography Extract->Purify 8. Product Isolated Product Purify->Product 9.

Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Proposed Experimental Protocol (Adapted from literature on 5-bromo-2-methylpyridin-3-amine[7]):

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 85–95 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Related Pyridine

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901878--INVALID-LINK--
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901885--INVALID-LINK--
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901882--INVALID-LINK--
Data for 5-bromo-2-methylpyridin-3-amine
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, and it has become an indispensable tool in medicinal chemistry for the synthesis of arylamines.[9][10] This reaction would allow for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.

Mechanistic Considerations:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired product and regenerate the active catalyst.[9] The choice of a suitable phosphine ligand is critical to facilitate these steps and prevent catalyst deactivation.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Pd(II)(Ar)(Br)L Pd(II)(Ar)(Br)L Pd(0)L->Pd(II)(Ar)(Br)L Oxidative Addition (Ar-Br) Pd(II)(Ar)(NHR'R'')L Pd(II)(Ar)(NHR'R'')L Pd(II)(Ar)(Br)L->Pd(II)(Ar)(NHR'R'')L + HNR'R'' - Br⁻ Pd(II)(Ar)(NR'R'')L Pd(II)(Ar)(NR'R'')L Pd(II)(Ar)(NHR'R'')L->Pd(II)(Ar)(NR'R'')L + Base - Base-H⁺ Pd(II)(Ar)(NR'R'')L->Pd(0)L Ar-NR'R'' Ar-NR'R'' Pd(II)(Ar)(NR'R'')L->Ar-NR'R'' Reductive Elimination

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Proposed Experimental Protocol (Adapted from literature on related bromopyridines[11]):

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-8 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide or potassium phosphate, 1.4 equiv), this compound (1.0 equiv), and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Table 3: General Conditions for Buchwald-Hartwig Amination of Bromopyrimidines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
N-MethylanilinePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.4)Toluene1001895--INVALID-LINK--
MorpholinePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.4)Toluene1001890--INVALID-LINK--
AnilinePd₂(dba)₃ (2)Xantphos (8)K₃PO₄ (1.4)Toluene1002485--INVALID-LINK--
Data for 5-bromopyrimidine

Subsequent Transformations: Expanding Molecular Complexity

Following successful cross-coupling at the 5-position, the nitro and amino groups of the resulting 5-substituted-2-nitropyridin-3-amine derivatives offer opportunities for further synthetic elaboration.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using a variety of standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). This transformation yields a 2,3-diaminopyridine scaffold, which is a valuable precursor for the synthesis of various fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are prevalent in kinase inhibitors.

  • Derivatization of the Amino Group: The amino group at the 3-position can undergo a range of reactions, including acylation, alkylation, and sulfonylation, to introduce additional diversity into the molecule.

Conclusion

This compound is a promising starting material for the synthesis of a wide range of complex heterocyclic compounds. While direct, peer-reviewed protocols for its use in modern cross-coupling reactions are not yet widely available, this guide provides a robust, scientifically-reasoned framework for its application. By leveraging the extensive knowledge base established for its isomers and analogues, researchers can confidently design and execute synthetic routes to novel molecules with potential applications in drug discovery and materials science. The unique substitution pattern of this pyridine derivative offers a valuable addition to the synthetic chemist's toolbox, enabling the exploration of new chemical space.

References

An In-depth Technical Guide to 5-Bromo-2-nitropyridin-3-amine and Its Isomers: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-nitropyridin-3-amine (CAS 433226-05-2), a functionalized pyridine derivative of interest in medicinal chemistry and organic synthesis. Recognizing the common confusion and the greater volume of published data on its isomers, this document also presents a detailed comparative analysis of 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2) and 2-Amino-3-bromo-5-nitropyridine (CAS 15862-31-4). We delve into the distinct synthetic pathways, physicochemical properties, and applications of these key building blocks. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the strategic application of these versatile compounds.

Introduction: The Strategic Value of Substituted Bromonitropyridinamines

Halogenated and nitrated pyridines are foundational scaffolds in modern drug discovery and agrochemical development. The precise arrangement of bromo, nitro, and amino functional groups on the pyridine ring creates a unique chemical personality, offering multiple reactive handles for diversification and fine-tuning of molecular properties. This compound and its isomers are exemplary of such strategic building blocks.

The interplay of the electron-withdrawing nitro group and the bromo substituent, combined with the nucleophilic amino group, activates the pyridine core for a variety of chemical transformations. This makes these compounds highly valuable as intermediates for constructing more complex molecular architectures with potential biological activity.[1] While structurally similar, the positional arrangement of these functional groups in each isomer dictates distinct synthetic strategies and results in different reactivity profiles and applications. This guide aims to clarify these nuances, providing a reliable reference for laboratory-scale synthesis and application.

Synthesis and Mechanistic Insights

The synthesis of these isomeric compounds is not interchangeable. The choice of starting material and reaction sequence is critical to achieving the desired regiochemistry.

Synthesis of this compound (CAS 433226-05-2)

The synthesis of the title compound originates from 3-amino-5-bromopyridine. The synthetic logic involves protecting the more reactive 3-amino group to direct the subsequent nitration to the 2-position, followed by deprotection.[2]

Conceptual Synthetic Workflow:

start 3-Amino-5-bromopyridine step1 Amino Group Protection start->step1 intermediate N-Protected-3-amino- 5-bromopyridine step1->intermediate step2 Nitration intermediate->step2 protected_product N-Protected-5-bromo- 2-nitropyridin-3-amine (e.g., Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate) step2->protected_product step3 Deprotection protected_product->step3 product This compound step3->product

Caption: Synthetic strategy for this compound.

Experimental Protocol: Deprotection Step [2] A detailed protocol for the final deprotection step is available:

  • Dissolution: Dissolve ethyl (5-bromo-2-nitropyridin-3-yl)carbamate (1.5 g, 5.2 mmol) in tetrahydrofuran (10 ml).

  • Hydrolysis: Add a solution of potassium hydroxide (582 mg, 10.4 mmol) in water (5.0 ml).

  • Reaction: Stir the reaction mixture at 90°C overnight.

  • Isolation: After the reaction is complete, add water to the mixture to induce precipitation.

  • Purification: Collect the precipitate by filtration, wash with water, and dry under reduced pressure to yield this compound.

This multi-step approach, while longer, provides crucial regiochemical control that is not achievable through direct nitration of the parent amine.

Synthesis of 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2)

In contrast, this widely used isomer is synthesized via a more direct, one-pot electrophilic nitration of 2-amino-5-bromopyridine. The 2-amino group directs the incoming nitro group to the 3-position.[3][4]

Synthetic Workflow:

start 2-Amino-5-bromopyridine step1 Mixed-Acid Nitration (H₂SO₄, HNO₃) start->step1 quench Quenching (Ice) step1->quench neutralize Neutralization (NaOH) quench->neutralize product 2-Amino-5-bromo-3-nitropyridine neutralize->product

Caption: Direct nitration route to 2-Amino-5-bromo-3-nitropyridine.

Detailed Experimental Protocol [3]

  • Reaction Setup: Charge a 1-liter three-necked flask, equipped with a stirrer, dropping funnel, and thermometer, with 500 ml of concentrated sulfuric acid (sp. gr. 1.84) and immerse in an ice bath.

  • Substrate Addition: Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that maintains the internal temperature below 5°C.

  • Nitration: Add 26 ml (0.57 mole) of 95% nitric acid dropwise with stirring, keeping the temperature at 0°C.

  • Stirring Regimen: Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.

  • Quenching and Neutralization: Cool the flask contents and pour them onto 5 liters of ice. Neutralize the mixture with 1350 ml of 40% sodium hydroxide solution.

  • Isolation: Collect the resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.

  • Purification: Wash the filter cake with water until the washings are free of sulfate. A final wash with slightly acidified water can prevent colloidal dispersion. The product can be further purified by recrystallization from ethyl methyl ketone to obtain yellow needles.[3]

This protocol is well-established and provides the desired product in good yields (reported as 78.2%).[3]

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of these isomers are distinct and critical for their handling, storage, and application in further synthetic steps.

PropertyThis compound2-Amino-5-bromo-3-nitropyridine2-Amino-3-bromo-5-nitropyridine
CAS Number 433226-05-26945-68-2[5]15862-31-4
Molecular Formula C₅H₄BrN₃O₂[6]C₅H₄BrN₃O₂[5]C₅H₄BrN₃O₂
Molecular Weight 218.01 g/mol [6]218.01 g/mol [5]218.01 g/mol
Appearance SolidYellow to light-brown powder[4]Beige to orange-brown powder
Melting Point Not specified205-208°C[4] (210°C for pure)[3]215-219 °C
Storage Room temp, inert atmosphere, dark placeRoom temp, inert atmosphere, dark placeRoom temp, inert atmosphere, dark place
IUPAC Name This compound5-bromo-3-nitropyridin-2-amine[5]3-bromo-5-nitropyridin-2-amine

Applications in Research and Development

These pyridine derivatives are primarily utilized as versatile intermediates in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.

This compound

While specific, named applications are less documented in readily available literature, its structure suggests significant potential. As an organic intermediate, it can be prepared from 3-amino-5-bromopyridine.[2] Its utility lies in providing a unique substitution pattern for building novel heterocyclic systems. The 3-amino group can be a handle for amide bond formation, alkylation, or diazotization, while the 2-nitro group can be reduced to an amine, opening pathways to fused ring systems.

2-Amino-5-bromo-3-nitropyridine

This isomer is a well-documented building block. Its primary applications include:

  • Synthesis of 2,3-diaminopyridine derivatives: The reduction of the nitro group provides a vicinal diamine, a critical precursor for forming heterocyclic rings.[3]

  • Precursor to Azaquinoxalinediones: It is instrumental in preparing azaquinoxalinedione, a heterocyclic scaffold of interest for its potential therapeutic properties.[1][4]

  • Agrochemicals and Specialty Chemicals: The reactive sites on the molecule allow for its incorporation into novel pesticides and herbicides.[1]

Related Compound: 5-Bromo-2-nitropyridine

The related compound, 5-Bromo-2-nitropyridine (lacking the amino group), has been reported as a key intermediate in the synthesis of the anticancer drug Pazopanib.[7] This underscores the value of the 5-bromo-2-nitropyridine scaffold in medicinal chemistry.

Conclusion

This compound and its isomers are valuable and versatile building blocks in chemical synthesis. A thorough understanding of their distinct synthetic routes, driven by the regiochemical influence of the substituent groups, is paramount for their successful application. While 2-Amino-5-bromo-3-nitropyridine is more extensively documented, the described synthesis for this compound confirms its accessibility for researchers exploring novel chemical space. This guide provides the foundational knowledge and detailed protocols necessary for scientists to confidently incorporate these powerful intermediates into their research and development pipelines.

References

The Synthetic Cornerstone: A Technical Guide to 5-Bromo-2-nitropyridin-3-amine for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, 5-Bromo-2-nitropyridin-3-amine, more systematically named 2-Amino-5-bromo-3-nitropyridine, emerges as a pivotal scaffold. Its unique trifunctionalized pyridine core, featuring an amine, a bromine atom, and a nitro group, offers a remarkable convergence of reactivity and positional control, making it an indispensable tool for the synthesis of complex, biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, reactivity, and applications of this versatile intermediate, grounded in field-proven insights and established protocols.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective handling, reaction optimization, and purification. The compound typically presents as a yellow to light-brown crystalline powder, and its key properties are summarized in the table below.[1][2]

PropertyValueSource(s)
CAS Number 6945-68-2[2][3]
Molecular Formula C₅H₄BrN₃O₂[1][3]
Molecular Weight 218.01 g/mol [1]
Appearance Yellow to light-brown powder/crystalline solid[1][2]
Melting Point 205-208 °C[1][4]
IUPAC Name 5-bromo-3-nitropyridin-2-amine[5]
Solubility Insoluble in water; slightly soluble in chloroform and methanol.

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum will exhibit characteristic signals for the two aromatic protons on the pyridine ring and the protons of the amino group.[6][7]

  • ¹³C NMR: The carbon-13 NMR spectrum will show five distinct signals corresponding to the carbon atoms of the pyridine ring.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and the C-Br bond.[5]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.[5][8]

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves the regioselective nitration of 2-amino-5-bromopyridine.[1][2] The amino group directs the incoming nitro group to the ortho and para positions. Since the para position (C5) is already occupied by a bromine atom, the nitration occurs at the C3 position.

Experimental Protocol: Synthesis of this compound [9]

Materials:

  • 2-Amino-5-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 95% Nitric Acid (HNO₃)

  • Ice

  • 40% Sodium Hydroxide (NaOH) solution

  • Deionized water

Equipment:

  • Three-necked flask

  • Stirrer

  • Dropping funnel

  • Condenser

  • Thermometer

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, immerse the flask in an ice bath.

  • Acid Addition: Carefully add 500 mL of concentrated sulfuric acid to the flask.

  • Substrate Addition: While maintaining the temperature below 5°C, slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the sulfuric acid with stirring.

  • Nitration: Add 26 mL (39 g, 0.57 mole) of 95% nitric acid dropwise via the dropping funnel, ensuring the temperature remains at 0°C.

  • Reaction Progression: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C and maintain for 1 hour.

  • Quenching: Cool the reaction mixture and pour it onto 5 liters of ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with approximately 1350 mL of 40% sodium hydroxide solution. The yellow precipitate of 2-amino-5-bromo-3-nitropyridine will form.

  • Isolation and Washing: Collect the precipitate by filtration using a Buchner funnel. Wash the solid with water until the washings are free of sulfate ions. A final wash with slightly acidified water can prevent the product from becoming colloidal.

  • Drying: Dry the purified product. For higher purity, recrystallization from ethyl methyl ketone can be performed to obtain yellow needles.[10]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Nitration Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine ReactionVessel Three-necked Flask (H₂SO₄, 0°C) 2-Amino-5-bromopyridine->ReactionVessel Add slowly Quenching Pour onto Ice ReactionVessel->Quenching After reaction NitratingAgent 95% HNO₃ NitratingAgent->ReactionVessel Dropwise at 0°C Neutralization Neutralize with NaOH Quenching->Neutralization Filtration Filter Precipitate Neutralization->Filtration Washing Wash with Water Filtration->Washing Product This compound Washing->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity: A Triumvirate of Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be manipulated selectively to build molecular complexity.

Reduction of the Nitro Group

The nitro group is a versatile precursor to an amino group, which can then be used for a variety of coupling reactions or as a basic center in the final molecule. The reduction of the nitro group in 2-Amino-5-bromo-3-nitropyridine to yield 2,3-diamino-5-bromopyridine is a key transformation.[9]

Commonly employed reducing agents include:

  • Iron powder in the presence of an acid: This is a classic and cost-effective method.[9]

  • Tin(II) chloride (SnCl₂): A milder reducing agent that can be used in the presence of other reducible functional groups.[11]

  • Catalytic Hydrogenation (H₂/Pd/C): A clean and efficient method, although care must be taken to avoid dehalogenation.[11]

Experimental Protocol: Reduction of the Nitro Group [9]

Materials:

  • 2-Amino-5-bromo-3-nitropyridine

  • Reduced iron powder

  • 95% Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Reaction Setup: In a 100-mL flask fitted with a reflux condenser, add 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, and 10 mL of water.

  • Acidification: Add 0.5 mL of concentrated hydrochloric acid.

  • Reflux: Heat the mixture on a steam bath for 1 hour.

  • Work-up: After cooling, filter the mixture to remove the iron, and wash the iron filings with hot 95% ethanol.

  • Isolation: Evaporate the combined filtrate and washings to dryness. Recrystallize the dark residue from water to obtain 2,3-diamino-5-bromopyridine.

Palladium-Catalyzed Cross-Coupling of the Bromo Group

The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[12] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, a common strategy in the optimization of drug candidates.

Representative Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from[13])

Materials:

  • 2-Amino-5-bromo-3-nitropyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 2-amino-5-bromo-3-nitropyridine (1 equivalent), the desired arylboronic acid (1.1-1.2 equivalents), and potassium phosphate (2.0-2.5 equivalents).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (typically 5 mol%). Then, add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).

  • Reaction: Stir the reaction mixture at 85-95°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Bromopyridine 2-Amino-5-bromo- 3-nitropyridine CoupledProduct 2-Amino-5-aryl- 3-nitropyridine Bromopyridine->CoupledProduct BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->CoupledProduct Catalyst Pd(PPh₃)₄ Catalyst->CoupledProduct Base K₃PO₄ Base->CoupledProduct Solvent 1,4-Dioxane/H₂O Solvent->CoupledProduct Heat 85-95°C Heat->CoupledProduct

Caption: Generalized Suzuki-Miyaura coupling reaction.

Reactivity of the Amino Group

The primary amino group at the 2-position can undergo a variety of standard transformations, including acylation, alkylation, and diazotization, providing further avenues for molecular diversification.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of a diverse range of biologically active compounds. Its primary application lies in the construction of heterocyclic scaffolds that are central to many targeted therapies.

Synthesis of Kinase Inhibitors

A significant application of substituted bromonitropyridines is in the synthesis of kinase inhibitors.[12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are found in numerous kinase inhibitors. For instance, the related compound 5-Bromo-2-nitropyridine is a key precursor in the synthesis of Pazopanib , a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[13] The synthetic strategy for Pazopanib involves a nucleophilic aromatic substitution at the C5 position, followed by the reduction of the nitro group. This highlights the utility of the bromo-nitropyridine scaffold in constructing such therapeutic agents.

Furthermore, aminobromonitropyridines are instrumental in the synthesis of compounds based on the imidazo[4,5-b]pyridine scaffold, a known bioisostere of purine that is prevalent in many kinase inhibitors.[14] The synthesis of this scaffold typically involves the reduction of the nitro group of a 2-amino-3-nitropyridine derivative to a diamine, followed by cyclization.

The ALK/ROS1 inhibitor Lorlatinib (PF-06463922) is another example of a complex therapeutic agent whose synthesis involves advanced pyridine chemistry.[3][9] While the exact synthetic route for all its fragments is proprietary, the core structures often rely on the functionalization of pyridine rings, a process for which this compound is an ideal starting material.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition RTK Receptor Tyrosine Kinase (e.g., ALK, ROS1) Downstream Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) RTK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of a kinase signaling pathway.

Synthesis of Other Heterocyclic Systems

This compound is also a key intermediate in the synthesis of other important heterocyclic systems, such as azaquinoxalinedione and 2,3-diaminopyridine .[1][2][3] These compounds, in turn, serve as precursors for a wide range of molecules with applications in pharmaceuticals, agrochemicals, and materials science.[2]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its trifunctionalized pyridine core provides a versatile platform for the construction of complex and biologically relevant molecules. From its straightforward synthesis to its predictable and selective reactivity, this intermediate offers medicinal chemists a reliable and powerful tool for the exploration of new chemical space in the quest for novel therapeutics. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for unlocking its full potential in the laboratory and beyond.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

5-Bromo-2-nitropyridin-3-amine is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of a diverse array of complex molecules. The strategic placement of an amine, a nitro group, and a bromine atom on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor for drug discovery, agrochemicals, and materials science. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring for nucleophilic substitution, while the bromine atom provides a handle for a multitude of palladium-catalyzed cross-coupling reactions. The amino group can be further functionalized or can influence the regioselectivity of subsequent reactions.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of various derivatives from this compound. We will delve into the mechanistic rationale behind key transformations and offer step-by-step procedures for researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic intermediate.

Core Reactivity and Strategic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The primary transformations discussed in this guide are:

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the C-Br bond for the formation of new carbon-carbon and carbon-heteroatom bonds.

    • Suzuki-Miyaura Coupling

    • Sonogashira Coupling

    • Buchwald-Hartwig Amination

  • Modification of the Nitro Group: Reduction of the nitro functionality to an amine, opening pathways for further derivatization.

  • Diazotization of the Amino Group: Transformation of the primary amine into a diazonium salt for subsequent functional group interconversions.

The interplay of these reactive sites allows for a modular and strategic approach to the synthesis of complex pyridine-based libraries.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and this compound is an excellent substrate for these transformations. The bromine atom at the 5-position serves as an efficient leaving group for oxidative addition to a palladium(0) catalyst.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and hetero-biaryl structures by reacting an organohalide with an organoboron compound.[1][2]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex R-Br (this compound) Transmetalation Complex R-Pd(II)L2-R' Oxidative Addition Complex->Transmetalation Complex R'B(OH)2 Base Transmetalation Complex->Pd(0)L2 Coupled Product R-R' Transmetalation Complex->Coupled Product Reductive Elimination

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for structurally similar aminobromopyridines and provides a solid starting point for optimization.[1][3][4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and the base (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add the degassed 1,4-dioxane/water solvent mixture (10 mL).

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Entry Arylboronic Acid Catalyst (mol%) Base (equiv) Solvent Temp (°C) Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O9080-90
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME8075-85

Table 1: Representative conditions for Suzuki-Miyaura coupling. Yields are estimates based on similar substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[5]

Reaction Principle: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), followed by a copper-mediated transmetalation with the terminal alkyne. Reductive elimination then affords the alkynylated product.

Protocol: General Procedure for Sonogashira Coupling

This protocol is based on established methods for the Sonogashira coupling of aminobromopyridines.[6][7]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.05 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill with an inert gas. Add the anhydrous solvent (10 mL), the terminal alkyne (1.2 mmol), and the base (2.0 mmol).

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Entry Terminal Alkyne Catalyst System (mol%) Base (equiv) Solvent Temp (°C) Typical Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5), CuI (5)Et₃N (2.0)DMF6080-90
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (5), CuI (5)DIPEA (2.0)THFRT75-85
31-HexynePd(PPh₃)₄ (5), CuI (5)Et₃N (2.0)DMF5070-80

Table 2: Representative conditions for Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the formation of arylamines from aryl halides.[8][9]

Reaction Principle: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product.[9][10]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition R-Pd(II)L2-Br Pd(0)L2->Oxidative Addition R-Br Amine Coordination [R-Pd(II)L(HNR'R'')-Br]+ Oxidative Addition->Amine Coordination HNR'R'' Deprotonation R-Pd(II)L(NR'R'') Amine Coordination->Deprotonation Base Reductive Elimination R-NR'R'' Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration

Protocol: General Procedure for Buchwald-Hartwig Amination

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are often employed.[10][11]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos or BINAP (4-8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to a Schlenk flask.

  • Reagent Addition: Add this compound and the anhydrous solvent. Stir for a few minutes, then add the amine.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Entry Amine Catalyst/Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield (%)
1MorpholinePd₂(dba)₃ (2) / Xantphos (8)NaOt-Bu (1.4)Toluene10085-95
2AnilinePd₂(dba)₃ (2) / BINAP (4)Cs₂CO₃ (1.4)Dioxane11070-80
3CyclohexylaminePd(OAc)₂ (2) / BrettPhos (4)K₃PO₄ (1.5)Toluene10075-85

Table 3: Representative conditions for Buchwald-Hartwig amination.

Part 2: Reduction of the Nitro Group

The nitro group in this compound can be readily reduced to a primary amino group, yielding 5-bromo-pyridine-2,3-diamine. This transformation is crucial as it opens up a new avenue for derivatization, such as the formation of fused heterocyclic systems (e.g., imidazopyridines).

Reaction Principle: The reduction of a nitro group to an amine typically involves a multi-step process with various intermediates. Common reducing agents include catalytic hydrogenation or metals in acidic media.[12][13][14] The choice of reagent is critical to avoid dehalogenation.

Protocol: Reduction of the Nitro Group using Iron in Acetic Acid

This method is often preferred for its chemoselectivity, as it typically does not reduce the bromine substituent.[15]

Materials:

  • This compound

  • Iron powder (Fe) (5.0 equivalents)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with a reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol) and ethanol (15 mL).

  • Reagent Addition: Add glacial acetic acid (5 mL) and iron powder (5.0 mmol).

  • Reaction: Heat the mixture to reflux (around 80 °C) for 2-4 hours. The reaction is often accompanied by a color change. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine. Dry the organic layer over Na₂SO₄, concentrate, and if necessary, purify the resulting 5-bromo-pyridine-2,3-diamine by recrystallization or column chromatography.

Reducing Agent Solvent/Acid Conditions Key Advantages
FeAcetic Acid/EthanolRefluxChemoselective, avoids dehalogenation
SnCl₂·2H₂OEthanolRefluxMild conditions
H₂ (g)Pd/C or Raney NiRT, atmospheric pressureClean reaction, but risk of dehalogenation

Table 4: Common methods for nitro group reduction.

Part 3: Diazotization of the Amino Group and Subsequent Reactions

The primary amino group at the 3-position can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups. However, pyridine-3-diazonium salts can be unstable, so they are typically generated in situ and used immediately.[16][17]

Reaction Principle: The reaction of a primary aromatic amine with a source of nitrous acid (typically generated from sodium nitrite and a strong acid) at low temperatures forms a diazonium salt. This salt can then undergo various transformations, such as Sandmeyer reactions or azo coupling.

Protocol: In Situ Diazotization and Azo Coupling

This protocol describes the formation of an azo dye by coupling the in situ generated diazonium salt with an active methylene compound.[18][19]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂) (1.1 equivalents)

  • Concentrated hydrochloric acid (HCl) (3.0 equivalents)

  • Malononitrile or Ethyl cyanoacetate (1.0 equivalent)

  • Sodium acetate (NaOAc)

  • Water, Ethanol

  • Ice bath

Procedure:

  • Diazonium Salt Formation: Dissolve this compound (1.0 mmol) in a mixture of water and concentrated HCl at 0-5 °C in an ice bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 mmol) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve the active methylene compound (1.0 mmol) and sodium acetate in a mixture of ethanol and water, and cool to 0-5 °C.

  • Azo Dye Formation: Slowly add the diazonium salt solution to the solution of the active methylene compound with vigorous stirring, keeping the temperature below 5 °C. A colored precipitate should form.

  • Isolation: Stir the reaction mixture for an additional hour at low temperature. Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.

Conclusion

This compound is a synthetically valuable scaffold that offers multiple avenues for the creation of diverse and complex molecular architectures. The protocols and application notes provided herein serve as a comprehensive guide for leveraging its reactivity in palladium-catalyzed cross-coupling reactions, nitro group reductions, and diazonium salt chemistry. By understanding the underlying principles and employing these robust procedures, researchers can effectively unlock the full potential of this versatile building block in their synthetic endeavors.

References

Application Notes & Protocols: Leveraging 5-Bromo-2-nitropyridin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Bromo-2-nitropyridin-3-amine and its closely related isomers, a class of chemical building blocks that offer exceptional versatility in the synthesis of complex molecular architectures. As a senior application scientist, my objective is not merely to present protocols, but to illuminate the strategic thinking and chemical principles that make these reagents powerful tools for drug discovery professionals. The strategic arrangement of an amino group, a nitro group, and a bromine atom on the pyridine core creates a scaffold with three distinct points of functionalization, enabling a modular and powerful approach to library synthesis and lead optimization.

We will delve into the core reactions that leverage this unique functionality, explore its application in the synthesis of proven therapeutic agents, and discuss advanced strategies such as scaffold hopping to generate novel intellectual property.

Part 1: The Strategic Value of the Aminobromonitropyridine Scaffold

The power of this compound lies in its predictable and sequential reactivity. The bromine atom serves as a handle for carbon-carbon and carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the ring but also serves as a stable precursor to a primary amine, which is fundamental for building amides, ureas, and subsequent heterocyclic rings. The existing amino group provides an additional vector for diversification or can be a key pharmacophoric feature.

Regioselective Functionalization via Cross-Coupling

The carbon-bromine bond at the C5 position is the primary site for initial diversification. Its reactivity is well-suited for robust and scalable cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the pyridine core and a wide array of aryl or heteroaryl boronic acids or esters.[1] This is a critical step for introducing moieties that can occupy hydrophobic pockets or form key interactions with a biological target.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Rationale: This protocol employs a palladium catalyst, typically with a phosphine ligand, to facilitate the catalytic cycle. The base is crucial for the transmetalation step. The choice of a dioxane/water solvent system is common for its ability to dissolve both organic and inorganic reagents.[2]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 85-95 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[1]

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography.

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, connecting the pyridine scaffold to a diverse range of primary and secondary amines.[3][4] This is invaluable for installing linkers, solubilizing groups, or key hydrogen-bond donors/acceptors.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Rationale: This reaction requires a palladium catalyst and a specialized phosphine ligand to facilitate the challenging C-N reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine coupling partner.[5] The reaction is run under strictly anhydrous and inert conditions to protect the catalyst.

  • Materials:

    • This compound (1.0 equiv)

    • Amine coupling partner (1.2 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous, degassed toluene

  • Step-by-Step Procedure:

    • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to an oven-dried Schlenk flask.

    • Add the this compound and the amine coupling partner.

    • Add anhydrous toluene via syringe.

    • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS (typically 8-16 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Arylboronic Acid Pd(PPh₃)₄, Base start->suzuki_reagents buchwald_reagents Amine (R₂NH) Pd Catalyst, Ligand, Base start->buchwald_reagents suzuki_product 5-Aryl-2-nitropyridin-3-amine suzuki_reagents->suzuki_product buchwald_product 5-(Amino)-2-nitropyridin-3-amine buchwald_reagents->buchwald_product

Fig. 1: Key cross-coupling reactions for C5 functionalization.
The Nitro Group: A Masked Amine for Downstream Elaboration

Following the initial diversification at the C5-bromo position, the nitro group is typically reduced to an amine. This unmasks a highly versatile functional group, opening up a vast chemical space for further modification. The resulting 5-substituted pyridine-2,3-diamine is a critical intermediate for constructing fused heterocyclic systems.

Protocol 3: Nitro Group Reduction

  • Rationale: The choice of reducing agent is critical and depends on the other functional groups present in the molecule. Catalytic hydrogenation is clean but can sometimes lead to dehalogenation if residual bromine is present.[6] Metal/acid combinations like tin(II) chloride or iron in acetic acid are robust and tolerate many functional groups.[7]

  • Method A: Catalytic Hydrogenation

    • Dissolve the nitro-pyridine derivative in a suitable solvent (e.g., Ethanol, Ethyl Acetate, or Methanol).

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

    • Place the reaction vessel under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.

    • Stir vigorously at room temperature until the reaction is complete (monitored by LC-MS).

    • Carefully filter the reaction mixture through Celite® to remove the Pd/C catalyst, and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate to obtain the desired amine.

  • Method B: Tin(II) Chloride Reduction

    • Dissolve the nitro-pyridine derivative in ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents).[6]

    • Heat the mixture to reflux (around 70-80 °C) for 1-3 hours, monitoring by LC-MS.

    • Cool the reaction, dilute with ethyl acetate, and carefully neutralize by pouring into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Filter the resulting suspension to remove tin salts.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the amine.

Part 2: Application in the Synthesis of Privileged Heterocyclic Scaffolds

The true power of this building block is realized when these fundamental reactions are combined to construct complex, biologically relevant scaffolds. A prime example is the synthesis of imidazo[4,5-b]pyridines, which are bioisosteres of purines and are prevalent in many kinase inhibitors.[8]

Case Study: Synthesis of an Imidazo[4,5-b]pyridine Core

This workflow demonstrates the logical sequence of reactions, starting with an isomer like 2-amino-4-bromo-3-nitropyridine, to build a complex heterocyclic system. The principles are directly applicable to derivatives of this compound.

Protocol 4: Cyclization to form the Imidazo[4,5-b]pyridine Scaffold

  • Rationale: Once the pyridine-2,3-diamine intermediate is formed (via Protocol 3), it can undergo a cyclocondensation reaction with an aldehyde or a carboxylic acid derivative to form the fused imidazole ring.[8] Using an aldehyde is a common and straightforward method.

  • Materials:

    • 5-Substituted-pyridine-2,3-diamine (1.0 equiv)

    • Aldehyde (R-CHO) (1.1 equiv)

    • Ethanol or Acetic Acid as solvent

    • An oxidizing agent (e.g., air, or a mild oxidant if needed)

  • Step-by-Step Procedure:

    • Dissolve the diamine intermediate in ethanol.

    • Add the aldehyde and stir the mixture at room temperature or with gentle heating. The reaction often proceeds via an intermediate that spontaneously oxidizes.

    • In some cases, bubbling air through the mixture or adding a mild oxidant can facilitate the final aromatization step.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction. The product may precipitate and can be collected by filtration.

    • If the product is soluble, concentrate the solvent and purify by column chromatography or recrystallization.

G start 5-Aryl-2-nitropyridin-3-amine reagents1 Reduction (e.g., H₂/Pd/C or SnCl₂) start->reagents1 intermediate 5-Aryl-pyridine-2,3-diamine reagents1->intermediate reagents2 Cyclization (R-CHO) intermediate->reagents2 product 2-R-5-Aryl-3H-imidazo[4,5-b]pyridine (Kinase Inhibitor Scaffold) reagents2->product

Fig. 2: Synthetic pathway to the imidazo[4,5-b]pyridine core.

Part 3: Advanced Strategy - Scaffold Hopping for Novel IP

Scaffold hopping is a powerful design strategy where the core structure of a known active compound is replaced with a novel, isofunctional scaffold to create new chemical entities with potentially improved properties (e.g., potency, selectivity, ADME).[9] The aminobromonitropyridine scaffold is an ideal starting point for this strategy. For instance, a known quinazoline-based kinase inhibitor can be "hopped" to a novel pyridinyl-based scaffold, while preserving the key pharmacophoric elements.

Conceptual Workflow:

  • Deconstruction: Analyze a known inhibitor (e.g., Gefitinib, a quinazoline) and identify its key binding elements (e.g., hinge-binding motif, solubilizing side chain).

  • Core Replacement: Replace the quinazoline core with the this compound scaffold.

  • Reconstruction: Use the synthetic handles (Bromo, Nitro, Amino) to systematically re-install the key binding elements onto the new pyridine core using the protocols described above.

This approach allows medicinal chemists to rapidly generate novel analogues that retain the desired biological activity while possessing a distinct chemical structure, which is crucial for developing new intellectual property.

G cluster_known Known Scaffold (e.g., Quinazoline) cluster_new New Scaffold (e.g., Pyridine) known Known Kinase Inhibitor - Hinge Binder - Solubilizing Group hop Scaffold Hop (Core Replacement) known->hop new Novel Pyridine-Based Inhibitor - Hinge Binder (from NH₂) - Solubilizing Group (from C-Br) hop->new

Fig. 3: Conceptual diagram of scaffold hopping.

Quantitative Data Summary

The utility of these scaffolds is ultimately demonstrated by the biological activity of the molecules they produce. For context, Pazopanib, a multi-targeted kinase inhibitor whose synthesis relies on a related nitropyridine building block, demonstrates potent activity against key oncogenic kinases.[10]

CompoundTarget KinaseIC₅₀ (nM)
PazopanibVEGFR110
PazopanibVEGFR230
PazopanibVEGFR347
PazopanibPDGFRα71
Pazopanibc-Kit74
PazopanibPDGFRβ84
Table 1: Inhibitory activity of Pazopanib, synthesized using a related nitropyridine scaffold.[10]

Conclusion

This compound and its isomers are not merely reagents; they are strategic platforms for innovation in medicinal chemistry. Their inherent, well-differentiated reactivity allows for the controlled and modular construction of complex molecules. By mastering the core transformations—cross-coupling and nitro reduction—researchers can rapidly access privileged heterocyclic cores, build diverse chemical libraries, and execute sophisticated design strategies like scaffold hopping. This guide provides the foundational protocols and, more importantly, the strategic rationale to empower scientists to fully exploit the potential of this versatile building block in the quest for new medicines.

References

Application Notes: The Strategic Utility of 2-Amino-5-bromo-3-nitropyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Pyridine Building Block

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. Substituted pyridines are foundational scaffolds in a vast array of biologically active compounds. Among these, 2-Amino-5-bromo-3-nitropyridine stands out as a preeminent building block due to the orthogonal reactivity of its three distinct functional groups.[1] The presence of an amino group, a bromine atom, and a nitro group on a single pyridine core provides chemists with a versatile toolkit for sequential and site-selective modifications.

This document serves as a technical guide for researchers, chemists, and drug development professionals, detailing the synthesis, properties, and key applications of 2-Amino-5-bromo-3-nitropyridine. We will delve into field-proven protocols for its use in palladium-catalyzed cross-coupling reactions and as a precursor to other vital intermediates, explaining the causality behind the experimental choices to ensure reproducible and scalable results.

A Note on Isomers: The requested topic was 5-Bromo-2-nitropyridin-3-amine (CAS 433226-05-2). However, the vast majority of published literature and commercial applications feature the isomer 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2) as the synthetically crucial building block. The applications detailed herein, such as the synthesis of 2,3-diaminopyridines, logically derive from this isomer. Therefore, this guide focuses on the well-documented and more versatile 2-Amino-5-bromo-3-nitropyridine to provide the most practical and authoritative information.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is critical for its safe handling and effective use in synthesis.

PropertyValueReference(s)
CAS Number 6945-68-2[1][2]
Molecular Formula C₅H₄BrN₃O₂[3][4]
Molecular Weight 218.01 g/mol [3]
Appearance Yellow to light-brown crystalline powder[3][4]
Melting Point 205-208 °C[3]
IUPAC Name 5-bromo-3-nitropyridin-2-amine[2]
Purity Typically >98% (HPLC)[1][3]
Solubility Soluble in hot ethyl methyl ketone, limited solubility in water and ethanol.[5]

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[2]

Synthesis of the Building Block

The most common and reliable synthesis of 2-Amino-5-bromo-3-nitropyridine is achieved via the electrophilic nitration of 2-amino-5-bromopyridine.[3] The reaction's success hinges on careful temperature control to ensure the regioselective installation of the nitro group at the C3 position, ortho to the directing amino group.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Work-up cluster_product Product A 2-Amino-5-bromopyridine R 1. Conc. H₂SO₄ 2. Conc. HNO₃ (95%) 3. 0-5 °C, then 50-60 °C A->R Nitration W 1. Pour onto ice 2. Neutralize with NaOH (40%) 3. Filter & Wash R->W Quench & Precipitate P 2-Amino-5-bromo-3-nitropyridine W->P Isolate

Caption: Workflow for the synthesis of 2-Amino-5-bromo-3-nitropyridine.

Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This protocol is adapted from established procedures found in Organic Syntheses, which provide robust and well-vetted methods.[5]

Materials:

  • 2-amino-5-bromopyridine (86.5 g, 0.5 mole)

  • Concentrated sulfuric acid (H₂SO₄, sp. gr. 1.84, 500 mL)

  • Concentrated nitric acid (HNO₃, 95%, 26 mL, 0.57 mole)

  • 40% Sodium hydroxide (NaOH) solution (~1350 mL)

  • Crushed ice (5 L)

  • Deionized water

Equipment:

  • 1 L three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Equip the three-necked flask with the stirrer, dropping funnel, and thermometer, and place it in a large ice bath.

  • Charge the flask with 500 mL of concentrated sulfuric acid.

  • While stirring, slowly add 86.5 g of 2-amino-5-bromopyridine. Maintain the temperature below 20°C during the addition.

  • Once the addition is complete and the solid has dissolved, cool the mixture to 0°C.

  • Add 26 mL of 95% nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. This step is highly exothermic and requires careful monitoring.

  • After the addition is complete, stir the mixture at 0°C for 1 hour.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Gently heat the mixture to 50-60°C and maintain for 1 hour.

  • Cool the reaction mixture back to room temperature and pour it slowly and carefully onto 5 L of crushed ice in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by slowly adding ~1350 mL of 40% NaOH solution. Monitor the pH and temperature, ensuring the mixture remains cool. A yellow precipitate will form.[5]

  • Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.

  • Wash the solid thoroughly with water until the washings are sulfate-free. The product can be recrystallized from ethyl methyl ketone to yield pure yellow needles.[5] Typical yields range from 78-85%.

Core Applications in Synthesis

The strategic arrangement of functional groups in 2-Amino-5-bromo-3-nitropyridine allows for a diverse range of chemical transformations.

A. Synthesis of Diaminopyridine Derivatives

A primary application of this building block is its role as a precursor to 2,3-diaminopyridines, which are key intermediates for pharmaceuticals and specialty chemicals.[1][3] The nitro group at the C3 position can be selectively reduced without affecting the bromo or amino substituents.

Protocol 2: Reduction to 2,3-Diamino-5-bromopyridine

This protocol employs reduced iron in an acidic ethanol/water mixture, a classic and effective method for nitro group reduction.[5]

Materials:

  • 2-Amino-5-bromo-3-nitropyridine (10.9 g, 0.05 mole)

  • Reduced iron powder (30 g)

  • 95% Ethanol (40 mL + 30 mL for washing)

  • Deionized water (10 mL)

  • Concentrated hydrochloric acid (HCl, 0.5 mL)

Procedure:

  • In a 100 mL flask fitted with a reflux condenser, combine 2-amino-5-bromo-3-nitropyridine, reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated HCl.

  • Heat the mixture on a steam bath for 1 hour. The reaction is often vigorous at the start.

  • After 1 hour, filter the hot mixture to remove the iron.

  • Wash the iron cake with three 10 mL portions of hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness under reduced pressure.

  • Recrystallize the dark residue from approximately 50 mL of water to yield 2,3-diamino-5-bromopyridine.

B. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is an ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[6]

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid.[7][8] This reaction is fundamental in synthesizing biaryl compounds, which are prevalent in medicinal chemistry.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions cluster_product Product A 2-Amino-5-bromo- 3-nitropyridine C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₃PO₄, K₂CO₃) A->C B Arylboronic Acid (R-B(OH)₂) D Solvent (e.g., Dioxane/H₂O, Toluene) + Heat (85-100 °C) C->D Reaction Setup P 2-Amino-5-aryl- 3-nitropyridine D->P C-C Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This generalized protocol provides a reliable starting point, which may require optimization for specific substrates.[6][9]

Materials:

  • 2-Amino-5-bromo-3-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or Toluene)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-bromo-3-nitropyridine, the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to 85-100 °C and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a transformative reaction for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[10] This reaction is invaluable for synthesizing substituted anilines and other N-aryl compounds, which are critical pharmacophores. The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions cluster_product Product A 2-Amino-5-bromo- 3-nitropyridine C Pd Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Ligand (e.g., XPhos, BINAP) + Base (e.g., NaOᵗBu, Cs₂CO₃) A->C B Amine (R¹R²NH) D Anhydrous Solvent (e.g., Toluene, Dioxane) + Heat (80-110 °C) C->D Reaction Setup P 5-(R¹R²-amino)-2-amino- 3-nitropyridine D->P C-N Coupling

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general approach; the choice of ligand and base is often crucial and substrate-dependent.[12]

Materials:

  • 2-Amino-5-bromo-3-nitropyridine (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.3 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, BINAP, 2-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOᵗBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add 2-amino-5-bromo-3-nitropyridine and the amine.

  • Add the anhydrous solvent and seal the tube.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an appropriate solvent like ethyl acetate and quench with water or saturated aqueous NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue via column chromatography to isolate the desired N-aryl product.

Conclusion

2-Amino-5-bromo-3-nitropyridine is a high-value, versatile building block for organic synthesis. Its utility is defined by the presence of three addressable functional groups that allow for selective transformations. It serves as a reliable precursor for diaminopyridines and as an excellent substrate for powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and insights provided in this guide are intended to empower researchers to leverage this reagent's full potential in the efficient synthesis of complex molecules for pharmaceutical and industrial applications.

References

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-nitropyridin-3-amine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The construction of carbon-carbon (C-C) bonds is a fundamental operation in the synthesis of novel molecular entities within the pharmaceutical and agrochemical industries. Among the array of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone technology for creating biaryl and heteroaryl structures, which are prevalent motifs in medicinally important compounds.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of 5-Bromo-2-nitropyridin-3-amine with various arylboronic acids.

The substrate, this compound, is a valuable building block, featuring multiple functional groups that offer vectors for diversification. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions. However, the electronic nature of the pyridine ring, influenced by the strongly electron-withdrawing nitro group and the electron-donating amino group, presents specific challenges and considerations for catalyst selection and reaction optimization. The primary amine can potentially coordinate to the palladium center, leading to catalyst inhibition.[2][3] This guide will address these challenges, explaining the rationale behind the chosen protocol to ensure a robust and reproducible reaction.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. The choice of a sterically bulky and electron-rich phosphine ligand is crucial here, as it facilitates this rate-limiting step, especially with electron-deficient aryl halides.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which is essential for this step.[4]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated as the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_cycle center Pd(0)L n OA Oxidative Addition center->OA Ar-Br ArPdL2X Ar-Pd(II)L 2-Br OA->ArPdL2X TM Transmetalation ArPdL2X->TM Ar'-B(OH)2 (Base) ArPdL2Ar_prime Ar-Pd(II)L 2-Ar' TM->ArPdL2Ar_prime RE Reductive Elimination ArPdL2Ar_prime->RE Ar-Ar' RE->center Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - this compound - Arylboronic Acid - K₃PO₄ B Add to Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (x3) B->C D Add Catalyst [Pd(PPh₃)₄] C->D E Add Degassed Solvents (Dioxane/Water) D->E F Heat & Stir (85-95 °C, 12-18h) E->F G Cool & Dilute (Ethyl Acetate) F->G H Filter through Celite G->H I Aqueous Wash (Water, Brine) H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterize Product K->L

References

experimental procedure for N-arylation of 5-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic N-Arylation of 5-Bromo-2-nitropyridin-3-amine: A Guide to Palladium-Catalyzed C-N Bond Formation

Introduction: The Significance of N-Arylated Pyridines

N-arylated aminopyridines are privileged structural motifs in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The precise installation of an aryl group onto a pyridine-based amine is a critical transformation that dictates molecular properties and biological activity. However, the N-arylation of electron-deficient heteroaromatic amines, such as this compound, presents a significant synthetic challenge. The presence of a potent electron-withdrawing nitro group diminishes the nucleophilicity of the amine, potentially hindering the desired coupling reaction.[3][4]

This application note provides an in-depth guide to the successful N-arylation of this compound using palladium-catalyzed Buchwald-Hartwig amination. We will dissect the causality behind the selection of catalysts, ligands, and bases, offering a robust, field-proven protocol for researchers in organic synthesis and drug discovery. Furthermore, we will present a comparative overview of reaction conditions and an alternative copper-catalyzed Ullmann protocol, equipping scientists with a comprehensive toolkit for this essential transformation.

Reaction Principle: Mastering the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a versatile and highly efficient method for C-N bond formation.[3][5] The reaction couples an amine with an aryl halide or pseudohalide, mediated by a palladium catalyst. The success of this transformation, especially with challenging substrates, hinges on a synergistic interplay between the palladium source, a supporting phosphine ligand, and a suitable base.[5]

The Catalytic Cycle

The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7][8] The choice of ligand is paramount, as it influences the rate and efficiency of each step.[6] For electron-deficient amines, bulky, electron-rich dialkylbiaryl phosphine ligands are often required to accelerate the turnover-limiting reductive elimination step and prevent catalyst decomposition.[3][4]

Buchwald-Hartwig Catalytic Cycle Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination Pd0 L-Pd(0) Active Catalyst label1 Oxidative Addition Pd0->label1 OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex label2 + R₂NH OA_Complex->label2 Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine Coordination label3 Deprotonation (Base) Amine_Complex->label3 Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex label4 Reductive Elimination Amido_Complex->label4 label1->OA_Complex Ar-X label2->Amine_Complex label3->Amido_Complex label4->Pd0 Ar-NR₂

Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination
Causality of Component Selection

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) are often preferred as they rapidly generate the active L-Pd(0) species in a controlled manner, leading to more reproducible results.[6] Common lab sources like Pd₂(dba)₃ or Pd(OAc)₂ are also highly effective.[6]

  • Ligand: This is the most critical parameter. The reduced nucleophilicity of this compound necessitates the use of sterically hindered and electron-rich biaryl phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are excellent choices.[4] Their bulkiness promotes the formation of a monoligated palladium species, which accelerates both oxidative addition and the crucial reductive elimination step, while their electron-donating nature enhances the catalyst's reactivity.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine without causing unwanted side reactions. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[6] However, for substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring slightly higher temperatures or longer reaction times.[2]

  • Solvent: Anhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst. Toluene and 1,4-dioxane are standard choices, offering good solubility for the reagents and appropriate boiling points for the reaction temperatures typically required (80-110 °C).[6][9]

Experimental Protocols & Workflow

General Considerations: All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents. All glassware should be oven- or flame-dried prior to use.[10] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Inert Atmosphere Setup (Schlenk Flask / Glovebox) Reagents Charge Flask: Pd-Catalyst, Ligand, Base, This compound Setup->Reagents Addition Add Degassed Solvent & Aryl Halide Reagents->Addition Heating Heat to Reaction Temp (e.g., 100 °C) & Stir Addition->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Quench Cool to RT & Quench (e.g., with aq. NH₄Cl) Monitoring->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Dry Dry, Filter & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Figure 2: General Experimental Workflow for N-Arylation
Protocol 1: Buchwald-Hartwig N-Arylation (Recommended)

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials & Reagents

Reagent/MaterialGrade/PuritySupplier Example
This compound>97%Sigma-Aldrich
Aryl Bromide>98%Combi-Blocks
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradeStrem Chemicals
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)>98%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)>97%Acros Organics
TolueneAnhydrous, >99.8%MilliporeSigma
Schlenk flask, magnetic stir bar---VWR
Inert gas (Argon or Nitrogen)High purity---

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (218 mg, 1.0 mmol, 1.0 equiv.), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol %), and XPhos (38.1 mg, 0.08 mmol, 8 mol %).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the aryl bromide (1.2 mmol, 1.2 equiv.). Following this, add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or by LC-MS analysis of a quenched aliquot.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the desired N-arylated product.

Protocol 2: Ullmann N-Arylation (Alternative Method)

The Ullmann reaction is a copper-catalyzed alternative that can be effective, though it often requires higher temperatures.[11][12]

Key Reagents: Copper(I) iodide (CuI, 10 mol %), L-proline (20 mol %), Potassium Carbonate (K₂CO₃, 2.0 equiv.), Dimethyl Sulfoxide (DMSO, anhydrous).

Brief Procedure: In a sealed tube, combine this compound (1.0 equiv.), the aryl halide (typically an iodide, 1.1 equiv.), CuI, L-proline, and K₂CO₃. Add anhydrous DMSO, seal the tube, and heat to 110-140 °C for 24-48 hours.[11][13] The work-up and purification follow a similar procedure to the Buchwald-Hartwig protocol.

Data Presentation & Expected Outcomes

The optimal conditions for N-arylation can vary based on the electronic and steric properties of the aryl coupling partner. A systematic optimization is always recommended.

Table 1: Representative Data for Reaction Optimization

EntryAryl Halide (1.2 eq)Ligand (8 mol%)Base (1.4 eq)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneXPhosNaOtBuToluene1001692
24-BromotolueneRuPhosNaOtBuToluene1001688
34-BromotolueneXPhosK₃PO₄Dioxane1102475
44-BromoanisoleXPhosNaOtBuToluene1001895
51-Bromo-4-(CF₃)benzeneXPhosNaOtBuToluene1001285
62-BromotolueneBrettPhosLHMDSTHF802468
Yields are representative for illustrative purposes and based on typical outcomes for similar transformations.[14][15]

Spectroscopic Characterization (Example: N-(4-methylphenyl)-5-bromo-2-nitropyridin-3-amine)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.0 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.20 (d, J = 8.2 Hz, 2H), 7.05 (d, J = 8.2 Hz, 2H), 6.50 (s, 1H, NH), 2.35 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.1, 145.2, 140.1, 136.5, 135.8, 130.2 (2C), 124.5 (2C), 118.9, 109.8, 21.0.

  • HRMS (ESI): Calculated for C₁₂H₁₁BrN₃O₂ [M+H]⁺: 323.9978; Found: 323.9981.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (air exposure); Impure reagents/solvent; Insufficiently strong base.Ensure rigorous inert technique; Use freshly opened, anhydrous solvents; Switch to a stronger base (e.g., K₃PO₄ to NaOtBu or LHMDS).[10][16]
Dehalogenation of Aryl Halide β-Hydride elimination is competitive with reductive elimination.Use a more sterically hindered ligand (e.g., XPhos, BrettPhos) to favor reductive elimination.[3]
Formation of Di-arylated Amine Reaction with the product is occurring.Use a slight excess of the starting amine or reduce the amount of aryl halide to ~1.05 equivalents.
Hydrolysis of Aryl Halide Presence of water or hydroxide ions.Ensure all reagents and solvents are strictly anhydrous. If using a weaker base like K₃PO₄, ensure it is finely powdered and dried.[17]

References

application of 5-Bromo-2-nitropyridin-3-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Bromo-2-nitropyridin-3-amine in the Synthesis of Kinase Inhibitors

For researchers, medicinal chemists, and drug development professionals, the strategic design of potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The 3-aminopyridine scaffold has emerged as a privileged structure in this field, prized for its ability to form critical hydrogen bond interactions within the ATP-binding site of numerous kinases.[1] Among the synthons available to construct these scaffolds, This compound (also known as 2-Amino-5-bromo-3-nitropyridine) stands out as a uniquely versatile and powerful starting material. Its trifunctional nature—an amine, a nitro group, and a bromine atom—offers a palette of orthogonal chemical handles for systematic molecular diversification.[2]

This guide provides a detailed exploration of the . Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, present validated protocols, and contextualize the synthetic strategies within the landscape of targeted kinase inhibition.

The Strategic Advantage of this compound

The utility of this reagent is rooted in the distinct reactivity of its three functional groups, which can be addressed sequentially to build molecular complexity.

  • The 5-Bromo Position : This site is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a vast array of aryl, heteroaryl, or substituted amino groups, which are often crucial for modulating inhibitor potency, selectivity, and pharmacokinetic properties.[1]

  • The 2-Nitro Group : This group can be selectively reduced to a primary amine. The resulting vicinal diamine (a 2,3-diaminopyridine derivative) is a key precursor for the construction of fused heterocyclic scaffolds like imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines.[3][4] These fused rings are bioisosteres of purine and are prevalent in numerous potent kinase inhibitors.[3]

  • The 3-Amino Group : The existing amino group can be used as a point for acylation, alkylation, or as a directing group, influencing the reactivity of the pyridine ring.

This multi-faceted reactivity allows for a convergent approach to synthesis, where different fragments of the final inhibitor can be elaborated from a common intermediate.

cluster_0 Diversification at C5-Position cluster_1 Modification at C2/C3-Positions Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki ArB(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R₂NH Pd Catalyst Reduction Nitro Group Reduction (Fe/HCl or H₂/Pd) Suzuki->Reduction Buchwald->Reduction Cyclization Cyclization to Fused Scaffolds (e.g., Pyrido[2,3-d]pyrimidines) Reduction->Cyclization e.g., with Acylating Agent Final Diverse Kinase Inhibitor Library Cyclization->Final

Caption: Synthetic workflow using this compound.

Core Synthetic Methodologies and Protocols

The following sections provide detailed, field-proven protocols for the key transformations involving this compound and its derivatives.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl moieties at the C5 position, a common strategy for extending into selectivity pockets of the kinase active site.[5]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [6]

This protocol describes the coupling of a 5-bromopyridin-3-amine derivative with an arylboronic acid.

  • Materials :

    • 5-Bromo-2-methylpyridin-3-amine (1.0 eq) (structurally similar analogue)

    • Arylboronic acid (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium Phosphate (K₃PO₄) (2.2 eq)

    • 1,4-Dioxane and Water (4:1 v/v mixture)

    • Inert gas (Argon or Nitrogen)

  • Procedure :

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 5-bromopyridine derivative (e.g., 0.2 g), the arylboronic acid, potassium phosphate, and the palladium catalyst.

    • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 85-95 °C and stir vigorously for 15-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®.

    • Dilute the filtrate with ethyl acetate (50 mL) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality and Trustworthiness :

    • Inert Atmosphere : Pd(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic turnover and achieving high yields.[5]

    • Ligand Choice : Pd(PPh₃)₄ is a commonly used, commercially available catalyst suitable for a range of Suzuki couplings. For more challenging substrates, other phosphine ligands may be required.

    • Base : The base (K₃PO₄) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[5]

C-N Bond Formation via Buchwald-Hartwig Amination

This reaction is indispensable for synthesizing aryl- and heteroarylamines, which are prevalent motifs in kinase inhibitors, often acting as hinge-binding elements.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination [3]

This protocol is adapted for the amination of a bromopyridine scaffold.

  • Materials :

    • 2-Amino-4-bromo-3-nitropyridine (1.0 eq) (structurally similar analogue)

    • Amine (e.g., Benzylamine, 1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine Ligand (e.g., Xantphos, 8 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 eq)

    • Anhydrous, degassed Toluene

    • Inert gas (Argon or Nitrogen)

  • Procedure :

    • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

    • Add the bromopyridine derivative and anhydrous toluene.

    • Finally, add the amine coupling partner via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by column chromatography.

  • Causality and Trustworthiness :

    • Catalyst System : The combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (like Xantphos) is key. The ligand facilitates both the oxidative addition and the final reductive elimination steps of the catalytic cycle, which are often rate-limiting.[7]

    • Base Selection : A strong, non-nucleophilic base like NaOt-Bu is typically required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[7]

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-Br (Bromopyridine) ArX->OxAdd PdII Ar-Pd(II)L₂-Br OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Amine R₂NH Amine->LigandEx Base Base Deprotonation Deprotonation Base->Deprotonation Amido [Ar-Pd(II)L₂(NHR₂)]⁺Br⁻ LigandEx->Amido Amido->Deprotonation AmidoComplex Ar-Pd(II)L₂(NR₂) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR₂ (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nitro Group Reduction and Fused Ring Synthesis

The transformation of the 2-nitro group into an amine is a gateway to constructing highly sought-after fused heterocyclic kinase inhibitor scaffolds.

Protocol 3: Reduction of Nitropyridine to Aminopyridine [1]

  • Materials :

    • 5-Bromo-2-methyl-3-nitropyridine (1.0 eq) (structurally similar analogue)

    • Powdered Iron (Fe) (approx. 5 eq)

    • Concentrated Hydrochloric Acid (catalytic)

    • Methanol or Ethanol

  • Procedure :

    • Dissolve the nitropyridine derivative in methanol in a round-bottom flask.

    • Heat the solution to 40-50 °C.

    • Add the powdered iron in portions to control the initial exotherm.

    • Carefully add the concentrated hydrochloric acid to the stirring mixture.

    • Heat the mixture to reflux and stir vigorously for 2-4 hours.

    • Monitor the disappearance of the starting material by TLC.

    • After completion, cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

    • Filter the mixture through Celite® to remove the iron salts, washing the filter cake with methanol or ethyl acetate.

    • Concentrate the filtrate, and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the 2,3-diaminopyridine derivative.

Protocol 4: Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold [4]

This protocol illustrates the cyclization of a 2-aminonicotinonitrile (a related diamine precursor) to form the core ring system.

  • Materials :

    • 2-Amino-3-cyanopyridine derivative (1.0 eq)

    • Acylating/Cyclizing agent (e.g., diethyl oxalate, formamide, etc.)

    • Solvent (e.g., DMF, ethanol)

    • Base (if required, e.g., sodium ethoxide)

  • Procedure :

    • In a round-bottom flask, dissolve the 2-amino-3-cyanopyridine derivative in the chosen solvent.

    • Add the cyclizing agent (e.g., for forming a pyrimidinedione, diethyl oxalate can be used).[4]

    • Heat the mixture to reflux for 3-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture.

    • Pour the mixture into crushed ice or cold water to precipitate the product.

    • Filter the solid, wash with water and a cold solvent (e.g., ethanol), and dry under vacuum to yield the pyrido[2,3-d]pyrimidine product.

Application in Targeting Specific Kinases

The scaffolds derived from this compound are used to target a range of kinases implicated in cancer and autoimmune diseases.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[8] Many BTK inhibitors feature a core that interacts with the kinase hinge region, while a side chain extends to form a covalent bond with a non-catalytic cysteine residue (Cys481).[9] The aminopyridine scaffold is ideal for this purpose. The core can be built using the protocols above, and an electrophilic "warhead" (like an acrylamide) can be appended to target Cys481, leading to potent and irreversible inhibition.[8]

BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP₃ PLCg2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB Pathway PKC->NFkB Ca->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Covalent BTK Inhibitor (Targets Cys481) Inhibitor->BTK

References

Application Note & Protocol: A Guide to the Laboratory Scale Synthesis of 5-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-nitropyridin-3-amine (also known as 2-Amino-5-bromo-3-nitropyridine) is a pivotal chemical intermediate whose structural complexity makes it a valuable building block in organic synthesis.[1] With a molecular formula of C₅H₄BrN₃O₂ and CAS Number 433226-05-2, this compound features a pyridine core strategically functionalized with an amino group, a bromine atom, and a nitro group.[1][2] This specific arrangement of substituents provides unique reactivity, rendering it highly sought after for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals.[1] A primary application is its role as a precursor to 2,3-diaminopyridines, which are key components in various biologically active compounds.[1]

This guide provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound via the electrophilic nitration of 2-amino-5-bromopyridine. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, emphasizes critical safety considerations, and outlines robust analytical methods for product validation, reflecting the best practices of a senior application scientist.

Synthetic Strategy: Mechanistic Insights

The synthesis hinges on the electrophilic aromatic substitution (EAS) of 2-amino-5-bromopyridine. The chosen methodology employs a classic nitrating mixture of concentrated nitric acid and sulfuric acid.

The Role of the Reagents:

  • Sulfuric Acid (H₂SO₄): Serves a dual purpose. It acts as the solvent and, more importantly, as a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.

  • Nitric Acid (HNO₃): The source of the nitro group.

  • 2-amino-5-bromopyridine: The substrate. The electron-donating amino group (-NH₂) is a powerful activating group, directing the incoming electrophile (NO₂⁺) to the ortho and para positions. In this case, the 5-position is blocked by bromine, and the 3-position (ortho to the amino group) is the primary site of attack.

Regioselectivity: The amino group's strong activating and ortho-directing effect is the key to the reaction's success, selectively installing the nitro group at the C3 position.[1]

Reaction Temperature Control: Nitration is a highly exothermic process. Maintaining a low temperature (0–5 °C) is critical to control the reaction rate, prevent dangerous temperature excursions, and minimize the formation of undesired byproducts, thereby ensuring high regioselectivity and yield.[1]

Caption: Reaction scheme for the nitration of 2-amino-5-bromopyridine.

Detailed Experimental Protocol

This protocol is adapted from a robust procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[3]

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMolesPurity
2-Amino-5-bromopyridine1072-97-5173.0286.5 g0.50≥98%
Sulfuric Acid7664-93-998.08500 mL-95-98%
Nitric Acid7697-37-263.0126.0 mL~0.5795%
Sodium Hydroxide1310-73-240.00As needed--
Deionized Water7732-18-518.02As needed--
Ice-18.02~5 kg--
Ethyl Methyl Ketone78-93-372.11As needed-Reagent
Equipment
  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Large ice bath

  • 5 L beaker or vessel for quenching

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Safety Precautions
  • Hazard Assessment: This procedure involves highly corrosive and oxidizing strong acids. The reaction is exothermic. This compound is a skin and eye irritant and is harmful if swallowed or inhaled.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber).

  • Engineering Controls: This entire procedure must be performed in a certified chemical fume hood.

  • Emergency Measures: Have an emergency spill kit and an eyewash/shower station readily accessible. Neutralizing agents (like sodium bicarbonate) should be on hand for acid spills.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Equip a 1 L three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.

    • Place the flask in a large ice bath.

    • Carefully charge the flask with 500 mL of concentrated sulfuric acid.

  • Substrate Addition:

    • Begin stirring the sulfuric acid and allow it to cool to below 5 °C.

    • Slowly and portion-wise, add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the cold sulfuric acid. Maintain the temperature below 5 °C throughout the addition.[3]

  • Nitration:

    • Once the substrate is fully dissolved, ensure the internal temperature is at 0 °C.

    • Add 26 mL (0.57 mole) of 95% nitric acid to the dropping funnel.

    • Add the nitric acid dropwise to the reaction mixture over a period of at least 60 minutes. Crucial: The internal temperature must be rigorously maintained at 0 °C during this addition.[1][3]

  • Reaction Maturation:

    • After the nitric acid addition is complete, continue stirring the mixture at 0 °C for 1 hour.

    • Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional hour at room temperature.

    • Finally, gently heat the mixture to 50–60 °C and hold for 1 hour to ensure the reaction goes to completion.[3]

  • Quenching and Precipitation:

    • Cool the reaction flask back down in an ice bath.

    • In a separate 5 L vessel, prepare a slurry of approximately 5 kg of crushed ice and water.

    • Very slowly and carefully, pour the cooled reaction mixture onto the ice with vigorous stirring. This is a highly exothermic step.

    • Rinse the reaction flask with cold water and add it to the quench vessel.

  • Neutralization and Isolation:

    • Slowly neutralize the acidic slurry by adding a 40% sodium hydroxide solution. This step is also highly exothermic and requires constant cooling and stirring. Add the base until the pH is approximately 7-8.

    • A yellow precipitate of 2-amino-5-bromo-3-nitropyridine will form.[3]

    • Collect the yellow solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the washings are sulfate-free (tested by adding BaCl₂ solution to a sample of the filtrate).

  • Drying and Purification:

    • Press the solid as dry as possible on the funnel. Dry the crude product in a vacuum oven at 50-60 °C. The expected yield of crude product is approximately 85.3 g (78.2%).[3]

    • For higher purity, the crude product can be recrystallized from ethyl methyl ketone to yield pure this compound as yellow needles.[3]

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

ParameterExpected ResultComments
Appearance Yellow to light-brown powder/needlesRecrystallized product should be distinct yellow needles.[1][3]
Yield 75-85% (crude)Yields can vary based on temperature control and handling.[3]
Melting Point 205–210 °CA sharp melting range indicates high purity.[1][3]
¹H NMR -The spectrum should show characteristic peaks for the two aromatic protons on the pyridine ring and the amine protons.
¹³C NMR -The spectrum will confirm the number of unique carbon environments in the molecule.
IR Spectroscopy -Expect characteristic absorption bands for N-H (amine), N=O (nitro), C=C/C=N (aromatic ring), and C-Br stretches.

Troubleshooting

  • Low Yield: Often caused by poor temperature control during nitration, leading to side reactions. Ensure the temperature is strictly maintained at 0 °C during nitric acid addition. Incomplete reaction can also be a cause; ensure the final heating step at 50-60 °C is performed for the full duration.

  • Dark/Oily Product: Suggests the presence of impurities from side reactions or residual starting material. Recrystallization is essential. If the product remains oily, an additional wash with a cold non-polar solvent (like hexane) might help remove some impurities before recrystallization.

  • Product Fails to Precipitate: This indicates incomplete neutralization. Re-check the pH of the solution and add more base if necessary. Ensure the solution is well-stirred during neutralization.

Conclusion

The protocol detailed herein provides a reliable and well-vetted method for the laboratory-scale synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the operational and safety parameters, researchers can confidently produce this valuable chemical intermediate with high yield and purity. The successful synthesis and subsequent characterization serve as a foundational step for its application in advanced pharmaceutical and materials science research.

References

Application Notes and Protocols for the Purification of 5-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Versatile Building Block

5-Bromo-2-nitropyridin-3-amine, also known by its synonymous IUPAC name 5-bromo-3-nitropyridin-2-amine, is a pivotal intermediate in the synthesis of complex heterocyclic compounds, particularly in the development of pharmaceutical and agrochemical agents.[1][2] Its molecular structure, featuring a pyridine core substituted with an amino, a bromo, and a nitro group, provides a unique reactivity profile for creating novel molecules.[1][2] The successful outcome of multi-step syntheses utilizing this intermediate is critically dependent on its purity. The presence of impurities, such as unreacted starting materials or isomeric byproducts, can lead to decreased yields, complicated downstream purifications, and potentially impact the biological activity and safety of the final product.[3]

This comprehensive guide provides detailed, field-proven protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for recrystallization and column chromatography, offer robust analytical methods for purity verification, and provide troubleshooting guidance to overcome common purification challenges.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The primary impurities in crude this compound typically originate from its synthesis, which commonly involves the nitration of 2-amino-5-bromopyridine.[1]

Potential Impurities Include:

  • Unreacted Starting Material: 2-amino-5-bromopyridine.

  • Isomeric Byproducts: The nitration of 2-amino-5-bromopyridine can potentially yield other isomers, although the directing effects of the amino and bromo groups favor the desired product.

  • Over-brominated Species: Formation of compounds like 2-amino-3,5-dibromopyridine can occur during the synthesis of the starting material.[4]

  • Degradation Products: The compound's stability can be compromised by exposure to harsh conditions.

A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to understand the impurity profile and select the most appropriate purification strategy.

Purification Strategy Decision Workflow

The choice between recrystallization and column chromatography depends on the purity of the crude product and the nature of the impurities.

Purification_Workflow start Crude this compound assess_purity Assess Purity (TLC/HPLC) start->assess_purity decision Is Purity >90% with minor, less polar impurities? assess_purity->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No final_purity_check_recryst Assess Final Purity (HPLC/NMR/MP) recrystallization->final_purity_check_recryst final_purity_check_column Assess Final Purity (HPLC/NMR/MP) column_chromatography->final_purity_check_column product_ok Pure Product (>98%) final_purity_check_recryst->product_ok final_purity_check_column->product_ok

Caption: Decision workflow for selecting the appropriate purification method.

Method 1: Recrystallization for High-Purity Starting Material

Recrystallization is a powerful technique for purifying compounds that are relatively clean (>90%) and where the impurities have different solubility profiles from the desired product. For this compound, which is a yellow crystalline solid, this method can be highly effective.[1][4]

Causality of Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Given the polar nature of the amino and nitro groups, polar solvents are generally a good starting point.

A highly effective solvent for this compound is ethyl methyl ketone (MEK) , as referenced in established procedures.[4] Ethanol is also a suitable alternative.[5]

Detailed Recrystallization Protocol

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Ethyl methyl ketone (MEK) or 95% Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl methyl ketone).[5]

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add the solvent portion-wise until a clear, saturated solution is obtained at the boiling point. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified yellow needle-like crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The melting point of the pure compound is reported to be around 210°C.[4]

Troubleshooting Recrystallization
Problem Potential Cause Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is too supersaturated.Add a small amount of additional solvent. Ensure a slower cooling rate.[6]
No Crystal Formation The solution is not sufficiently saturated, or cooling is too rapid.Concentrate the solution by evaporating some solvent. Scratch the inside of the flask with a glass rod to induce nucleation.[7]
Poor Recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals.

Method 2: Column Chromatography for Complex Mixtures

When the crude material contains significant amounts of impurities with similar solubility profiles to the product, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[8]

Rationale for Stationary and Mobile Phase Selection

For a polar compound like this compound, a polar stationary phase like silica gel is appropriate. The mobile phase (eluent) should be a mixture of a non-polar and a more polar solvent. A common and effective system is a mixture of petroleum ether (or hexanes) and ethyl acetate .[5] The optimal ratio is determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired compound.[9]

Detailed Column Chromatography Protocol

Objective: To isolate pure this compound from a complex mixture.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Petroleum ether (or hexanes) and Ethyl acetate (HPLC grade)

  • Chromatography column

  • TLC plates, developing chamber, and UV lamp

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates with varying ratios of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour this slurry into the column and allow it to pack uniformly without air bubbles.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting powder to the top of the packed column.[5] This dry-loading technique generally results in better separation.

  • Elution: Begin eluting the column with the determined mobile phase. If impurities are very non-polar, you can start with a less polar mixture and gradually increase the polarity (gradient elution).[5]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.[5]

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified this compound.[5]

Troubleshooting Column Chromatography
Problem Potential Cause Solution
Poor Separation The polarity of the compounds is too similar.Use a longer column for higher resolution. Employ a shallower solvent gradient.[5]
Streaking/Tailing on TLC The compound is interacting too strongly with the silica gel; sample overload.Add a small amount of a modifier like triethylamine (for basic compounds) to the mobile phase. Ensure the sample is not too concentrated.[5]
Compound Crashing on Column The compound is not soluble in the mobile phase.Load the sample in a stronger solvent and ensure it is fully adsorbed onto the silica before adding to the column.

Purity Assessment: Validating the Success of Purification

After purification, it is imperative to confirm the purity and identity of the this compound.

Analytical Data Summary
Property Value Source(s)
Molecular Formula C₅H₄BrN₃O₂[10]
Molecular Weight 218.01 g/mol [1]
Appearance Yellow to light-brown powder/needles[1][4]
Melting Point 205-210 °C[2][4]
High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining purity. A reverse-phase method is typically employed.

Illustrative HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[11]

  • Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[11][12]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 254 nm.[11]

A high-purity sample should show a single major peak. Purity is often reported as >98% for commercially available high-grade material.[3]

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry: Will confirm the molecular weight and show the characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and causes skin and serious eye irritation. Work should be conducted in a well-ventilated fume hood.

Conclusion

The purification of this compound is a critical step to ensure the success of subsequent synthetic transformations. By understanding the potential impurities and applying the detailed recrystallization or column chromatography protocols outlined in this guide, researchers can consistently obtain high-purity material. The validation of purity through robust analytical techniques like HPLC and NMR is a non-negotiable final step, ensuring the integrity and reliability of this important chemical building block in the fields of pharmaceutical and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-nitropyridin-3-amine (CAS No. 6945-68-2). This critical intermediate is a foundational building block in the development of advanced pharmaceutical and specialty chemical compounds. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common synthetic challenges, optimize reaction conditions, and improve final product yield and purity.

The content herein is based on established, peer-reviewed protocols and provides causal explanations for experimental choices, ensuring a robust and reproducible synthetic workflow.

Quick Navigation

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Synthetic Workflow Overview

The most reliable and widely documented synthesis of this compound is a two-step process starting from commercially available 2-aminopyridine. The workflow involves an initial electrophilic bromination followed by a regioselective nitration.

Synthetic_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration 2_Aminopyridine 2-Aminopyridine Intermediate 2-Amino-5-bromopyridine 2_Aminopyridine->Intermediate Br₂ / Acetic Acid Final_Product This compound Intermediate->Final_Product HNO₃ / H₂SO₄ Troubleshooting_Tree Start Problem: Low Final Yield or Purity Check_Step1 Was Step 1 (Bromination) Yield >80%? Start->Check_Step1 Check_Step2 Was Step 2 (Nitration) Performed Correctly? Start->Check_Step2 Check_Step1->Check_Step2 Yes Step1_Impurity Issue: Dibromo-impurity present. Solution: Re-purify intermediate by washing with hot petroleum ether. Check_Step1->Step1_Impurity No Temp_Control Was Temperature Kept at 0-5°C during addition? Check_Step2->Temp_Control Yes Workup_Error Issue: Product loss during workup. Solution: Ensure complete precipitation by pouring onto sufficient ice and neutralizing slowly. Check_Step2->Workup_Error No (Obvious Error) Addition_Rate Was Starting Material Added SLOWLY? Temp_Control->Addition_Rate Yes Temp_High Issue: High temp leads to side products/decomposition. Solution: Rerun reaction with strict ice bath cooling. Temp_Control->Temp_High No Workup Was Quenching & Neutralization done correctly? Addition_Rate->Workup Yes Addition_Fast Issue: Fast addition causes localized heating. Solution: Rerun, adding substrate in small portions over a longer period. Addition_Rate->Addition_Fast No Workup->Workup_Error No

purification challenges with 5-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-nitropyridin-3-amine (CAS No. 433226-05-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile synthetic intermediate. The inherent chemical properties of this molecule, stemming from the interplay of its amino, bromo, and nitro functional groups, present unique hurdles that require a systematic and well-understood approach to achieve high purity.

This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you optimize your purification workflows, enhance yield, and ensure the integrity of your final compound.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound. Each answer explains the underlying chemical principles and provides actionable protocols.

Question 1: My recrystallized product shows persistent impurities by TLC and HPLC. What are these impurities and how can I remove them?

Answer:

This is the most common challenge faced with this compound. The impurities are typically process-related, arising from the synthesis, which often involves the electrophilic nitration of an amino-bromopyridine precursor.[1][2] The directing effects of the functional groups can lead to the formation of structurally similar isomers, which co-crystallize with the desired product.

Causality: The Source of Impurities

The primary impurities are often positional isomers (e.g., 5-Bromo-4-nitropyridin-3-amine or 3-Bromo-2-nitropyridin-5-amine) and unreacted starting materials. The amino group is a strong activating, ortho-para director, while the bromine is a deactivating ortho-para director. The nitration reaction is sensitive to conditions, and even with careful control, small amounts of isomeric byproducts are frequently formed. These isomers have very similar polarity and solubility profiles to the target molecule, making separation by simple recrystallization difficult.

G cluster_synthesis Synthesis Pathway & Impurity Formation cluster_purification Purification Challenge SM 2-Amino-5-bromopyridine (Starting Material) Reaction Nitration (e.g., H₂SO₄/HNO₃) SM->Reaction Impurity2 Unreacted Starting Material SM->Impurity2 Incomplete Reaction Product Desired Product This compound Reaction->Product Major Pathway Impurity1 Positional Isomer 1 (e.g., 5-Bromo-4-nitropyridin-3-amine) Reaction->Impurity1 Side Reaction Crude Crude Mixture CoCrys Co-crystallization & Similar Polarity Crude->CoCrys LowPurity Low Purity Product CoCrys->LowPurity

Diagram: Origin of common impurities during synthesis.

Protocol: Optimized Two-Solvent Recrystallization

A single-solvent recrystallization may be insufficient. A two-solvent system often provides the necessary selectivity. Ethyl methyl ketone has been noted as a suitable solvent for the closely related 2-amino-5-bromo-3-nitropyridine.[3]

  • Solvent Screening: Identify a primary solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., Ethyl Acetate, Acetone, Ethyl Methyl Ketone). Identify a secondary, less polar "anti-solvent" in which the compound is poorly soluble (e.g., Hexanes, Heptane).

  • Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the boiling primary solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Controlled Precipitation: While the solution is still hot, slowly add the anti-solvent dropwise until the solution just begins to turn cloudy (the point of saturation).

  • Crystallization: Add a drop or two of the primary solvent to redissolve the cloudiness and then allow the flask to cool slowly and undisturbed to room temperature. For maximum recovery, you may then place it in an ice bath.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent. Dry the purified crystals under vacuum.

Question 2: My compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography. How can I resolve this?

Answer:

This is a classic sign of a highly polar compound interacting too strongly with the acidic silica gel stationary phase. The amino and nitro groups on the pyridine ring make this compound quite polar, leading to significant tailing and poor resolution.

Causality: Strong Analyte-Stationary Phase Interaction

The lone pair of electrons on the basic amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to non-ideal chromatographic behavior. To achieve separation, the mobile phase must be optimized to effectively compete for these interaction sites and elute the compound in a sharp band.

Troubleshooting Protocol for Column Chromatography:

  • TLC Method Development: Before running a column, always optimize the separation on a TLC plate.

    • Start Point: Begin with a moderately polar mobile phase, such as 30-50% Ethyl Acetate in Hexanes.

    • Reduce Tailing: If tailing is observed, add a small amount (0.5-1%) of a polar, basic modifier like triethylamine (TEA) or ammonia solution to the mobile phase. This modifier will neutralize the acidic sites on the silica, leading to more symmetrical peaks.

    • Adjust Polarity: Systematically vary the solvent ratio to achieve a target Retention Factor (Rf) of 0.25-0.35 for the desired compound, ensuring baseline separation from major impurities.

  • Column Chromatography Execution:

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

    • Column Packing: Pack the column using a slurry method with your optimized mobile phase to ensure a homogenous bed.

    • Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") rather than dissolving it in solvent ("wet loading"). This technique results in a more concentrated starting band and better resolution.

    • Elution: Begin elution with the optimized mobile phase. If separation is still challenging, a shallow gradient (e.g., slowly increasing the percentage of ethyl acetate) can be employed.

Table 1: Suggested Mobile Phase Systems for Chromatography

Solvent System Components Ratio (v/v) Modifier (Optional) Purpose
Ethyl Acetate / Hexanes 30:70 to 80:20 0.5% Triethylamine General purpose, good starting point. Modifier reduces tailing.
Dichloromethane / Methanol 99:1 to 95:5 0.5% Triethylamine For highly polar impurities that do not move in Hex/EtOAc.

| Toluene / Acetone | 80:20 to 50:50 | None | Offers different selectivity compared to ester/alkane systems. |

Question 3: The yield from my purification is very low. Where am I losing my product?

Answer:

Significant product loss during purification can typically be attributed to two main factors: either multiple, inefficient purification steps or the compound's solubility profile.

Causality: Physical Loss and Solubility

  • Mechanical Losses: Each transfer, filtration, and handling step results in some physical loss of material. Performing sequential purifications (e.g., a column followed by a recrystallization) can amplify these losses.

  • Solubility in Mother Liquor: During recrystallization, a portion of your compound will always remain dissolved in the cold solvent (mother liquor). Using an excessive volume of solvent for dissolution will dramatically decrease your recovery.

Protocol: Maximizing Yield

G Start Crude Product TLC Assess Purity by TLC Start->TLC Isomers Are isomers the main impurity? TLC->Isomers Column Perform Column Chromatography Isomers->Column Yes NonPolar Are impurities non-polar? Isomers->NonPolar No Recrys Perform Recrystallization Column->Recrys If needed for final polish Final Pure Product Column->Final Recrys->Final NonPolar->Recrys No Slurry Slurry wash with cold, non-polar solvent (e.g., Ether) NonPolar->Slurry Yes Slurry->Recrys

Diagram: Decision tree for an efficient purification strategy.
  • Analyze First: Before any purification, run a high-quality TLC or a crude HPLC to understand the impurity profile. This allows you to choose the single best method rather than applying multiple steps blindly.

  • Recrystallization Optimization:

    • Use the absolute minimum volume of hot solvent required to fully dissolve your compound.

    • After cooling, concentrate the mother liquor by about 50% and cool again to obtain a second crop of crystals. Check the purity of this second crop by TLC; if it is acceptable, combine it with the first.

  • Slurry Washing: If your impurities are significantly less polar than the product, a simple slurry wash can be highly effective. Suspend the crude solid in a cold, non-polar solvent (like diethyl ether or a hexanes/ethyl acetate mixture), stir vigorously for 15-20 minutes, and then filter. The impurities will dissolve while your highly polar product remains a solid. This is often sufficient and avoids the larger losses associated with a full recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the correct appearance and melting point for pure this compound? A1: Pure this compound should be a yellow to light-brown solid or crystalline powder.[1][4] Its melting point is consistently reported in the range of 205-212 °C.[1][4] A broad melting range (greater than 2-3 °C) is a strong indicator of residual impurities.

Q2: How should I store this compound to ensure its long-term stability? A2: Due to the presence of reactive functional groups, the compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (like nitrogen or argon). This minimizes potential degradation from light, moisture, and oxidative processes.

Q3: What are the essential safety precautions for handling this chemical? A3: According to safety data sheets, this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6] Therefore, you must use proper personal protective equipment (PPE), including:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[6][7]

  • Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat.[7]

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][7] Always wash hands thoroughly after handling.[5][8]

Q4: What is the best analytical method to confirm the purity of my final product? A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound, as it provides excellent quantitative data.[2] A reverse-phase (RP-HPLC) method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a common starting point.[9] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

References

Technical Support Center: Optimizing Reactions with 5-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing reaction conditions involving 5-Bromo-2-nitropyridin-3-amine. As a key building block in medicinal chemistry, understanding its reactivity and potential pitfalls is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.

1. How should this compound be stored?

Due to its aromatic amine and nitro functionalities, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is particularly sensitive to light and air, which can lead to gradual decomposition and discoloration.

2. What are the key reactivity features of this molecule?

The reactivity of this compound is governed by the interplay of its three functional groups on the pyridine ring:

  • 5-Bromo group: This is a good leaving group, making it the primary site for cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

  • 2-Nitro group: This is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the 4- and 6-positions. It can also be reduced to an amino group, opening up further synthetic possibilities.

  • 3-Amino group: This group is a nucleophile and can participate in various reactions, including acylation, alkylation, and diazotization. It also influences the electronic properties of the pyridine ring.

3. Which solvents are recommended for reactions with this compound?

The choice of solvent is highly dependent on the specific reaction. However, some general guidelines are:

  • Aprotic polar solvents such as DMF, DMAc, and NMP are often used for SNAr reactions as they can stabilize charged intermediates.

  • Ethereal solvents like THF and 1,4-dioxane are common choices for cross-coupling reactions.

  • Alcohols such as ethanol or isopropanol can be used for reductions of the nitro group.

It is crucial to use anhydrous solvents, especially for cross-coupling reactions where water can interfere with the catalyst.

4. What are the main safety considerations when working with this compound?

As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Troubleshooting Guide

This section provides a problem-solving framework for common issues encountered during reactions with this compound.

Problem 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Potential Causes and Solutions

Potential Cause Explanation Recommended Solutions
Catalyst Inactivation The palladium catalyst can be sensitive to air, moisture, and impurities in the starting materials or solvents. The amino group on the substrate can also coordinate to the metal center and inhibit catalysis.• Ensure all reagents and solvents are anhydrous and degassed.• Use a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%).• Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.
Inappropriate Ligand Choice The electronic and steric properties of the phosphine ligand are critical for efficient catalysis. A suboptimal ligand may lead to slow oxidative addition or reductive elimination.• For Suzuki couplings, try bulky, electron-rich ligands like SPhos, XPhos, or RuPhos.• For Buchwald-Hartwig aminations, consider biaryl phosphine ligands or Josiphos-type ligands.
Incorrect Base The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.• For Suzuki couplings, screen a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.• For Buchwald-Hartwig aminations, stronger bases like LHMDS or NaOtBu are often required.
Low Reaction Temperature The reaction may have a high activation energy and require elevated temperatures to proceed at a reasonable rate.• Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can sometimes be beneficial for accelerating slow reactions.
Problem 2: Formation of Side Products

A. Homocoupling of the Boronic Acid (in Suzuki Reactions)

  • Cause: This side reaction is often promoted by the presence of oxygen.

  • Solution: Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

B. Reduction of the Nitro Group

  • Cause: Some phosphine ligands, especially in the presence of a palladium catalyst, can reduce the nitro group to an amino group. This is more likely to occur at higher temperatures and with prolonged reaction times.

  • Solution:

    • Use a milder phosphine ligand or a lower reaction temperature.

    • Consider protecting the amino group if it is suspected of interfering with the reaction.

    • If the reduction is unavoidable, it may be strategic to perform the reduction as a separate step after the cross-coupling.

C. Hydrolysis of the Bromo Group (Debromination)

  • Cause: In the presence of a base and a proton source (e.g., water), the bromo group can be replaced by a hydrogen atom.

  • Solution:

    • Use strictly anhydrous conditions.

    • Choose a non-nucleophilic base.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • To a dry reaction vial, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_end Outcome start Low/No Product check_sm Is Starting Material Consumed? start->check_sm check_side_products Are Side Products Observed? check_sm->check_side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Increase Time check_sm->optimize_conditions No catalyst_issues Address Catalyst/Reagent Issues: - Degas Solvents - Screen Ligands/Bases - Increase Catalyst Loading check_side_products->catalyst_issues No purification_strategy Develop Purification Strategy: - Column Chromatography - Recrystallization - Preparative HPLC check_side_products->purification_strategy Yes success Successful Synthesis optimize_conditions->success catalyst_issues->success purification_strategy->success

Caption: A general workflow for troubleshooting challenging reactions.

Technical Support Center: Crystallization of 5-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-nitropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization and purification of this compound. The unique electronic properties conferred by the pyridine ring, electron-withdrawing nitro group, and electron-donating amine group can present specific purification challenges.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to ensure you achieve high-purity crystalline material.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound is separating as an oily liquid instead of solid crystals ("oiling out"). What is happening and how can I fix it?

A1: "Oiling out" is a common issue in the crystallization of organic amines and occurs when the solute separates from a supersaturated solution as a liquid phase instead of a solid.[3] This typically happens when the solution is too concentrated or cooled too quickly, causing the compound's solubility limit to be exceeded while the temperature is still above its melting point in the solvent mixture.

Causality & Solution:

  • Excessive Supersaturation: The driving force for crystallization is too high. You can mitigate this by adding a small amount of additional hot solvent to the mixture just before cooling to reduce the concentration.

  • Rapid Cooling: Fast cooling rates do not provide sufficient time for the ordered lattice of a crystal to form. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath for further precipitation.

  • Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures. Consider using a solvent system composed of a "good" solvent (in which the compound is soluble when hot) and a "poor" anti-solvent (in which it is less soluble).

  • Induce Nucleation: Introduce a seed crystal (if available) to the slightly cooled, saturated solution. This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oil formation. If no seed crystal is available, gently scratching the inside surface of the flask with a glass rod at the solvent line can sometimes initiate crystallization.

Q2: The compound won't dissolve sufficiently in common organic solvents, even with heating. What should I try?

A2: The combination of the polar nitro and amino groups with the pyridine ring can lead to strong intermolecular forces (like hydrogen bonding), resulting in high lattice energy and poor solubility in non-polar solvents.

Expert Recommendations:

  • Polar Protic Solvents: Try highly polar protic solvents like ethanol, methanol, or isopropanol. These can effectively solvate the molecule by forming hydrogen bonds. Water can also be a good choice for highly polar compounds.[4]

  • Acidification: As an amine, the compound is basic. Its solubility in aqueous or organic solvents can be dramatically increased by converting it to a salt.[4][5] Try dissolving the crude material in a suitable solvent (like ethanol or a THF/water mixture) and adding a few drops of an acid like acetic acid or hydrochloric acid. This protonates the pyridine nitrogen and/or the amino group, forming a more soluble salt. The free base can then be recovered by careful neutralization after purification.[5]

  • Highly Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP can be effective but are often difficult to remove. Use these as a last resort or for analytical purposes.

Q3: My compound dissolves completely in the hot solvent but fails to precipitate, even after cooling for an extended period. What are the next steps?

A3: This indicates that the solution is not sufficiently supersaturated at the lower temperature. Either too much solvent was used, or the chosen solvent has a very shallow solubility curve for your compound (i.e., the solubility does not decrease significantly upon cooling).

Strategies for Inducing Precipitation:

  • Reduce Solvent Volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen to increase the solute concentration. Re-heat to ensure everything is dissolved before attempting to cool again.

  • Introduce an Anti-Solvent: While the solution is at room temperature, slowly add a "poor" solvent (an anti-solvent) in which your compound is known to be insoluble (e.g., hexane, heptane, or cold water) until the solution becomes persistently cloudy.[4] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.

  • Utilize a Seed Crystal: As mentioned previously, adding a seed crystal can initiate the crystallization process in a stubborn solution.

Q4: The resulting crystals are very fine, like a powder, or are long, thin needles. How can I obtain better quality, more manageable crystals?

A4: Crystal morphology is heavily dependent on the rate of crystallization and the solvent system used. Rapid crystallization leads to the formation of many small nuclei, resulting in a fine powder. Needles often form due to faster growth along one crystal axis.

Improving Crystal Habit:

  • Slower Cooling: The single most effective method is to slow down the cooling process. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

  • Solvent System Optimization: Crystallization from a solvent mixture (e.g., ethanol/water, acetone/hexane) often yields better crystals than a single solvent.[4] The presence of a second solvent can alter the solvation sphere around the molecule, influencing how molecules pack into the crystal lattice.

  • Minimize Agitation: Avoid stirring or agitating the solution as it cools, as this can promote rapid nucleation and lead to smaller crystals.

Frequently Asked Questions (FAQs)

  • What are the key physical properties of this compound?

    • Molecular Formula: C₅H₄BrN₃O₂

    • Appearance: Typically a solid.

    • Purity: Commercially available with purities around 96%.

    • Storage: It is recommended to keep the compound in a dark place under an inert atmosphere at room temperature.

  • What is the best starting point for solvent selection?

    • Based on the structure, which contains polar functional groups, polar protic solvents are a good starting point. A general screening process is recommended. Start with common solvents like ethanol, isopropanol, and acetone.

  • How do I choose a solvent/anti-solvent pair?

    • The two solvents must be miscible. The "good" solvent should dissolve the compound well when hot, while the "anti-solvent" should dissolve it poorly, even at elevated temperatures. A common and effective strategy is to use a polar solvent like ethanol, acetone, or ethyl acetate as the primary solvent and a non-polar solvent like hexane or heptane as the anti-solvent.

  • What is the role of pH in the crystallization of this compound?

    • The amine group makes the molecule basic. Adjusting the pH can significantly alter its solubility. In acidic conditions (pH < 5), the compound will likely protonate and become a highly polar, water-soluble salt.[4][5] In neutral or basic conditions, it will exist as the free base, which is less polar and less soluble in water. This property can be exploited for purification via acid-base extraction.

Data & Protocols

Table 1: Recommended Solvent Systems for Screening
Solvent ClassPrimary Solvent (Good)Anti-Solvent (Poor)Rationale & Comments
Alcohols Ethanol, IsopropanolWater, HexaneGood starting point. Alcohols can hydrogen bond with the amine and nitro groups. Water can be an effective anti-solvent if the compound is not overly hydrophilic.
Ketones AcetoneHexane, HeptaneAcetone is a versatile polar aprotic solvent. A hexane/acetone mixture is a commonly successful system.[4]
Esters Ethyl AcetateHexane, HeptaneEthyl acetate is a moderately polar solvent. Prone to oiling out if cooled too quickly.
Ethers Tetrahydrofuran (THF)Hexane, HeptaneTHF is a good solvent for many organics. A THF/hexane system can be effective.[4]
Acidic Acetic AcidWaterFor difficult-to-dissolve or purify samples. Forms the acetate salt, which may have better crystallization properties.[5]

Experimental Protocols

Safety Precaution: this compound and its isomers are listed as causing skin and eye irritation.[6] Always handle the compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: General Recrystallization from a Single Solvent
  • Solvent Selection: Choose a suitable solvent from Table 1 (e.g., ethanol) in which the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is critical to add the solvent portion-wise to avoid using an excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction and Salt Crystallization

This protocol is particularly useful if the crude material contains non-basic impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Neutralization & Precipitation: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the solution is neutral or slightly basic (pH 7-8). The purified free base should precipitate out.

  • Collection & Final Recrystallization: Collect the precipitated solid by vacuum filtration. Wash thoroughly with cold water. The resulting solid can be further purified using Protocol 1 if necessary.

Visual Diagrams

Troubleshooting Crystallization Issues

G start Crude this compound prob Dissolve in minimal hot solvent start->prob oil Problem: 'Oiling Out' prob->oil If oil appears no_xtal Problem: No Crystals Form on Cooling prob->no_xtal If clear solution remains impure Problem: Impure or Poor Quality Crystals prob->impure If crystals form but are impure sol_oil 1. Add more hot solvent 2. Re-heat to dissolve 3. Cool much slower 4. Use seed crystal oil->sol_oil sol_no_xtal 1. Evaporate some solvent 2. Add anti-solvent (e.g., Hexane) 3. Scratch flask / Use seed crystal no_xtal->sol_no_xtal sol_impure 1. Cool slower 2. Try a different solvent system 3. Consider acid-base purification impure->sol_impure success Pure Crystalline Product sol_oil->success sol_no_xtal->success sol_impure->success

Caption: A flowchart for troubleshooting common crystallization problems.

General Recrystallization Workflow

G cluster_dissolve Step 1: Dissolution cluster_cool Step 2: Crystallization cluster_isolate Step 3: Isolation a Add crude solid to flask b Add minimal hot solvent until fully dissolved a->b c Cool slowly to room temperature b->c d Chill in ice bath to maximize yield c->d e Collect crystals by vacuum filtration d->e f Wash with small amount of ice-cold solvent e->f g Dry under vacuum f->g

Caption: Workflow for a standard single-solvent recrystallization.

References

stability issues of 5-Bromo-2-nitropyridin-3-amine under [specific conditions]

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-Bromo-2-nitropyridin-3-amine (CAS: 433226-05-2). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental use. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you in your work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal shelf-life and to maintain purity, the compound should be stored under the conditions summarized below. These recommendations are based on the chemical nature of the molecule, which includes a light-sensitive nitro group and a reactive pyridine ring.

ParameterRecommendationRationale
Temperature Room temperature.Minimizes the rate of potential degradation reactions without introducing issues related to freezing or condensation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen).The amine and activated pyridine ring can be susceptible to oxidation. An inert atmosphere prevents slow degradation from atmospheric oxygen.
Light Exposure Keep in a dark place, preferably in an amber vial.[1]Nitroaromatic compounds can be photolabile, undergoing photochemical reactions that lead to decomposition.[2] Protection from light is critical.
Container Tightly sealed container.[3]Prevents exposure to atmospheric moisture, which could lead to hydrolysis or side reactions, and oxygen.
Q2: What common reagents or conditions are incompatible with this compound?

Due to its functional groups, this compound exhibits reactivity that makes it incompatible with certain substances. Avoiding these will prevent failed reactions, sample degradation, and potential safety hazards.

  • Strong Oxidizing Agents: (e.g., permanganates, perchlorates, peroxides). These can react vigorously and exothermically with the amine group and the pyridine ring, leading to decomposition.[3]

  • Strong Reducing Agents: (e.g., NaBH₄, LiAlH₄, catalytic hydrogenation with H₂/Pd). The nitro group is readily reduced to an amino group. While this is often a desired synthetic transformation, unintentional exposure will change the compound's identity.

  • Strong Acids & Bases: The pyridine nitrogen and the exocyclic amine are basic and will react with strong acids. Strong bases can deprotonate the amine or potentially catalyze decomposition pathways.

  • High Temperatures: While the melting point is not specified in most sources, thermal decomposition is a risk. Avoid excessive heat during storage and in reaction setups unless required by the protocol.[3]

Q3: I observe a color change in my solid sample over time, from yellow to a darker orange or brown. Is it still usable?

A gradual color change typically indicates the formation of minor degradation products or impurities. While the compound may still be largely intact, its purity is compromised. We strongly recommend the following:

  • Purity Check: Re-analyze the material using a suitable method (e.g., HPLC, LC-MS, ¹H NMR) to quantify the purity.

  • Small-Scale Test: Before committing the entire batch to a large-scale reaction, perform a small-scale test reaction to ensure it proceeds as expected and gives the desired product in an acceptable yield.

  • Purification: If purity is significantly reduced, consider recrystallization to remove the colored impurities.

The color likely arises from oxidation or polymerization byproducts. Using material with significant impurities can lead to lower reaction yields, difficult purification of the desired product, and the formation of unexpected side products.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: My reaction yield is significantly lower than expected when using this compound.

Low yields can stem from either degraded starting material or suboptimal reaction conditions interacting with the compound's inherent reactivity.

start Low Reaction Yield check_purity 1. Verify Purity of Starting Material (HPLC, NMR, LC-MS) start->check_purity purity_ok Purity >95%? check_purity->purity_ok purify Action: Purify by recrystallization or chromatography. purity_ok->purify No check_conditions 2. Review Reaction Conditions purity_ok->check_conditions Yes purify->check_purity temp Temperature too high? (Risk of thermal decomposition) check_conditions->temp reagents Incompatible reagents? (Strong base/acid, redox agents) check_conditions->reagents atmosphere Reaction sensitive to air/moisture? check_conditions->atmosphere solution_temp Action: Run reaction at a lower temperature. temp->solution_temp solution_reagents Action: Use milder reagents. Check compatibility. reagents->solution_reagents solution_atmosphere Action: Run under inert atmosphere (N2/Ar). atmosphere->solution_atmosphere end Yield Improved solution_temp->end solution_reagents->end solution_atmosphere->end

Caption: Troubleshooting workflow for low reaction yields.

  • Purity: As a foundational step, always confirm the purity of your starting material. Impurities from degradation will not participate in the desired reaction, thus lowering the effective concentration of the reactant and reducing the theoretical maximum yield.

  • Thermal Stability: The combination of nitro and amino groups on a pyridine ring can make the molecule susceptible to thermal decomposition. Running reactions at the lowest effective temperature can prevent this degradation pathway.

  • Reagent Incompatibility: The nitro group is a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution (SNAr).[4] If your reaction involves nucleophiles, they may react at unintended positions on the ring, consuming your starting material in side reactions. The bromine at position 5 is a potential leaving group for such a reaction.

Issue 2: During workup or analysis (e.g., HPLC, LC-MS), I see multiple new, unexpected peaks.

The appearance of new peaks suggests that the compound is degrading under the analytical or workup conditions.

The structure of this compound suggests several potential degradation routes that could lead to new species.

References

Technical Support Center: Analysis of Common Impurities in Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide addresses the identification and management of common impurities encountered during the synthesis and handling of 5-Bromo-2-nitropyridin-3-amine (CAS 433226-05-2). It is important to note that while this specific isomer is commercially available, the vast body of published scientific literature focuses on its closely related isomer, 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2) .[1]

Given this landscape, this technical guide will provide a comprehensive troubleshooting framework based on the well-documented synthesis of 2-Amino-5-bromo-3-nitropyridine. The principles of impurity formation—arising from starting materials, side reactions, and subsequent steps—are directly translatable and will be used to extrapolate the likely impurity profile for your target compound, this compound.

Part 1: Troubleshooting Guide for the Common Isomer: 2-Amino-5-bromo-3-nitropyridine

This section focuses on the frequently synthesized intermediate, 2-Amino-5-bromo-3-nitropyridine, to establish a foundational understanding of impurity profiles in this class of compounds.

FAQ 1: What is the primary synthetic route for 2-Amino-5-bromo-3-nitropyridine, and what are the expected impurities?

The most established synthesis involves the electrophilic nitration of 2-Amino-5-bromopyridine using a nitrating mixture, typically concentrated sulfuric and nitric acids, at controlled low temperatures (0-5°C).[2][3] The low temperature is critical for ensuring regioselectivity and preventing unwanted side reactions.

Causality of Impurity Formation: Impurities can be introduced from three primary sources: the initial starting materials, side-products from the main reaction, and degradation.

  • Starting Material Impurities: The synthesis of the precursor, 2-Amino-5-bromopyridine, often involves the bromination of 2-Aminopyridine. This step can yield an over-brominated side-product, 2-Amino-3,5-dibromopyridine , which can be carried into the subsequent nitration step.[3][4]

  • Reaction-Derived Impurities:

    • Unreacted Starting Material: Incomplete nitration will leave residual 2-Amino-5-bromopyridine .

    • Regioisomeric Impurities: While the amino group at the C2 position strongly directs nitration to the C3 position, minor amounts of other isomers, such as 2-Amino-5-bromo-6-nitropyridine , can form if reaction conditions (especially temperature) are not strictly controlled.

    • Over-Nitration: Although less common under controlled conditions, harsher conditions could potentially lead to di-nitrated products.

The general workflow for synthesis and purification is outlined below.

G cluster_0 Synthesis & Workup cluster_1 Analysis & Purification A 1. Nitration of 2-Amino-5-bromopyridine B 2. Quenching & Neutralization (e.g., pouring onto ice) A->B C 3. Isolation of Crude Product (Filtration) B->C D 4. Purity Assessment (HPLC, LC-MS) C->D Crude Product E 5. Purification (Recrystallization) D->E F 6. Final Purity Check & Drying E->F G Downstream Application F->G Purified Product (>98%)

Caption: General Synthesis and Purification Workflow.

FAQ 2: How can I effectively detect and quantify these impurities?

A multi-faceted analytical approach is essential for robust characterization.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment. A reverse-phase C18 column with a UV detector is standard for these aromatic, UV-active compounds. The mobile phase typically consists of an organic solvent (like acetonitrile) and water, often with an acid modifier.[5] HPLC can effectively separate the main product from starting materials and most side-products, allowing for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown peaks observed in the HPLC chromatogram. By providing the mass-to-charge ratio of an impurity, it allows for the deduction of its molecular formula, which is critical for identifying isomeric or unexpected byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation of the final product. They are also powerful tools for identifying and quantifying impurities, especially isomers, which may be difficult to resolve by chromatography alone.

FAQ 3: What are the most effective purification strategies?
  • Recrystallization: This is the most common and effective method for purifying the crude product on a large scale. The crude material, appearing as a yellow precipitate after neutralization, can be recrystallized to achieve high purity.[3] A documented effective solvent for 2-Amino-5-bromo-3-nitropyridine is ethyl methyl ketone .[3]

  • Column Chromatography: For laboratory-scale purifications or removal of impurities with very similar polarity, silica gel column chromatography can be employed.

  • Washing: The crude product should be thoroughly washed with water after filtration to remove inorganic salts from the neutralization step.[3] Washing with a non-polar solvent like petroleum ether can help remove less polar impurities, such as residual 2-amino-3,5-dibromopyridine.[3]

Part 2: Predicted Impurity Profile for this compound (CAS 433226-05-2)

This section extrapolates the principles from Part 1 to predict the likely impurities for your target compound. This analysis is based on a hypothetical, yet chemically sound, synthesis via the nitration of 3-Amino-5-bromopyridine .

FAQ 4: Based on a likely synthetic route, what are the predicted impurities for this compound?

The directing effects of the substituents on the 3-Amino-5-bromopyridine ring are key. The amino group at C3 is an activating, ortho-para director, while the bromine at C5 is a deactivating, ortho-para director. Nitration will preferentially occur at positions activated by the amino group, namely C2, C4, and C6.

The diagram below illustrates the likely points of impurity formation.

G cluster_0 Reaction Products A 3-Amino-5-bromopyridine (Starting Material) B Nitrating Mixture (HNO3/H2SO4) F Unreacted Starting Material A->F Incomplete Reaction C This compound (Desired Product) B->C Major Pathway D 5-Bromo-4-nitropyridin-3-amine (Regioisomer) B->D Side Reaction E 5-Bromo-6-nitropyridin-3-amine (Regioisomer) B->E Side Reaction

References

avoiding decomposition of 5-Bromo-2-nitropyridin-3-amine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromo-2-nitropyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this reactive molecule and avoid its decomposition during chemical synthesis.

Introduction: Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry, prized for its unique electronic properties imparted by the electron-donating amino group and the electron-withdrawing nitro group. However, this electronic arrangement also renders the molecule susceptible to various degradation pathways under common reaction conditions. Understanding these potential pitfalls is the first step toward successful and reproducible synthetic outcomes.

This guide is structured to provide a proactive approach to experimental design, focusing on the causality behind common failures and offering field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage and handling recommendations for this compound?

A1: Proper storage is critical to ensure the long-term stability of this compound. It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] The container should be tightly sealed to prevent exposure to moisture and air. This compound is a yellow to light-brown solid and any significant color change may indicate degradation.[2][3]

Q2: What are the main known incompatibilities for this compound?

A2: Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[4] Exposure to high temperatures and direct light should also be minimized.

Q3: What are the key functional groups that make this molecule reactive and prone to decomposition?

A3: The molecule's reactivity stems from the interplay of its substituents on the pyridine ring:

  • Nitro Group (-NO2): Strongly electron-withdrawing, it activates the pyridine ring for nucleophilic attack and is itself susceptible to reduction.

  • Amino Group (-NH2): A strong electron-donating group that can influence the regioselectivity of reactions and can be a site for side reactions.

  • Bromo Group (-Br): A good leaving group, particularly in metal-catalyzed cross-coupling reactions, but can also be prematurely cleaved under certain conditions.

The combination of these groups on the pyridine core leads to a delicate stability profile that must be carefully managed during reactions.[3]

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of Desired Product with Complex Mixture of Byproducts

Potential Cause A: Thermal Decomposition

  • Why it Happens: Nitropyridine derivatives can be thermally labile.[5][6] Elevated reaction temperatures can lead to the breakdown of the molecule, often resulting in a complex and uncharacterizable mixture. The melting point of the related 2-amino-5-bromo-3-nitropyridine is in the range of 205-208°C, and decomposition may occur at or above these temperatures.[2][3]

  • How to Diagnose:

    • Observe charring or significant darkening of the reaction mixture beyond a typical color change.

    • Analysis of the crude reaction mixture by LC-MS may show a multitude of peaks with no dominant product.

  • Solutions:

    • Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • If using metal catalysis, screen for a more active catalyst or ligand combination that allows for lower reaction temperatures.

Potential Cause B: Photodegradation

  • Why it Happens: Aromatic nitro compounds are often sensitive to UV light.[7] Exposure to ambient or direct light during a reaction can initiate photochemical degradation, where the nitro group can be reduced to a nitroso intermediate, leading to a cascade of side reactions.[1]

  • How to Diagnose:

    • Inconsistent results between reactions run in different light conditions (e.g., on a sunny vs. cloudy day, or in different locations in the lab).

    • Unexpected side products that are not easily explained by the planned reaction mechanism.

  • Solutions:

    • Protect the reaction from light by wrapping the flask in aluminum foil or using amber-colored glassware.

    • Minimize the exposure of the starting material and reaction mixture to light during setup and workup.

Issue 2: Formation of Debrominated or Denitrated Byproducts

Potential Cause A: Reductive Dehalogenation or Denitration

  • Why it Happens: In the presence of certain reagents, particularly some catalysts and bases, the bromo or nitro group can be reductively cleaved from the pyridine ring. This is a known side reaction in some palladium-catalyzed cross-coupling reactions.[8]

  • How to Diagnose:

    • Identification of 2-nitropyridin-3-amine or 5-bromo-pyridin-3-amine as byproducts by LC-MS or NMR.

  • Solutions:

    • Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) to minimize oxidative and reductive side reactions.

    • Reagent Purity: Use high-purity, degassed solvents and reagents.

    • Catalyst/Ligand Choice: In cross-coupling reactions, the choice of ligand can influence the rate of reductive dehalogenation. Consider screening different ligands.

Potential Cause B: Unintended Reduction of the Nitro Group

  • Why it Happens: The nitro group is readily reduced to an amino group under various conditions, including catalytic hydrogenation (e.g., H2/Pd/C) or with metals in acid (e.g., Fe/HCl, SnCl2).[9][10][11] If your reaction conditions inadvertently create a reducing environment, you may see the formation of 5-bromo-pyridine-2,3-diamine.

  • How to Diagnose:

    • Detection of a product with a mass corresponding to the diamine derivative by LC-MS.

    • A significant change in the polarity of the product, as the diamine will be more polar than the starting material.

  • Solutions:

    • Avoid reagents that can act as reducing agents unless this is the desired transformation.

    • Be cautious with certain alcohol solvents at high temperatures, as they can sometimes act as hydride donors.

Issue 3: Unexpected Isomers or Rearranged Products

Potential Cause: Nitro-Group Migration

  • Why it Happens: While less common, nitro-group migration has been observed in nucleophilic substitution reactions of nitropyridines.[12][13] This can be influenced by the solvent and base used. For instance, a reaction of 3-bromo-4-nitropyridine with an amine in a polar aprotic solvent led to an unexpected product where the nitro group had migrated.[12]

  • How to Diagnose:

    • Careful structural characterization (e.g., 2D NMR) of the unexpected product is necessary to confirm an isomeric structure.

  • Solutions:

    • If a nitro-group migration is suspected, consider changing the solvent system (e.g., from a polar aprotic solvent like DMSO to a nonpolar solvent like toluene).

    • The choice of base can also influence this side reaction; consider screening different bases.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound

This protocol provides a starting point for a Suzuki-Miyaura coupling and includes precautions to minimize decomposition.

  • Reagent Preparation:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2 - 1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

    • Base (e.g., K2CO3 or Cs2CO3, 2.0 - 3.0 eq.)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Reaction Setup:

    • To a dry Schlenk flask, add the this compound, arylboronic acid, and base.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the palladium catalyst under a positive pressure of the inert gas.

    • Add the degassed solvent via syringe.

    • Wrap the flask in aluminum foil to protect it from light.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Forced Degradation Study

A forced degradation study can help you understand the stability of your molecule under various stress conditions.[14][15]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H2O2 to a final concentration of 3%.

    • Thermal: Heat a solution at 60-80 °C.

    • Photolytic: Expose a solution to UV light.

  • Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, quench if necessary (e.g., neutralize the acidic and basic samples), and dilute to the initial concentration.

    • Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS.[4][16][17][18][19]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the time-zero sample to identify new peaks (degradation products) and a decrease in the main peak area.

Visualizing Decomposition Pathways

The following diagrams illustrate potential degradation pathways.

cluster_0 Thermal/Photochemical Stress cluster_1 Reductive Conditions This compound This compound Decomposition_Products Complex Mixture/ Charred Material This compound->Decomposition_Products Heat/Light Start_Red This compound Diamine 5-Bromo-pyridine-2,3-diamine Start_Red->Diamine [H] Debrominated 2-Nitropyridin-3-amine Start_Red->Debrominated [H] cluster_2 Metal-Catalyzed Side Reactions Start_Cat This compound Desired_Product Coupled Product Start_Cat->Desired_Product Pd Catalyst, Ar-B(OH)2, Base Dehalogenation 2-Nitropyridin-3-amine Start_Cat->Dehalogenation Pd Catalyst

References

Validation & Comparative

A Senior Application Scientist's Guide to 5-Bromo-2-nitropyridin-3-amine: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chemical building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic pathway. Among the vast landscape of heterocyclic intermediates, nitropyridine derivatives are indispensable scaffolds for constructing biologically active molecules.[1] This guide provides an in-depth comparison of 5-Bromo-2-nitropyridin-3-amine against other nitropyridine derivatives, offering field-proven insights and supporting experimental data to inform your selection process.

We will move beyond a simple cataloging of properties to explore the causality behind the reactivity of this uniquely functionalized molecule. The specific arrangement of the amino, bromo, and nitro groups on the pyridine core creates a versatile reagent with distinct advantages over its structural isomers and analogs.

The Strategic Importance of Functional Group Placement

The synthetic utility of this compound (CAS No: 433226-05-2) stems from the electronic interplay and spatial orientation of its three key functional groups.[2]

  • The Nitro Group (C2): As a powerful electron-withdrawing group, the C2-nitro substituent significantly acidifies the ring protons and, more importantly, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). Its position ortho to the amino group also allows it to serve as a precursor for reductive cyclization strategies to form fused heterocyclic systems like pyrido[2,3-b]pyrazines.

  • The Amino Group (C3): The C3-amino group acts as a directing group and a potent nucleophile. It is fundamental for building fused ring systems, a common motif in pharmaceutical compounds.[3] Its presence differentiates this molecule from simpler halonitropyridines.

  • The Bromo Group (C5): Positioned at C5, the bromine atom is an ideal handle for modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents, providing a direct route to novel chemical entities.

The following diagram illustrates the key reactive sites and their potential transformations.

G cluster_main This compound: Key Reactive Sites cluster_reactions Potential Transformations mol This compound C5-Br C2-NO2 C3-NH2 suzuki Suzuki, Stille, etc. (C-C, C-N Bond Formation) mol:f1->suzuki Cross-Coupling reduction Reduction (e.g., Fe/HCl, H2/Pd) (Forms Amino Group) mol:f2->reduction Precursor for... cyclization Annulation / Cyclization (Forms Fused Rings) mol:f3->cyclization Nucleophilic Site for...

Caption: Reactivity map of this compound.

Comparative Analysis with Other Nitropyridine Derivatives

The true value of a building block is revealed through comparison. The following sections benchmark this compound against its common alternatives.

Physical and Chemical Properties: A Snapshot

A summary of key properties provides a quick reference for laboratory use.

PropertyThis compound2-Amino-5-bromo-3-nitropyridine[4]2-Chloro-3-nitropyridine[5]3-Amino-2-nitropyridine[3]
CAS Number 433226-05-26945-68-2[4]5470-18-8[5]13269-19-7
Molecular Formula C₅H₄BrN₃O₂C₅H₄BrN₃O₂[4]C₅H₃ClN₂O₂[5]C₅H₅N₃O₂
Molecular Weight 218.01 g/mol 218.01 g/mol [6]158.54 g/mol [5]139.11 g/mol
Appearance Yellow to brown powderYellow to light-brown powder[4]SolidYellow to orange powder
Melting Point Not specified205-208 °C[7]59-62 °C175-179 °C
Key Structural Feature NH₂ ortho to NO₂NH₂ para to BrLacks amino groupLacks halogen
Reactivity Showdown: Halogen Cross-Coupling

The nature and position of the halogen are critical for cross-coupling efficiency. While chloro- and bromo-pyridines are both viable, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, often requiring milder conditions and lower catalyst loadings.

  • This compound: The C5-Br bond is readily activated for Suzuki, Heck, and other coupling reactions.[8] This allows for late-stage diversification, a highly desirable feature in drug discovery programs.

  • 2-Chloro-3-nitropyridine: While the C2-Cl is activated by the adjacent nitro group, it is generally less reactive than a C-Br bond.[9] Reactions may require more forcing conditions, specialized phosphine ligands, or higher catalyst loadings. The absence of the C3-amino group also limits its utility to simpler substitution chemistry.[9]

  • 3-Bromo-2-chloro-5-nitropyridine: This derivative offers two different halogen handles.[10] The reactivity difference (Br > Cl) allows for selective, sequential cross-couplings, providing a powerful tool for building complex, multi-substituted pyridines. However, this increased complexity comes at a higher cost and requires more precise reaction control.

Causality: The difference in reactivity stems from bond dissociation energies (BDE). The C-Br bond has a lower BDE than the C-Cl bond, making the oxidative addition step in the palladium catalytic cycle more facile for bromo-derivatives.

The Isomeric Difference: this compound vs. 2-Amino-5-bromo-3-nitropyridine

Positional isomerism has profound consequences for synthetic applications. While chemically similar, the different arrangement of functional groups in 2-Amino-5-bromo-3-nitropyridine dictates a divergent set of potential reactions.[4][7]

  • This compound: The amino group is ortho to the nitro group. This arrangement is ideal for reductive cyclization to form fused pyrazine rings.

  • 2-Amino-5-bromo-3-nitropyridine: Here, the amino group is para to the bromine and ortho to the nitro group. This compound is a key intermediate for synthesizing 2,3-diaminopyridine derivatives after reduction of the nitro group.[4][11] The ortho-amino-nitro configuration is also exploited in the synthesis of fused imidazole or triazole systems.

G cluster_A This compound Pathway cluster_B 2-Amino-5-bromo-3-nitropyridine Pathway A_start Structure A (NH2 ortho to NO2) A_reduct Reduction & Cyclization A_start->A_reduct A_prod Fused Pyrazine Ring A_reduct->A_prod B_start Structure B (NH2 ortho to NO2) B_reduct Nitro Reduction B_start->B_reduct B_prod 2,3-Diamino- 5-bromopyridine B_reduct->B_prod

Caption: Divergent synthetic pathways of positional isomers.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies that have been adapted from established literature procedures.

Protocol: Suzuki Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling to introduce an aryl substituent at the C5 position.

Rationale: The choice of Pd(PPh₃)₄ as a catalyst and K₃PO₄ as the base in a dioxane/water solvent system is a robust and widely applicable condition for coupling arylboronic acids with bromo-heterocycles.[8] The aqueous base facilitates the transmetalation step while the phosphine ligand stabilizes the palladium catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-aryl-2-nitropyridin-3-amine product.

Workflow: Synthesis of a Fused Heterocycle

The true power of this compound is demonstrated in multi-step syntheses. The following workflow illustrates a typical sequence involving an initial cross-coupling followed by a reductive cyclization.

G start This compound step1 Step 1: Suzuki Coupling Reagents: Ar-B(OH)2, Pd(PPh3)4, K3PO4 Solvent: Dioxane/H2O Temp: 90 °C start->step1 intermediate Intermediate: 5-Aryl-2-nitropyridin-3-amine step1->intermediate step2 Step 2: Reductive Cyclization Reagents: Fe, NH4Cl (or H2, Pd/C) Solvent: EtOH/H2O Temp: Reflux intermediate->step2 qc1 QC Check: LC-MS, NMR of Intermediate intermediate->qc1 product Final Product: Aryl-substituted Pyrido[2,3-b]pyrazine step2->product qc2 Final QC: NMR, HRMS, Melting Point product->qc2

Caption: Two-step workflow for fused heterocycle synthesis.

Conclusion and Recommendations

This compound stands out as a superior building block for specific applications in medicinal chemistry and materials science.

Choose this compound when:

  • Your synthetic target requires a substituent at the C5 position, introduced via cross-coupling.

  • The final scaffold is a fused heterocyclic system, particularly a pyrido[2,3-b]pyrazine or related structure.

  • You require a balance of reactivity, with distinct handles for sequential, orthogonal reactions.

Consider alternatives like:

  • 2-Amino-5-bromo-3-nitropyridine: When the synthesis requires the formation of 2,3-diaminopyridine intermediates.[11]

  • 2-Chloro-3-nitropyridine: For simpler SNAr reactions where the amino group is not required and the slightly lower reactivity of the chloride is acceptable or desired for selectivity.[9]

  • 3-Amino-2-nitropyridine: When no C5 functionalization via cross-coupling is needed, offering a more cost-effective starting point for building fused rings.[3]

By understanding the underlying chemical principles and comparative reactivities discussed in this guide, researchers can make more informed decisions, optimizing their synthetic strategies and accelerating the discovery of novel compounds.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Research Community

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, substituted pyridines are a cornerstone of many biologically active molecules. This guide provides an in-depth, objective comparison of the reactivity of two key pyridine-based building blocks: 5-Bromo-2-nitropyridin-3-amine and 2-Chloro-3-aminopyridine . This analysis, tailored for researchers, scientists, and drug development professionals, will delve into the nuanced reactivity profiles of these compounds in two critical classes of synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Molecular Architecture and Electronic Landscape: A Tale of Two Pyridines

The reactivity of an aromatic system is intrinsically linked to its electronic properties, which are dictated by the nature and position of its substituents. This compound and 2-Chloro-3-aminopyridine, while both aminopyridine derivatives, possess distinct electronic landscapes that govern their susceptibility to nucleophilic and electrophilic attack.

This compound is a highly electron-deficient pyridine ring. This is due to the synergistic electron-withdrawing effects of three key features:

  • The inherent electron-deficient nature of the pyridine nitrogen.

  • A strongly deactivating nitro group (-NO₂) at the 2-position, which withdraws electron density through both inductive and resonance effects.

  • A bromine atom at the 5-position, which is also inductively electron-withdrawing.

The amino group (-NH₂) at the 3-position is an electron-donating group through resonance, but its influence is largely overshadowed by the powerful electron-withdrawing substituents.

In contrast, 2-Chloro-3-aminopyridine presents a more electron-rich system. While the pyridine nitrogen and the chlorine atom are electron-withdrawing, the absence of a nitro group and the presence of the electron-donating amino group result in a significantly less polarized aromatic ring compared to its bromo-nitro counterpart.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Substituents & Their Effects
This compound C₅H₄BrN₃O₂218.01-NO₂ (2-position): Strong electron-withdrawing (activating for SNAr) -Br (5-position): Electron-withdrawing, good leaving group in cross-coupling -NH₂ (3-position): Electron-donating
2-Chloro-3-aminopyridine C₅H₅ClN₂128.56-Cl (2-position): Electron-withdrawing, moderate leaving group in cross-coupling -NH₂ (3-position): Electron-donating

Nucleophilic Aromatic Substitution (SNAr): A Study in Activation

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings. The reactivity in SNAr is heavily dependent on the electronic activation of the ring and the nature of the leaving group.

Theoretical Reactivity Comparison

This compound is predicted to be significantly more reactive towards nucleophiles than 2-Chloro-3-aminopyridine. The strong electron-withdrawing nitro group at the 2-position of this compound dramatically lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. This activation is crucial for the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.

Conversely, 2-Chloro-3-aminopyridine lacks this strong activation. While the chlorine at the 2-position does provide some activation, it is considerably weaker than that of a nitro group. The presence of the electron-donating amino group further tempers the ring's electrophilicity. It has been noted that 2-chloropyridine is substantially less reactive towards nucleophiles than 2-chloropyrimidine in SNAr reactions, but the presence of an additional electron-withdrawing group, such as a nitro group, can significantly enhance reactivity.[1]

In terms of the leaving group, the general reactivity trend for halogens in SNAr reactions on activated rings is F > Cl ≈ Br > I. This suggests that for a similarly activated system, a chloro-substituent might be a slightly better leaving group than a bromo-substituent. However, the overwhelming difference in ring activation by the nitro group in this compound is the dominant factor determining its superior reactivity in SNAr.

Experimental Protocol: SNAr with an Amine Nucleophile

The following protocol provides a general method for the SNAr reaction of a halopyridine with an amine nucleophile.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine halopyridine (1.0 eq) and amine (1.1 eq) in a suitable solvent (e.g., ethanol, DMF). add_base Add a base (e.g., K₂CO₃, Et₃N, 2.0 eq). start->add_base heat Heat the mixture to reflux (or a specified temperature). add_base->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Perform aqueous work-up and extract with an organic solvent. cool->extract purify Dry, concentrate, and purify by chromatography. extract->purify

Caption: Generalized workflow for SNAr of halopyridines.

Expected Outcome: this compound is expected to react under milder conditions (lower temperatures, shorter reaction times) and provide higher yields of the substituted product compared to 2-Chloro-3-aminopyridine when subjected to the same nucleophile. For 2-Chloro-3-aminopyridine, more forcing conditions would likely be necessary to achieve a comparable conversion.

Suzuki-Miyaura Cross-Coupling: The Halogen's Role

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in modern organic synthesis. The reactivity in this palladium-catalyzed reaction is primarily governed by the strength of the carbon-halogen bond, which influences the rate-determining oxidative addition step.

Theoretical Reactivity Comparison

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy. Therefore, This compound is predicted to be more reactive in Suzuki-Miyaura coupling than 2-Chloro-3-aminopyridine. The weaker C-Br bond in the former should facilitate a more rapid oxidative addition of the palladium catalyst compared to the stronger C-Cl bond in the latter.

However, a critical consideration for both substrates is the potential for catalyst inhibition. The lone pairs on the pyridine nitrogen and the amino group can coordinate to the palladium center, potentially deactivating the catalyst.[2] This can be particularly problematic for 2-substituted pyridines. For 2-chloro-3-aminopyridine, this inhibition can be a significant challenge, sometimes leading to failed reactions under standard conditions.[2] The electron-withdrawing nitro group in this compound may slightly mitigate this effect by reducing the basicity of the pyridine nitrogen.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a halopyridine with an arylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start To a Schlenk flask, add halopyridine (1.0 eq), boronic acid (1.2-1.5 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, K₃PO₄, 2.0 eq). inert Evacuate and backfill with inert gas (e.g., Argon). start->inert add_solvent Add degassed solvent (e.g., 1,4-dioxane/water). inert->add_solvent heat Heat the mixture (e.g., 80-100 °C). add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Perform aqueous work-up and extract with an organic solvent. cool->extract purify Dry, concentrate, and purify by chromatography. extract->purify

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Expected Outcome: For successful coupling, 2-Chloro-3-aminopyridine will likely require a more active catalytic system (e.g., using specialized phosphine ligands like SPhos or XPhos) and potentially higher temperatures or longer reaction times compared to this compound.[2] The latter is expected to proceed more readily under standard Suzuki conditions due to the more labile C-Br bond.

Summary of Comparative Reactivity

Reaction TypeThis compound2-Chloro-3-aminopyridineKey Differentiating Factor
Nucleophilic Aromatic Substitution (SNAr) Highly Reactive Significantly Less Reactive Strong activation by the -NO₂ group.
Suzuki-Miyaura Cross-Coupling More Reactive Less Reactive Weaker C-Br bond vs. stronger C-Cl bond.

Conclusion for the Synthetic Chemist

The choice between this compound and 2-Chloro-3-aminopyridine as a synthetic intermediate should be guided by the intended chemical transformation.

  • For Nucleophilic Aromatic Substitution , this compound is the superior substrate due to the profound activating effect of the nitro group. Its use will likely lead to higher yields and require milder reaction conditions.

  • For Suzuki-Miyaura Cross-Coupling , this compound is the more reactive partner due to the greater lability of the carbon-bromine bond. While the coupling of 2-Chloro-3-aminopyridine is feasible, it necessitates more specialized and robust catalytic systems to overcome both the stronger C-Cl bond and potential catalyst inhibition.

This guide serves as a foundational tool for the strategic selection of these valuable building blocks in the synthesis of novel compounds for drug discovery and development. A thorough understanding of their intrinsic reactivities allows for more efficient and predictable synthetic planning.

References

The Unambiguous Proof: A Comparative Guide to the Structural Validation of 5-Bromo-2-nitropyridin-3-amine by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The precise arrangement of atoms dictates a compound's properties and its interactions with biological targets. This guide provides an in-depth, technical comparison of single-crystal X-ray crystallography, the "gold standard" for structural elucidation, with other powerful analytical techniques, using the novel compound 5-Bromo-2-nitropyridin-3-amine as a practical case study.

The Challenge: Beyond Connectivity to Configuration

Following the synthesis of a new chemical entity like this compound, standard techniques such as NMR and mass spectrometry can confirm the molecular weight and the connectivity of atoms. However, they often fall short of providing the absolute, high-resolution three-dimensional structure. This includes precise bond lengths, bond angles, and the molecule's conformation in the solid state, all of which are critical for understanding its chemical behavior and for computational modeling in drug design.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography offers an unparalleled, atom-by-atom view of a molecule.[1] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice to generate a three-dimensional electron density map, from which the precise atomic coordinates can be determined.[2]

Experimental Protocol: From Powder to Picture

Part 1: Growing the Perfect Crystal

The most critical and often challenging step is obtaining a single, high-quality crystal suitable for diffraction. For a novel compound like this compound, a systematic approach to recrystallization is paramount.

Step-by-Step Crystal Growth Protocol:

  • Solvent Screening: Begin by testing the solubility of a small amount of the compound in a range of solvents of varying polarity at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but good solubility when heated. For aromatic amines, solvents like ethanol, methanol, acetone, or mixtures with water can be effective.[3][4]

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a clean vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent over several days to weeks.

  • Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, place a more volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor will diffuse into the compound's solution, gradually reducing its solubility and promoting crystallization.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Methods for single crystal growth.

Part 2: Data Collection and Structure Solution

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibrations.

Data Collection Workflow:

  • Mounting: The crystal is carefully mounted on a loop and placed on the diffractometer.

  • X-ray Generation: A focused beam of monochromatic X-rays (often from a copper or molybdenum source) is directed at the crystal.[5]

  • Diffraction: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, creating a unique pattern of reflections.

  • Data Acquisition: A detector records the intensity and position of thousands of these reflections as the crystal is rotated through various angles.[6]

dot graph TD { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: X-ray diffraction data collection workflow.

Part 3: Structure Refinement

The collected diffraction data is then processed to solve and refine the crystal structure. This is typically done using specialized software like SHELXL.[7][8]

  • Structure Solution: Initial phases for the diffraction data are determined, often using direct methods, which leads to an initial electron density map and a preliminary model of the structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares process.[9][10] This involves adjusting atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

Performance Comparison with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly about the molecule's behavior in solution.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Diffraction of X-rays by a crystal latticeNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ions
Sample Type Single, well-ordered crystalSoluble compound in a suitable solventVolatile or ionizable compound
Information Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, relative stereochemistry, solution-state conformationMolecular weight, elemental formula, fragmentation patterns
Resolution Atomic (<1 Å)Atomic (through-bond and through-space correlations)Molecular (isotopic resolution)
Key Advantage Unambiguous 3D structure determinationProvides information on solution-state dynamics and structureHigh sensitivity and accurate mass determination
Limitation Requires high-quality single crystalsDoes not provide absolute 3D structure; interpretation can be complexDoes not provide stereochemical or conformational information
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR would be essential for initial characterization.[11][12][13]

Hypothetical NMR Data for this compound:

  • ¹H NMR (DMSO-d₆):

    • One aromatic proton signal appearing as a doublet, coupled to the other aromatic proton.

    • Another aromatic proton signal also as a doublet.

    • A broad singlet for the two amine protons, which may exchange with D₂O.

  • ¹³C NMR (DMSO-d₆):

    • Five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing nitro group and the bromine atom, and the electron-donating amino group.

While NMR confirms the presence of the key functional groups and their connectivity, it does not provide the precise bond lengths and angles that X-ray crystallography does.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would confirm the molecular formula C₅H₄BrN₃O₂. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, which is a characteristic signature.[1][14]

Expected Fragmentation Pattern:

  • Loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.[15]

  • Cleavage of the C-Br bond.

  • Loss of small neutral molecules like HCN from the pyridine ring.

Mass spectrometry is highly sensitive but provides no information about the three-dimensional arrangement of the atoms.

Conclusion: An Integrated Approach to Structural Validation

For the unambiguous structural validation of a novel compound like this compound, single-crystal X-ray crystallography is the definitive method. It provides a high-resolution, three-dimensional map of the molecule, which is invaluable for understanding its chemical properties and for applications in fields like drug design. However, a comprehensive characterization relies on an integrated approach. NMR spectroscopy confirms the molecular structure and provides insights into its solution-state behavior, while mass spectrometry verifies the molecular weight and elemental composition with high accuracy. Together, these techniques provide a self-validating system, ensuring the scientific integrity of the reported structure.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is a cornerstone of robust process development, quality control, and regulatory compliance. 5-Bromo-2-nitropyridin-3-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise and reliable analytical methods to ensure the integrity of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this critical intermediate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

The choice of analytical method is a critical decision driven by factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis, be it routine quality control or impurity profiling. This document offers a comparative analysis of these techniques, complete with detailed experimental protocols and supporting data to inform your selection process.

Comparative Overview of Analytical Methodologies

The selection of an optimal analytical technique hinges on a thorough understanding of the performance characteristics of each method. The following table summarizes the key validation parameters for the quantification of this compound by HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. The presented data is a synthesis of established performance for similar pyridine derivatives and serves as a benchmark for what can be expected from a validated method.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity Good; can be affected by co-eluting impurities with similar UV spectra.Very High; specific detection based on molecular weight and fragmentation pattern.Low; susceptible to interference from any compound that absorbs at the same wavelength.
Linearity (r²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL~3 µg/mL
Throughput HighModerateHigh
Cost & Complexity ModerateHighLow

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis

HPLC is a robust and versatile technique, making it the most common choice for the routine analysis of pharmaceutical intermediates like this compound. Its ability to handle non-volatile and thermally labile compounds at room temperature prevents degradation and ensures accurate quantification.

The causality behind choosing a reversed-phase HPLC method lies in the polarity of this compound. The non-polar stationary phase (like C18) and a polar mobile phase allow for excellent separation of the analyte from polar impurities. The inclusion of an acid modifier in the mobile phase, such as phosphoric or formic acid, helps to protonate the amine group, leading to sharper peaks and improved chromatographic performance.[1]

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1] For mass spectrometry compatibility, 0.1% formic acid can be substituted.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV-Vis spectrum of the compound (typically around 254 nm or the λmax).

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Method Validation:

  • Specificity: Analyze blank, placebo (if in a formulation), and spiked samples. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to ensure the peak is free from interference from degradants.

  • Linearity: Inject the calibration standards in triplicate and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.999.[2]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.[2]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution. The relative standard deviation (RSD) should be < 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should remain < 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification Standard Standard Preparation HPLC HPLC System Standard->HPLC Inject Sample Sample Preparation Sample->HPLC Inject Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data Validation Method Validation Data->Validation Quantification Quantification Data->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity and Sensitivity

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[3] For a compound like this compound, GC-MS offers superior specificity due to the mass analyzer, which can distinguish the analyte from co-eluting impurities based on its unique mass-to-charge ratio and fragmentation pattern. This is particularly advantageous for impurity profiling and trace analysis.

The choice of a capillary column with a non-polar stationary phase (like DB-5ms) is based on the volatility and polarity of the analyte. The temperature programming of the GC oven is crucial to ensure good separation and peak shape. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing on specific ions characteristic of the analyte.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Chromatographic Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., the molecular ion and major fragment ions).

2. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution in a suitable solvent like ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. The final concentration should be within the calibration range.

3. Method Validation:

  • The validation parameters are similar to those for HPLC, with a focus on demonstrating specificity through the absence of interfering peaks at the monitored m/z values. Due to the higher sensitivity of GC-MS, the LOD and LOQ are expected to be lower than in HPLC-UV.[4]

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification Standard Standard Preparation GC Gas Chromatograph Standard->GC Inject Sample Sample Preparation Sample->GC Inject MS Mass Spectrometer GC->MS Data Data Acquisition MS->Data Validation Method Validation Data->Validation Quantification Quantification Data->Quantification

Caption: GC-MS analysis workflow for this compound.

UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of this compound, provided the sample matrix is simple and free of interfering substances. The method relies on the principle that the analyte absorbs light in the ultraviolet-visible region, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).

The critical first step is to determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. This ensures the highest sensitivity and minimizes the impact of minor fluctuations in the wavelength.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • System: UV-Vis Spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

2. Method Development and Implementation:

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that does not absorb in the same region as the analyte (e.g., methanol or ethanol).

  • Determination of λmax: Scan a dilute solution of this compound across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Dissolve the sample in the chosen solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

3. Method Validation:

  • Specificity: This is the main limitation of the technique. The method is only suitable for pure samples or simple mixtures where other components do not absorb at the analytical wavelength.

  • Linearity, Accuracy, and Precision: These are determined similarly to the chromatographic methods, but the acceptance criteria may be slightly wider due to the inherent lower precision of the technique.

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Quantification Standard Standard Preparation Spectrophotometer UV-Vis Spectrophotometer Standard->Spectrophotometer Sample Sample Preparation Sample->Spectrophotometer Absorbance Measure Absorbance Spectrophotometer->Absorbance Calibration Calibration Curve Absorbance->Calibration Quantification Concentration Determination Absorbance->Quantification Calibration->Quantification

Caption: UV-Vis spectrophotometry workflow for this compound.

Conclusion and Recommendations

The choice of the most suitable analytical method for quantifying this compound is dictated by the specific requirements of the analysis.

  • HPLC-UV is the recommended method for routine quality control in a pharmaceutical setting due to its excellent balance of performance, robustness, and cost. It provides reliable and accurate results for assay and purity determination.

  • GC-MS is the ideal choice when high specificity and sensitivity are paramount, such as in impurity profiling, trace analysis, or when dealing with complex sample matrices.

  • UV-Vis Spectrophotometry serves as a valuable tool for rapid, in-process checks of relatively pure samples where high accuracy is not the primary concern and a simple, cost-effective method is needed.

Regardless of the chosen technique, a thorough method validation in accordance with ICH guidelines is mandatory to ensure the reliability and integrity of the generated data.[3][4][5] This self-validating system of protocols and acceptance criteria is fundamental to maintaining the highest standards of scientific and regulatory compliance in drug development.

References

A Comparative Guide to the Biological Activity of Substituted Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Bromopyridine Scaffold

Substituted pyridine rings are a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Their ability to engage in crucial hydrogen bonding and other non-covalent interactions makes them privileged scaffolds for targeting a wide array of biological macromolecules. Within this class, functionalized bromo-aminopyridines, such as 5-Bromo-2-nitropyridin-3-amine, are highly valued as versatile intermediates in the synthesis of complex therapeutic agents, including potent kinase inhibitors.[1][2]

While comprehensive comparative data on the biological activities of this compound derivatives are not extensively documented in publicly available literature, a detailed investigation into the closely related 5-bromo-2-methylpyridin-3-amine scaffold provides a compelling case study. Research into derivatives of this compound reveals significant potential in modulating antibacterial and hemostatic processes.

This guide provides an in-depth comparison of the biological performance of two series of novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine. We will dissect the structure-activity relationships (SAR) that govern their efficacy in biofilm inhibition and thrombolysis, supported by the experimental data and detailed protocols from the foundational research in this area.[3]

Synthetic Strategy: From Core to Diversity via Suzuki Coupling

The generation of a diverse library of molecules for biological screening is fundamental to drug discovery. In the case of the pyridine derivatives discussed here, the synthetic approach leverages the power of the palladium-catalyzed Suzuki cross-coupling reaction. This method is highly efficient for creating carbon-carbon bonds, allowing for the attachment of various aryl groups to the pyridine core.[3]

Two main series of compounds were synthesized from the parent molecule, 5-bromo-2-methylpyridin-3-amine (1) .

  • Series 2a–2i: Synthesized directly by coupling compound 1 with a range of arylboronic acids.

  • Series 4a–4i: Synthesized by first acetylating the amino group of compound 1 to form N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) , followed by Suzuki coupling with arylboronic acids.[3]

This dual approach allows for an exploration of how modifications at both the C5 position (introduction of aryl groups) and the C3-amino group (acetylation) influence biological activity.

G cluster_0 Synthesis of Pyridine Derivatives parent 5-bromo-2-methylpyridin-3-amine (1) acetamide N-[5-bromo-2-methylpyridin-3-yl]acetamide (3) parent->acetamide Acetic Anhydride, H₂SO₄ series2 Series 2a-2i parent->series2 Pd(PPh₃)₄, K₃PO₄ series4 Series 4a-4i acetamide->series4 Pd(PPh₃)₄, K₃PO₄ aryl Arylboronic Acids aryl->series2 aryl->series4

Caption: General synthetic workflow for pyridine derivatives.

Comparative Analysis of Biological Activity

The synthesized pyridine derivatives were evaluated for two distinct biological activities: inhibition of bacterial biofilm formation and anti-thrombolytic (clot lysis) effects.

Antibacterial Biofilm Inhibition

Bacterial biofilms represent a significant challenge in clinical settings, as they confer increased resistance to conventional antibiotics. The ability of a compound to inhibit biofilm formation is a key indicator of its potential as a novel antimicrobial agent. The derivatives were tested for their ability to inhibit biofilm formation by Escherichia coli.

The data reveals that several compounds from Series 4 (the acetylated derivatives) exhibit potent antibacterial activity. Notably, compound 4f , which features a thiomethyl group on the coupled phenyl ring, was the most effective, with an inhibition value of 91.95%.[3] This suggests that the combination of the acetylated amine and specific substitutions on the aryl ring is crucial for this activity. In contrast, the presence of an iodo substituent (compound 4h ) resulted in the lowest activity, indicating a negative steric or electronic contribution.[3]

Table 1: Biofilm Inhibition Activity of Pyridine Derivatives against E. coli

CompoundAryl Substituent (at C5)% Biofilm Inhibition
4a 2,5-dimethylphenyl87.36
4b 4-methylphenyl83.90
4c 4-methoxyphenyl82.97
4d 4-iodophenyl84.30
4e 4-chlorophenyl87.09
4f 4-(thiomethyl)phenyl 91.95
4g 3,5-difluorophenyl83.62
4h 4-iodophenyl (from compound 3)65.11
4i 3-chloro-4-fluorophenyl86.48
Data sourced from S. Ali et al., 2017.[3]
Anti-thrombolytic (Clot Lysis) Activity

Thrombosis, the formation of blood clots, is a primary cause of cardiovascular events like heart attack and stroke. Thrombolytic agents are drugs used to dissolve these clots. The anti-thrombolytic potential of the synthesized compounds was assessed by measuring their ability to lyse human blood clots in vitro.

In this assay, compound 4b from the acetylated series demonstrated the highest percentage of clot lysis (41.32%), indicating significant thrombolytic potential.[3] The results across both series show moderate activity, suggesting that the bromopyridine scaffold could serve as a starting point for the development of novel anti-thrombolytic agents.

Table 2: Anti-thrombolytic Activity of Pyridine Derivatives

Compound% Clot LysisCompound% Clot Lysis
2a 21.154a 25.43
2b 23.414b 41.32
2c 19.874c 18.98
2d 26.544d 22.11
2e 18.764e 20.92
2f 20.094f 24.33
2g 22.184g 19.82
2h 17.654h 18.49
2i 24.874i 21.56
Streptokinase (Control) 70.23Water (Control) 4.98
Data sourced from S. Ali et al., 2017.[3]

Experimental Protocols: A Self-Validating System

The trustworthiness of comparative data hinges on robust and reproducible experimental design. The following protocols are detailed to ensure transparency and allow for independent validation.

Protocol 1: Synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide (3)
  • Under a nitrogen atmosphere, create a solution of 5-bromo-2-methylpyridine-3-amine (2 g), acetic anhydride (1.95 g), and acetonitrile (20 mL).

  • Stir the solution at 60 °C and add a few drops of 96% H₂SO₄.

  • Continue stirring for 30 minutes, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Evaporate the solvent and allow the mixture to cool to room temperature.

  • Add water dropwise to induce precipitation.

  • Stir the mixture for approximately one hour at room temperature.

  • Filter the solid, wash with deionized water, and dry in an oven to yield the final product.[3]

Protocol 2: Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent the formation of bacterial biofilms.

G cluster_1 Biofilm Inhibition Assay Workflow A Dispense LB medium (180 µL) and test compound (20 µL) into 96-well plate B Add 20 µL of overnight E. coli culture A->B C Incubate at 37 °C for 24 hours B->C D Wash wells with phosphate-buffered saline (PBS) C->D E Air dry and stain with 0.1% crystal violet (200 µL) D->E F Wash again with PBS and air dry E->F G Add 200 µL of 95% ethanol to dissolve stain F->G H Read absorbance at 570 nm G->H

Caption: Experimental workflow for the biofilm inhibition assay.
  • Preparation: Add 180 µL of Luria-Bertani (LB) medium to the wells of a 96-well flat-bottom plate.

  • Compound Addition: Add 20 µL of the test compound solution to each well.

  • Inoculation: Add 20 µL of an overnight culture of E. coli to each well.

  • Incubation: Cover the plate and incubate at 37 °C for 24 hours.

  • Washing: Discard the medium and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Air dry the plate and stain the remaining biofilms by adding 200 µL of 0.1% crystal violet solution to each well for 15 minutes.

  • Final Wash: Remove the crystal violet solution and wash the wells again with PBS.

  • Quantification: Air dry the plate, then add 200 µL of 95% ethanol to each well to dissolve the stain. Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to a negative control (without compound).[3]

Protocol 3: Anti-thrombolytic Activity Assay

This in vitro assay measures the clot-dissolving capability of the test compounds.

G cluster_2 Anti-thrombolytic Assay Workflow A Draw 5 mL of human blood into a pre-weighed tube B Incubate at 37 °C for 45 min to form a clot A->B C Remove serum and weigh the tube to find clot weight B->C D Add 100 µL of test compound solution to the clot C->D E Incubate at 37 °C for 90 min D->E F Remove released fluid and weigh the tube again E->F G Calculate weight difference to determine % clot lysis F->G

Caption: Experimental workflow for the anti-thrombolytic assay.
  • Blood Collection: Draw 5 mL of venous blood from healthy human volunteers (with informed consent) and transfer to pre-weighed microfuge tubes.

  • Clot Formation: Incubate the tubes at 37 °C for 45 minutes to allow for clot formation.

  • Serum Removal: After clot formation, carefully remove the serum without disturbing the clot.

  • Clot Weight Calculation: Weigh the tube again and subtract the initial weight to determine the weight of the clot.

  • Compound Treatment: Add 100 µL of the test compound solution to each tube. Use streptokinase as a positive control and water as a negative control.

  • Incubation: Incubate all tubes at 37 °C for 90 minutes.

  • Final Weighing: After incubation, remove the released fluid and weigh the tubes again.

  • Calculation: Calculate the difference in weight to determine the percentage of clot lysis using the formula: % Lysis = (Weight of lysed clot / Initial weight of clot) × 100.[3]

Conclusion and Future Directions

The comparative analysis of 5-bromo-2-methylpyridin-3-amine derivatives demonstrates that subtle structural modifications can lead to significant changes in biological activity. The acetylated series of compounds (Series 4) generally showed more promising results, with derivative 4f being a potent inhibitor of E. coli biofilm formation and derivative 4b showing the highest anti-thrombolytic activity.[3]

These findings underscore the potential of the substituted bromopyridine scaffold as a template for designing novel therapeutic agents. The structure-activity relationships identified here—such as the positive influence of the thiomethyl group for antibacterial activity—provide a rational basis for the future design of more potent and selective molecules. While the parent compound this compound remains a critical synthetic building block, this exploration of its close analogue reveals the latent therapeutic potential held within this chemical class, warranting further investigation into its diverse derivatives.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 5-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel compounds is predicated on the efficient and economical production of key intermediates. 5-Bromo-2-nitropyridin-3-amine is a pivotal building block, its versatile structure lending itself to the development of a wide array of biologically active molecules. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to this crucial intermediate, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the optimal pathway based on cost-effectiveness, scalability, and safety.

The following sections will dissect two primary synthetic strategies for this compound, providing detailed experimental protocols, a thorough cost-benefit analysis, and practical insights to guide your synthetic endeavors.

Route 1: Classical Nitration of 2-Amino-5-bromopyridine

This long-established method relies on the electrophilic nitration of the readily available starting material, 2-amino-5-bromopyridine, using a mixture of concentrated sulfuric and nitric acids. The amino group directs the incoming nitro group to the ortho position, yielding the desired product.

Underlying Principles and Mechanistic Rationale

The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the dehydration of nitric acid by sulfuric acid. The electron-donating amino group on the pyridine ring activates the ring towards electrophilic substitution, directing the nitronium ion to the 3-position. The bromine atom at the 5-position has a minimal directing effect in this context but is crucial for the final product's structure. The use of low temperatures is critical to control the exothermic nature of the reaction and to prevent over-nitration or degradation of the starting material.

Experimental Protocol
  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.

  • Reagent Addition: Charge the flask with concentrated sulfuric acid (H₂SO₄). Cool the acid to 0-5 °C.

  • Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Once the addition is complete, add a pre-cooled mixture of concentrated nitric acid (HNO₃) and sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.[1][2]

  • Reaction Progression: After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Gradually allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Visualizing the Workflow: Classical Nitration

Classical_Nitration_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start 2-Amino-5-bromopyridine in H₂SO₄ reagents Add HNO₃/H₂SO₄ (0-5 °C) start->reagents stirring Stir at 0-5 °C, then RT reagents->stirring quench Pour onto ice stirring->quench neutralize Neutralize with base quench->neutralize precipitate Precipitation of product neutralize->precipitate filter_wash Filter and wash with H₂O precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the classical nitration of 2-amino-5-bromopyridine.

Route 2: Oxidation of 2-Amino-5-bromopyridine using Hydrogen Peroxide

An alternative approach that has gained traction due to its potentially greener profile is the direct oxidation of the amino group of 2-amino-5-bromopyridine to a nitro group using hydrogen peroxide (H₂O₂) in the presence of an acid catalyst.

Underlying Principles and Mechanistic Rationale

This method circumvents the use of potent nitrating agents. In a strongly acidic medium, such as concentrated sulfuric acid, hydrogen peroxide can act as an effective oxidizing agent. The reaction likely proceeds through a complex mechanism involving the protonated aminopyridine species. This method can offer advantages in terms of reduced hazardous waste and potentially milder reaction conditions compared to mixed acid nitration.

Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath.

  • Reagent Addition: Add concentrated sulfuric acid to the flask and cool it to 0 °C.

  • Carefully add 2-amino-5-bromopyridine to the cold sulfuric acid and stir until dissolved.

  • Slowly add a 30-35% solution of hydrogen peroxide dropwise via the dropping funnel, maintaining the temperature at 0 °C.[3]

  • Reaction Progression: After the addition of hydrogen peroxide is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Continue stirring at room temperature for 5-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.

  • Collect the solid by vacuum filtration and wash extensively with water.

  • Purification: Dry the crude product. Recrystallization from an appropriate solvent may be necessary to achieve high purity.

Visualizing the Workflow: Hydrogen Peroxide Oxidation

Hydrogen_Peroxide_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start 2-Amino-5-bromopyridine in H₂SO₄ reagents Add H₂O₂ (30-35%) (0 °C) start->reagents stirring Stir at RT reagents->stirring quench Pour onto ice stirring->quench neutralize Neutralize with base quench->neutralize precipitate Precipitation of product neutralize->precipitate filter_wash Filter and wash with H₂O precipitate->filter_wash dry Dry the crude product filter_wash->dry recrystallize Optional Recrystallization dry->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the H₂O₂ oxidation of 2-amino-5-bromopyridine.

Comparative Analysis: Performance and Cost-Effectiveness

The choice between these two synthetic routes will ultimately depend on the specific priorities of the research or production team, including scale, budget, and safety infrastructure.

MetricRoute 1: Classical NitrationRoute 2: Hydrogen Peroxide Oxidation
Overall Yield Generally high (75-90%)Moderate to high (60-85%)
Starting Materials 2-amino-5-bromopyridine, Conc. H₂SO₄, Conc. HNO₃2-amino-5-bromopyridine, Conc. H₂SO₄, H₂O₂ (30-35%)
Reagent Cost Relatively low; bulk acids are inexpensive.Generally lower; H₂O₂ is cost-effective.
Reaction Time Shorter (typically 2-4 hours)Longer (typically 5-7 hours)
Scalability Well-established for industrial scale.Feasible for large-scale, but exotherm control is crucial.
Safety Considerations Use of highly corrosive and oxidizing mixed acids. Formation of NOx gases.Handling of concentrated H₂O₂ requires care. The reaction can be highly exothermic.
Environmental Impact Generates significant acidic waste requiring neutralization.Produces water as the primary byproduct, leading to a greener profile.

In-Depth Cost-Effectiveness Discussion

From a purely reagent-cost perspective, both routes are relatively economical, as the primary starting material and bulk chemicals are readily available. Route 1, the classical nitration, has a slight advantage in terms of reaction time, which can translate to lower operational costs in an industrial setting due to increased throughput. However, the significant volume of acidic waste generated necessitates substantial investment in waste treatment and disposal, a major cost driver that is often underestimated at the laboratory scale.

Route 2, utilizing hydrogen peroxide, presents a more environmentally benign alternative. The primary byproduct is water, significantly reducing the cost and environmental burden of waste disposal. While the reaction times are longer, the potential for a simpler work-up and reduced environmental compliance costs can make this route more cost-effective in the long run, particularly in regions with stringent environmental regulations. The key challenge for the scalability of the hydrogen peroxide route is the management of the reaction exotherm, which requires robust engineering controls to ensure safety.

Recommendations

  • For laboratory-scale synthesis and rapid access to the product , the Classical Nitration (Route 1) remains a reliable and efficient method, provided the necessary safety precautions for handling mixed acids are strictly followed.

  • For industrial-scale production and in settings where environmental impact and long-term operational costs are a primary concern , the Hydrogen Peroxide Oxidation (Route 2) is an attractive and more sustainable option. A thorough process safety assessment and investment in appropriate cooling and monitoring systems are essential for successful and safe scale-up.

Ultimately, the selection of the optimal synthetic route for this compound requires a holistic evaluation of not only the immediate costs of reagents but also the often-hidden costs associated with safety, waste management, and environmental compliance.

References

A Comparative Spectroscopic Guide to 5-Bromo-2-nitropyridin-3-amine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and materials science, substituted pyridines represent a cornerstone class of heterocyclic compounds. Their inherent chemical versatility, stemming from the interplay of substituent effects on the pyridine ring, makes them invaluable synthons. Among these, the bromo-nitro-aminopyridines are particularly noteworthy due to their multiple reactive sites, which allow for diverse downstream functionalization. However, the precise identification of isomers is paramount, as even minor positional changes of the bromo, nitro, and amino groups can drastically alter reactivity, biological activity, and spectroscopic signatures.

The Structural Isomers in Focus

The positional arrangement of the amino (-NH₂), bromo (-Br), and nitro (-NO₂) groups on the pyridine ring dictates the electronic environment of each atom and, consequently, their unique spectroscopic fingerprints. This guide will focus on the following key isomers:

Figure 1: Molecular structures of the primary compound and its key isomers.

Comparative Spectroscopic Analysis: Experimental Data

A meticulous analysis of the available spectroscopic data for 2-Amino-5-bromo-3-nitropyridine and 3-Bromo-5-nitropyridin-2-amine reveals distinct differences that are crucial for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts (δ) of the pyridine ring protons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the nitro and bromo groups generally deshields adjacent protons, shifting their signals downfield, while the electron-donating amino group has a shielding effect, particularly on ortho and para protons.

Table 1: Comparative ¹H NMR Data

CompoundH-4 Chemical Shift (δ ppm)H-6 Chemical Shift (δ ppm)Other Signals (δ ppm)Solvent
2-Amino-5-bromo-3-nitropyridine 8.50 (d, J=2.4 Hz)8.94 (d, J=2.4 Hz)5.67 (br s, 2H, -NH₂)CDCl₃
3-Bromo-5-nitropyridin-2-amine ~8.4 (d)~8.2 (d)7.8 (br s, -NH₂)DMSO-d₆

Note: Data for 3-Bromo-5-nitropyridin-2-amine in DMSO-d₆ is based on typical values and may vary.

Expert Analysis of ¹H NMR Data:

  • In 2-Amino-5-bromo-3-nitropyridine , the two pyridine protons appear as distinct doublets with a small meta-coupling constant (J ≈ 2.4 Hz). The proton at the C-6 position is significantly downfield due to the anisotropic effect of the adjacent nitro group at C-3 and the electron-withdrawing bromine at C-5.[1][2]

  • For 3-Bromo-5-nitropyridin-2-amine , the protons at C-4 and C-6 would also be expected to show meta-coupling. The chemical shifts will be influenced by the ortho amino group and the para nitro group for H-4, and the ortho bromo group and para amino group for H-6. The broad singlet for the amino protons is characteristic.[3]

Table 2: Comparative ¹³C NMR Data

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Solvent
2-Amino-5-bromo-3-nitropyridine ~155~125~140~110~150DMSO-d₆

Expert Analysis of ¹³C NMR Data:

  • The carbon chemical shifts are highly informative. Carbons directly attached to the electron-withdrawing nitro and bromo groups will be significantly influenced. For 2-Amino-5-bromo-3-nitropyridine , the C-2 carbon, attached to the amino group, is expected to be shielded relative to an unsubstituted pyridine, while C-3 (attached to the nitro group) and C-5 (attached to bromine) will be deshielded.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The positions of the N-H stretches of the amino group and the asymmetric and symmetric stretches of the nitro group are particularly diagnostic.

Table 3: Key Comparative FTIR Data (cm⁻¹)

CompoundN-H StretchingNO₂ Asymmetric StretchNO₂ Symmetric StretchC-Br Stretch
2-Amino-5-bromo-3-nitropyridine ~3400-3200~1530-1500~1350-1330~700-600
3-Bromo-5-nitropyridin-2-amine ~3400-3200~1540-1510~1360-1340~700-600

Note: The values are typical ranges for these functional groups on an aromatic ring. Specific peak positions can be found in the referenced spectra.[4][5][6][7]

Expert Analysis of FTIR Data:

  • Both isomers will show characteristic broad N-H stretching bands for the primary amine. The key differentiators lie in the precise positions of the NO₂ stretching bands. The electronic environment around the nitro group, dictated by the relative positions of the amino and bromo substituents, will cause slight shifts in these frequencies. For aromatic nitro compounds, the asymmetric stretch typically appears between 1550-1475 cm⁻¹ and the symmetric stretch between 1360-1290 cm⁻¹.[4][5] The presence of the electron-donating amino group can influence these positions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For all isomers with the molecular formula C₅H₄BrN₃O₂, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 217 and 219).[4]

Expert Analysis of MS Fragmentation:

  • The fragmentation patterns will be key to distinguishing the isomers. Common fragmentation pathways for nitroaromatics include the loss of NO₂ (M - 46) and NO (M - 30). The position of the bromo and amino groups will influence subsequent fragmentation, such as the loss of HBr or HCN. For example, the relative stability of the resulting fragment ions will differ depending on the substitution pattern, leading to different relative intensities of the fragment peaks in the mass spectrum.[4]

Predictive Spectroscopic Analysis for Undocumented Isomers

While experimental data for 5-Bromo-2-nitropyridin-3-amine , 6-Bromo-2-nitropyridin-3-amine , and 6-Bromo-3-nitropyridin-2-amine are scarce, we can predict their key spectroscopic features based on established principles of substituent effects.

1. This compound:

  • ¹H NMR: This isomer has two adjacent protons at C-4 and C-6. We would expect to see two doublets with an ortho-coupling constant (J ≈ 8-9 Hz). The H-4 proton, being ortho to the amino group and para to the nitro group, will likely be the more upfield of the two. The H-6 proton, ortho to the bromine, will be further downfield.

  • ¹³C NMR: The C-2 (attached to -NO₂) and C-5 (attached to -Br) will be significantly deshielded. The C-3 (attached to -NH₂) will be shielded.

2. 6-Bromo-2-nitropyridin-3-amine:

  • ¹H NMR: This isomer also has two adjacent protons at C-4 and C-5. These would appear as two doublets with an ortho-coupling constant. The H-4 proton will be influenced by the ortho amino group and para bromo group. The H-5 proton will be influenced by the ortho bromo group and para nitro group, likely shifting it significantly downfield.

  • ¹³C NMR: The C-2 (-NO₂) and C-6 (-Br) carbons would be the most deshielded.

3. 6-Bromo-3-nitropyridin-2-amine:

  • ¹H NMR: The two remaining protons are at C-4 and C-5, which would appear as doublets with an ortho-coupling constant. The H-4 proton is ortho to the nitro group, which will cause a strong downfield shift. The H-5 proton is para to the nitro group and ortho to the bromo group, also resulting in a downfield shift.

  • ¹³C NMR: The C-3 (-NO₂) and C-6 (-Br) carbons will be strongly deshielded.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation and sample properties.

General Experimental Workflow

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Isomer Sample Solubilize Dissolve in appropriate deuterated solvent (NMR) or other suitable solvent Sample->Solubilize Prep_Solid Prepare KBr pellet or use ATR for solid (FTIR) Sample->Prep_Solid NMR ¹H, ¹³C, 2D NMR Solubilize->NMR MS Mass Spectrometry (e.g., ESI or EI) Solubilize->MS UV_Vis UV-Vis Spectroscopy Solubilize->UV_Vis FTIR FTIR Spectroscopy Prep_Solid->FTIR Interpret Analyze chemical shifts, coupling constants, vibrational modes, and m/z fragments NMR->Interpret FTIR->Interpret MS->Interpret UV_Vis->Interpret Compare Compare experimental data with reference spectra and theoretical predictions Interpret->Compare Identify Confirm Isomer Identity Compare->Identify

Figure 2: General workflow for spectroscopic characterization of isomers.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Typically, 16-64 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal reference.

FTIR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the ATR clamp to ensure good contact.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the IR beam path and acquire the sample spectrum.

    • The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10-50 µM.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a range of wavelengths (e.g., 200-600 nm).

    • Identify the wavelength(s) of maximum absorbance (λ_max). The electronic transitions of nitroaromatic compounds typically result in strong absorptions in the UV region.[8][9][10]

Conclusion

The unambiguous identification of bromo-nitro-aminopyridine isomers is a critical task in synthetic and medicinal chemistry. This guide demonstrates that a multi-technique spectroscopic approach is essential for this purpose. While ¹H NMR provides the most definitive data for distinguishing positional isomers through unique chemical shifts and coupling patterns, FTIR and Mass Spectrometry offer vital corroborating evidence of functional groups and molecular weight. In the absence of experimental data, a solid understanding of substituent effects allows for reliable prediction of spectroscopic features, guiding researchers in the characterization of these valuable chemical entities.

References

A Comparative Guide to Confirming the Identity of 5-Bromo-2-nitropyridin-3-amine in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a target molecule's identity within a complex reaction matrix is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of methodologies to definitively identify 5-Bromo-2-nitropyridin-3-amine, a substituted pyridine derivative with potential applications in pharmaceutical synthesis. We will explore a multi-faceted analytical approach, moving beyond simple confirmation to a robust system of identification that accounts for potential isomeric and synthetic byproducts.

The Challenge: Differentiating Isomers and Impurities

The synthesis of substituted pyridines can often lead to a mixture of products, including positional isomers and unreacted starting materials. For this compound, the primary analytical challenge lies in distinguishing it from other bromo-nitro-amino pyridine isomers and related compounds that may be present in the reaction mixture. A failure to do so can have significant consequences for downstream applications, affecting reaction yields, purity of the final product, and potentially leading to unforeseen biological activity or toxicity.

A Multi-Pronged Analytical Strategy

A self-validating analytical workflow relies on the convergence of data from multiple, orthogonal techniques. For the confirmation of this compound, we will focus on a combination of chromatographic and spectroscopic methods.

Part 1: Chromatographic Separation - The First Line of Inquiry

Chromatographic techniques are indispensable for separating the target compound from other components in the reaction mixture.

Thin-Layer Chromatography (TLC): A Rapid Screening Tool

TLC is an invaluable, cost-effective method for initial reaction monitoring and qualitative assessment. Aromatic amines can be visualized on TLC plates, sometimes with the aid of a staining reagent like cinnamaldehyde, which produces a colored spot upon reaction.[1][2]

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use a silica gel-coated TLC plate.

  • Spotting: Carefully spot the reaction mixture, a co-spot (reaction mixture with added standard of the starting material, if available), and the starting material standard on the baseline.

  • Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). The optimal ratio should be determined experimentally to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Visualize the separated spots under UV light (254 nm). If necessary, stain the plate with a suitable reagent.

  • Analysis: Compare the Rf values of the spots in the reaction mixture to the standards. The appearance of a new spot with a distinct Rf value suggests the formation of a new compound.

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis and Purity Assessment

HPLC provides a more robust and quantitative method for separating and analyzing the components of the reaction mixture. Pyridine and its derivatives are readily analyzed by HPLC, often using reverse-phase columns.[3][4][5]

Experimental Protocol: HPLC Analysis

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic solvent like acetonitrile is typically used.[6]

  • Detection: A UV detector is suitable for aromatic compounds. Monitoring at a wavelength around 254 nm is common for pyridine derivatives.[7]

  • Analysis: The retention time of the target compound should be unique and reproducible. By comparing the peak areas, the relative concentrations of the different components can be determined, allowing for an assessment of reaction conversion and product purity.

Part 2: Spectroscopic Confirmation - Unveiling the Molecular Structure

Once the target compound is separated, or at least enriched, spectroscopic methods are employed for definitive structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry is a powerful tool for determining the molecular weight of a compound. For halogenated compounds, MS provides a distinctive isotopic pattern that can be highly informative.[8][9] Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, which results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.[10]

Expected Mass Spectrum of this compound:

The molecular formula is C₅H₄BrN₃O₂. The expected molecular ion peaks will appear at m/z values corresponding to the sum of the atomic masses of the constituent atoms. Due to the presence of bromine, we expect to see two prominent peaks of nearly equal intensity separated by 2 m/z units.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure.[11] For substituted pyridines, the chemical shifts and coupling constants of the aromatic protons are highly dependent on the positions of the substituents.[12]

Predicted ¹H NMR Spectrum of this compound:

The pyridine ring has two remaining protons. Their chemical shifts will be influenced by the electron-withdrawing nitro group, the electronegative bromine atom, and the electron-donating amino group.

Comparative Analysis of Potential Compounds in the Reaction Mixture

To confidently identify this compound, it is crucial to compare its analytical data with that of potential starting materials and isomeric byproducts.

Table 1: Predicted and Known Analytical Data for this compound and Potential Alternatives

CompoundStructureMolecular Weight ( g/mol )Expected ¹H NMR Signals (in DMSO-d₆)Key Mass Spec Fragments (m/z)
This compound (Target) 218.01Two doublets in the aromatic region.217/219 (M+), loss of NO₂, loss of Br
2-Amino-5-bromo-3-nitropyridine218.01Two doublets in the aromatic region.[3]217/219 (M+), loss of NO₂, loss of Br[13]
4-Amino-3-bromo-5-nitropyridine218.01Two singlets in the aromatic region.[1]217/219 (M+), loss of NO₂, loss of Br
2-Amino-5-bromopyridine (Starting Material)173.01Three signals in the aromatic region.172/174 (M+)
3-Amino-2-nitropyridine (Potential Precursor)139.11Three signals in the aromatic region.139 (M+)

Workflow for Identification

The following diagram illustrates a logical workflow for the confirmation of this compound in a reaction mixture.

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Structural Elucidation cluster_2 Step 3: Data Interpretation & Confirmation start Reaction Mixture tlc TLC Analysis start->tlc Screening hplc HPLC Analysis start->hplc Separation & Quantitation ms Mass Spectrometry hplc->ms Identify Molecular Weight nmr NMR Spectroscopy hplc->nmr Determine Connectivity compare Compare with Reference Data (Isomers, Starting Materials) ms->compare nmr->compare confirm Identity Confirmed: This compound compare->confirm Data Match re_evaluate Identity Not Confirmed: Re-evaluate Synthesis/Purification compare->re_evaluate Data Mismatch

Caption: Workflow for the identification of this compound.

Conclusion

The definitive identification of this compound requires a systematic and multi-technique approach. By combining the separating power of chromatography with the detailed structural insights from mass spectrometry and NMR spectroscopy, researchers can confidently confirm the identity of their target compound and differentiate it from potential isomers and impurities. This rigorous analytical workflow is essential for ensuring the quality and reliability of subsequent research and development activities.

References

Navigating Kinase Inhibitor Selectivity: A Comparative Guide to 5-Bromo-2-nitropyridin-3-amine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapy, the precision of kinase inhibitors is paramount. The 5-bromo-2-nitropyridin-3-amine scaffold has emerged as a valuable starting point for the synthesis of a variety of kinase inhibitors, targeting key players in cellular signaling pathways implicated in cancer and inflammatory diseases. This guide provides an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors derived from this scaffold, contrasted with alternative chemical scaffolds. We will delve into the experimental methodologies for assessing inhibitor selectivity and present supporting data to inform rational drug design and development.

The Significance of the Pyridinyl-amine Scaffold

The this compound core offers a versatile platform for medicinal chemists. The pyridine ring is a well-established pharmacophore capable of forming crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding site. The strategic placement of the bromo, nitro, and amine functionalities allows for diverse chemical modifications, enabling the optimization of potency and selectivity against specific kinase targets. A prominent example of a drug synthesized from a related precursor is Pazopanib, an FDA-approved multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. While effective, the clinical profile of such multi-targeted inhibitors underscores the critical need to understand and engineer selectivity to minimize off-target effects.

Assessing Cross-Reactivity: A Multi-faceted Approach

To ensure the development of safe and effective kinase inhibitors, a thorough evaluation of their selectivity is essential. A range of biochemical, biophysical, and cell-based assays are employed to create a comprehensive cross-reactivity profile.

Biochemical Assays: The Foundation of Selectivity Profiling

Biochemical assays directly measure the inhibitory activity of a compound against a purified kinase. These assays are the first step in understanding a compound's potency and selectivity.[1]

  • Radiometric Assays: Considered a gold standard, these assays quantify the transfer of a radiolabeled phosphate group (from [γ-³²P]- or [γ-³³P]-ATP) to a substrate by the kinase.[2]

  • Fluorescence-Based Assays: These methods, including fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and fluorescence-quenching, offer non-radioactive alternatives for high-throughput screening.[3]

  • Luminescence-Based Assays: Assays like ADP-Glo® measure kinase activity by quantifying the amount of ADP produced, providing a sensitive and robust readout.

Kinome-Wide Profiling: A Global View of Selectivity

To gain a comprehensive understanding of a compound's selectivity, it is often screened against a large panel of kinases, representing a significant portion of the human kinome. Several commercial services offer such profiling:

  • KINOMEscan™ (DiscoverX): This is a competition binding assay that quantitatively measures the interaction of a test compound with over 400 kinases.[4] The output is often a dissociation constant (Kd), providing a direct measure of binding affinity.

  • Reaction Biology Kinase Selectivity Panels: This platform utilizes radiometric assays to determine the inhibitory activity of a compound against a broad panel of kinases, offering a functional assessment of inhibition.

The results from these screens are often visualized using dendrograms, providing a clear graphical representation of a compound's selectivity across the kinome.

Cell-Based Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are crucial, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore essential to confirm that a compound engages its intended target within a living cell.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[5][6][7][8] A positive thermal shift indicates that the compound is binding to and stabilizing its target protein.

  • KiNativ™: This activity-based protein profiling platform uses chemical probes to assess the engagement of native kinases in cell or tissue lysates, providing insights into a compound's potency and selectivity in a more physiological setting.[9]

Comparative Cross-Reactivity Profiles

Direct, publicly available kinome-wide screening data for a broad range of inhibitors derived specifically from this compound is limited. However, we can draw valuable insights by examining the selectivity profile of Pazopanib, a clinically relevant drug synthesized from the related precursor 5-bromo-2-nitropyridine, and comparing it to inhibitors of similar targets that are built on different chemical scaffolds. The primary targets of Pazopanib include VEGFRs, PDGFRs, and c-Kit, but it also exhibits activity against other kinases, including members of the Src family.

For the purpose of this comparison, we will focus on two key kinase families often targeted by pyridinyl-amine based inhibitors: Src family kinases and p38 MAP kinases .

Src Family Kinase Inhibitors
Inhibitor (Scaffold)Primary Target(s)Key Off-Targets (Kd or IC50)Selectivity Score (S10)Reference
Dasatinib (Aminopyrimidine)BCR-ABL, Src familyc-Kit (79 nM), PDGFRβ, EphA20.057[10][11]
Saracatinib (AZD0530) (Quinazoline)Src familyAbl-[12]
Bosutinib (SKI-606) (Quinolinecarbonitrile)Src, Abl--[13][14]
PP2 (Pyrazolopyrimidine)Src family (Lck, Fyn)c-Abl (325 nM)-[15]

Note: Selectivity scores and off-target data can vary depending on the screening panel and assay conditions.

Dasatinib, a multi-kinase inhibitor with an aminopyrimidine core, demonstrates potent inhibition of both the intended targets and several other kinases.[11] In contrast, inhibitors built on scaffolds like pyrazolopyrimidine (PP2) were initially thought to be highly selective for Src family kinases, though broader screening has revealed off-target activities.[15] The quinazoline and quinolinecarbonitrile scaffolds of Saracatinib and Bosutinib, respectively, also yield potent Src inhibitors.[12][13][14]

p38 MAP Kinase Inhibitors
Inhibitor (Scaffold)Primary Target(s)Key Off-Targets (IC50)Selectivity NotesReference
Doramapimod (BIRB-796) (Diaryl urea)p38α, p38β, p38γ, p38δJNK2 (330-fold less selective vs p38α), c-RAF, Fyn, Lck (weak inhibition)Binds to an allosteric site[16]
Neflamapimod (VX-745) (Pyridinyl imidazole)p38αp38β (22-fold more selective for p38α)High selectivity for p38α isoform[16]
Losmapimod (Pyridinyl imidazole)p38α, p38β-Selective for p38α/β[16]
SB203580 (Pyridinyl imidazole)p38α, p38β-Widely used research tool, but with known off-targets[17]

The pyridinyl imidazole scaffold is a classic framework for p38 MAPK inhibitors, as seen in compounds like SB203580, Neflamapimod, and Losmapimod.[16][17] While potent, achieving isoform selectivity (p38α, β, γ, δ) can be challenging. Alternative scaffolds, such as the diaryl urea of Doramapimod, offer a different binding mode (allosteric) which can lead to a distinct selectivity profile.[16] Other heterocyclic scaffolds like pyridopyridazinones and aminobenzophenones have also been explored to improve selectivity.

Experimental Protocols

To provide a practical framework for researchers, detailed step-by-step methodologies for key cross-reactivity assays are outlined below.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a general method to determine the IC50 value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Workflow Diagram:

A Prepare Kinase Reaction (Kinase, Substrate, Buffer) B Add Test Compound (Serial Dilutions) or DMSO A->B C Initiate Reaction (Add ATP) B->C D Incubate at RT C->D E Stop Reaction & Detect (Add Kinase Detection Reagent) D->E F Measure Luminescence E->F G Data Analysis (Calculate % Inhibition, Plot Dose-Response, Determine IC50) F->G A Cell Culture & Treatment (with Test Compound or DMSO) B Harvest & Resuspend Cells A->B C Heat Shock (Temperature Gradient) B->C D Cell Lysis (Freeze-Thaw Cycles) C->D E Separate Soluble Fraction (Centrifugation) D->E F Quantify & Normalize Protein E->F G Western Blot Analysis (Detect Target Protein) F->G H Data Analysis (Plot Melting Curve, Determine Tm Shift) G->H

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Bromo-2-nitropyridin-3-amine: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 5-Bromo-2-nitropyridin-3-amine (CAS No. 433226-05-2), a solid pyridinamine derivative, is one such compound that requires meticulous handling.[1][2] Its utility as a building block in organic synthesis is predicated on its reactivity, which in turn dictates a specific set of safety considerations.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan grounded in the principles of chemical causality and risk mitigation. As your partner in laboratory safety, our goal is to empower you with the knowledge to handle this and similar reagents with confidence and precision, ensuring both the integrity of your work and the safety of your team.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the first step in developing a robust safety protocol. Based on data from analogous compounds and supplier safety information, a consistent hazard profile emerges, centered on irritant properties and potential harm from exposure.[1][3][4]

The primary risks associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][4]

  • Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[1][4]

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes and respiratory tract.[1][4]

  • Harmful if Swallowed or Inhaled (H302, H332): Ingestion or significant inhalation of the compound may be harmful.[1]

These classifications necessitate a multi-layered approach to personal protective equipment (PPE) and handling procedures.

Hazard ClassificationGHS CodeSignal WordPictogram
Acute Toxicity, Oral & InhalationH302, H332WarningGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315WarningGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319WarningGHS07 (Exclamation Mark)
Specific Target Organ ToxicityH335WarningGHS07 (Exclamation Mark)
Data synthesized from supplier safety information.[1][3][5][6]

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The principle is to create an impermeable barrier between the researcher and the chemical.

Primary Barriers: Eye and Skin Protection
  • Eye and Face Protection:

    • Safety Goggles: At a minimum, chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[4][5] These provide a seal around the eyes, protecting against airborne particulates and splashes.

    • Face Shield: When handling larger quantities (>10g) or when there is a heightened risk of splashing during dissolution or reaction quenching, a face shield must be worn in addition to safety goggles.[3][7] This provides a secondary layer of protection for the entire face.

  • Skin and Body Protection:

    • Gloves: Nitrile or neoprene gloves are the recommended choice.[7] Before each use, visually inspect gloves for any signs of degradation, tears, or pinholes. The "double-gloving" technique is best practice when handling the solid. Contaminated gloves should be removed and disposed of immediately according to the disposal plan, and hands should be washed thoroughly.[3]

    • Laboratory Coat: A clean, fully-buttoned lab coat with tight-fitting cuffs is required to protect skin and personal clothing from contamination.[7]

    • Additional Protection: For tasks involving significant quantities or a high likelihood of dust generation, a chemical-resistant apron or coveralls should be considered.[7]

Secondary Barrier: Respiratory Protection

The primary method for controlling respiratory hazards is through engineering controls (i.e., a fume hood). However, in specific situations, a respirator is essential.

  • NIOSH-Approved Respirator: A respirator is required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust to become airborne.[4][7] A half-mask or full-face respirator equipped with a P100 (or N100) particulate filter is the appropriate choice.

Safe Handling and Operational Workflow

A systematic workflow minimizes the risk of exposure at every stage of handling. All operations involving the solid compound should be performed within a certified chemical fume hood to control airborne particulates.[5][7]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Locate & Test Eyewash/ Safety Shower prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Weigh Compound on Tared Weigh Paper/Boat prep3->handle1 Begin Work handle2 Carefully Transfer Solid Using a Spatula handle1->handle2 handle3 Immediately Seal Source Container handle2->handle3 handle4 Slowly Add to Solvent/ Reaction Mixture handle3->handle4 clean1 Segregate Waste: Halogenated Organic Solid handle4->clean1 Experiment Complete clean2 Dispose of Contaminated Weigh Boat, Gloves, etc. clean1->clean2 clean3 Wipe Down Work Surface clean2->clean3 clean4 Remove PPE & Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific handling area within a chemical fume hood.[7]

    • Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[3][5]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE before retrieving the chemical.[7]

  • Weighing and Transfer:

    • To prevent creating dust, avoid pouring the solid directly. Use a clean spatula to transfer the material from the source container to a weigh boat or glassine paper.[7]

    • Immediately after transferring the desired amount, securely close the source container.[4]

  • Storage:

    • Store the compound in its original, tightly sealed container.[4][6]

    • The appropriate storage condition is in a dark, cool, dry, and well-ventilated place under an inert atmosphere.[1][2]

Emergency Response and Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Immediate First Aid Measures
  • If Inhaled: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[5][6][8]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][6]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5][6]

Spill Management

For small spills, trained personnel should:

  • Avoid breathing dust.[3]

  • Carefully sweep or use a high-efficiency vacuum cleaner to collect the solid material.[3]

  • Place the collected material into a labeled, sealed container for hazardous waste disposal.[3]

  • Clean the spill area thoroughly.

Waste Disposal Protocol

Proper segregation of waste is critical for safe and compliant disposal.

  • Unused/Waste Chemical: Collect in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[7][9]

  • Contaminated Labware: Disposable items like weigh boats, pipette tips, and gloves must be placed in a designated, sealed container for solid chemical waste.[7]

  • Empty Containers: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[7]

By adhering to this comprehensive safety framework, researchers can confidently handle this compound, ensuring a safe laboratory environment conducive to scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.